1,8-Diisocyanatooctane
Description
The exact mass of the compound 1,8-Diisocyanatooctane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,8-Diisocyanatooctane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Diisocyanatooctane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,8-diisocyanatooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPKOUOXSNGVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=C=O)CCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369847 | |
| Record name | 1,8-Diisocyanatooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10124-86-4 | |
| Record name | Octamethylene diisocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diisocyanatooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Diisocyanatooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,8-Diisocyanatooctane: Properties, Synthesis, and Applications in Advanced Materials and Drug Delivery
This guide provides a comprehensive technical overview of 1,8-diisocyanatooctane (ODI), a linear aliphatic diisocyanate. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, molecular structure, synthesis methodologies, and key applications of ODI, with a particular focus on its role in the formulation of advanced polymers and drug delivery systems.
Introduction to 1,8-Diisocyanatooctane: A Versatile Aliphatic Building Block
1,8-Diisocyanatooctane, also known as octamethylene diisocyanate, is an organic compound characterized by two highly reactive isocyanate (-NCO) functional groups at the termini of an eight-carbon aliphatic chain.[1][2] This linear and flexible backbone distinguishes it from other common diisocyanates and imparts unique properties to the polymers derived from it. As an aliphatic diisocyanate, it offers superior resistance to UV degradation and weathering compared to its aromatic counterparts, making it a valuable monomer for durable coatings and outdoor applications.[3]
The isocyanate groups are highly susceptible to nucleophilic attack, readily reacting with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethane, urea, and carbamic acid linkages, respectively. This reactivity is the foundation of its primary use in the synthesis of polyurethanes and polyureas.[3]
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of 1,8-diisocyanatooctane is essential for its effective use in research and development.
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₂O₂[4] |
| Molecular Weight | 196.25 g/mol [4] |
| CAS Number | 10124-86-4[4] |
| IUPAC Name | 1,8-diisocyanatooctane[4] |
| Synonyms | Octamethylene diisocyanate[4] |
| Appearance | Liquid[5] |
| Boiling Point | 156 °C at 15 mmHg |
| Density | 1.007 g/mL at 25 °C |
| Refractive Index | n20/D 1.455 |
Molecular Structure
The structure of 1,8-diisocyanatooctane consists of a flexible eight-carbon chain separating two terminal isocyanate groups. This linearity and the length of the alkyl chain are key determinants of the properties of the resulting polymers, imparting greater flexibility and chain mobility compared to shorter-chain diisocyanates like hexamethylene diisocyanate (HDI).[3]
Caption: Molecular structure of 1,8-diisocyanatooctane.
Synthesis of 1,8-Diisocyanatooctane
The synthesis of 1,8-diisocyanatooctane can be achieved through various routes, with traditional methods relying on the use of phosgene and more modern approaches focusing on phosgene-free alternatives to enhance safety and environmental compatibility.
Traditional Phosgenation Route
The conventional industrial synthesis of aliphatic diisocyanates involves the reaction of the corresponding diamine with phosgene.[6] This method, while efficient, involves the use of highly toxic phosgene gas, necessitating stringent safety precautions.
The synthesis of the precursor, 1,8-diaminooctane, is a critical first step. This can be achieved through several methods, including the catalytic hydrogenation of 1,6-dicyanohexane or the amination of 1,8-octanediol.[7][8] A method for synthesizing 1,8-diaminooctane from sebacic acid has also been reported.[9]
Phosgene-Free Synthesis Routes
Growing environmental and safety concerns have driven the development of phosgene-free methods for the synthesis of diisocyanates.[1] These "green" approaches offer safer alternatives to traditional phosgenation.
One promising phosgene-free route involves the thermal decomposition of biscarbamates, which can be prepared from the corresponding diamine and a carbonate, such as diphenyl carbonate.[10] This two-stage, one-pot process has demonstrated high yields for various aliphatic diisocyanates.[10]
Another innovative approach utilizes flow chemistry for the safe and scalable preparation of diisocyanates from naturally derived diacids.[1][11] This methodology broadens the potential for producing renewable diisocyanates.[1]
Spectroscopic Characterization
The structural elucidation of 1,8-diisocyanatooctane and its derivatives is routinely performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra of 1,8-diisocyanatooctane provide detailed information about its molecular structure.
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the methylene (CH₂) groups of the octane backbone. The protons closest to the electron-withdrawing isocyanate groups will be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the isocyanate group and the different methylene carbons in the aliphatic chain.[4]
FT-IR Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups in 1,8-diisocyanatooctane. The most prominent feature in the IR spectrum is the strong, sharp absorption band around 2270 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) group.[12] This peak is particularly useful for monitoring the progress of reactions involving the consumption of the isocyanate groups, such as in polyurethane formation.[12]
Reactivity and Polymerization Kinetics
The two isocyanate groups of 1,8-diisocyanatooctane readily undergo polyaddition reactions with polyols to form polyurethanes.[3] The kinetics of this reaction are influenced by several factors, including the structure of the reactants, the presence of catalysts, and the reaction temperature.[3] Primary alcohols generally react faster with isocyanates than secondary alcohols due to less steric hindrance.[3]
The reaction between a diisocyanate and a diol proceeds in a stepwise manner, leading to the formation of long polymer chains. The rate of reaction can be significantly enhanced by the use of catalysts, such as dibutyltin dilaurate (DBTDL).
Applications in Advanced Materials and Drug Delivery
The unique combination of a flexible aliphatic backbone and reactive isocyanate groups makes 1,8-diisocyanatooctane a valuable monomer for a range of applications, from high-performance polymers to sophisticated drug delivery systems.
Polyurethane Synthesis
The primary application of 1,8-diisocyanatooctane is as a monomer in the synthesis of polyurethanes.[3] The long, flexible octamethylene chain imparts a high degree of elasticity and a lower glass transition temperature to the resulting polymer compared to polyurethanes synthesized from shorter-chain diisocyanates.[3] These flexible polyurethanes are suitable for applications such as elastomers, coatings, and adhesives.
Drug Delivery Systems
The biocompatibility and tunable biodegradability of polyurethanes make them attractive materials for drug delivery applications.[13] 1,8-Diisocyanatooctane can be used as a building block to create polyurethane-based nanoparticles for the encapsulation and controlled release of therapeutic agents.[14][15]
The synthesis of polyurethane nanoparticles can be achieved through methods such as mini-emulsion, micro-emulsion, and interfacial polymerization.[14] These techniques allow for the incorporation of drugs and targeting ligands into the nanoparticle structure.[14] The use of aliphatic diisocyanates like 1,8-diisocyanatooctane in these formulations can lead to the development of flexible and biodegradable drug carriers.
Experimental Protocols
Synthesis of a Linear Polyurethane from 1,8-Diisocyanatooctane and a Polyol
This protocol describes a general one-shot method for the synthesis of a linear polyurethane.
Materials:
-
1,8-Diisocyanatooctane (ODI)
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
1,4-Butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous toluene
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the desired amount of PTMEG and BDO.
-
Heat the mixture to 80°C under vacuum for 2 hours to remove any moisture.
-
Cool the mixture to 60°C and add the catalyst, DBTDL (e.g., 0.1 wt% of the total reactants), under a nitrogen atmosphere.
-
Slowly add the stoichiometric amount of 1,8-diisocyanatooctane to the mixture with vigorous stirring.
-
Continue the reaction at 80°C for 4-6 hours until the desired viscosity is reached.
-
The resulting polyurethane can be purified by precipitation in a non-solvent such as methanol, followed by drying under vacuum.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,8-DIISOCYANATOOCTANE CAS#: 10124-86-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,8-Diisocyanatooctane | C10H16N2O2 | CID 2733321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,8-DIISOCYANATOOCTANE | 10124-86-4 [chemicalbook.com]
- 6. Production of Aliphatic Isocyanates [ebrary.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,8-Diaminooctane synthesis - chemicalbook [chemicalbook.com]
- 9. CN102276477A - Preparation method of 1,8-diamino-octane - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Polyurethane-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The state-of-art polyurethane nanoparticles for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The state-of-art polyurethane nanoparticles for drug delivery applications [frontiersin.org]
synthesis of 1,8-Diisocyanatooctane from 1,8-diaminooctane
An In-Depth Technical Guide to the Synthesis of 1,8-Diisocyanatooctane from 1,8-Diaminooctane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,8-Diisocyanatooctane is a linear aliphatic diisocyanate monomer critical for the synthesis of specialized polyurethanes and other polymers where flexibility, and photolytic stability are paramount. Its synthesis from the readily available precursor, 1,8-diaminooctane, can be accomplished through several distinct chemical pathways. This guide provides a detailed exploration of the predominant synthetic strategies, bifurcated into classical phosgene-based methods and modern, safer non-phosgene alternatives. We will delve into the mechanistic underpinnings of each route, provide field-proven experimental protocols, and discuss the critical parameters, safety considerations, and analytical validation techniques essential for successful synthesis. The comparative analysis of these methodologies is intended to equip researchers with the knowledge to select and implement the most appropriate strategy based on their laboratory capabilities, safety infrastructure, and desired scale.
Introduction: The Strategic Importance of 1,8-Diisocyanatooctane
Aliphatic diisocyanates, such as 1,8-diisocyanatooctane, are foundational building blocks in polymer chemistry. Unlike their aromatic counterparts, the absence of aromatic rings in their structure imparts superior UV stability and non-yellowing properties, making them indispensable for high-performance coatings, paints, elastomers, and flexible foams.[1] The eight-carbon aliphatic chain of 1,8-diisocyanatooctane provides significant flexibility to the polymer backbone. The synthesis of this monomer begins with 1,8-diaminooctane, a versatile bifunctional nucleophile.[2] The conversion of its primary amine functionalities into highly reactive isocyanate groups is a pivotal transformation that can be achieved through several routes, each with distinct advantages and challenges.
This document serves as a comprehensive guide to these synthetic transformations, focusing on both the well-established phosgenation chemistry and the increasingly important phosgene-free pathways that align with the principles of green chemistry.
Phosgene-Based Synthesis: The Classical Approach
The reaction of primary amines with phosgene (COCl₂) or its safer solid surrogates, diphosgene and triphosgene, has long been the most direct and industrially prevalent method for isocyanate production.[3] Despite its efficiency, this route involves extremely hazardous materials, necessitating stringent safety protocols and specialized infrastructure.[4][5]
Reaction Mechanism and Rationale
The phosgenation of a diamine proceeds through a two-step mechanism, often referred to as a "cold-hot" process.[6]
-
Carbamoyl Chloride Formation: The primary amine nucleophilically attacks the electrophilic carbonyl carbon of phosgene. This initial reaction is highly exothermic and is typically performed at low temperatures (0°C or below) to form an intermediate N-carbamoyl chloride and hydrogen chloride (HCl).[7] The generated HCl can react with the remaining unreacted amine groups to form an amine hydrochloride salt, which is less soluble but can be converted in the subsequent step.[6]
-
Thermolysis (Dehydrochlorination): The reaction mixture is then heated. This thermal energy drives the elimination of a second molecule of HCl from the carbamoyl chloride, yielding the final isocyanate group.[7] Driving this step to completion is crucial for achieving high yields.
The overall reaction for 1,8-diaminooctane is: H₂N-(CH₂)₈-NH₂ + 2 COCl₂ → Cl(CO)NH-(CH₂)₈-NH(CO)Cl + 2 HCl Cl(CO)NH-(CH₂)₈-NH(CO)Cl → OCN-(CH₂)₈-NCO + 2 HCl
Theoretical studies confirm that this "phosgenations first" mechanism, where both amine groups are converted to carbamoyl chlorides before elimination, is energetically favorable.[8][9][10]
Diagram: Phosgenation Pathway
Caption: Phosgenation mechanism for converting 1,8-diaminooctane to 1,8-diisocyanatooctane.
Experimental Protocol: Lab-Scale Synthesis using Triphosgene
Triphosgene (bis(trichloromethyl) carbonate) is a stable crystalline solid that serves as a safer and more manageable source of phosgene for laboratory-scale reactions.[11] It is crucial that this procedure is performed in a certified, high-performance fume hood by personnel with prior training in handling hazardous chemicals.[12]
Materials and Reagents:
-
1,8-Diaminooctane
-
Triphosgene (BTC)
-
Anhydrous, inert solvent (e.g., o-dichlorobenzene, toluene, or ethyl acetate)
-
Inert gas (Nitrogen or Argon)
-
Tertiary amine base (e.g., triethylamine or pyridine, optional, as acid scavenger)[13]
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser connected to an inert gas line, and a thermometer. Ensure the entire system is flame-dried and maintained under a positive pressure of nitrogen.
-
Charge Reagents: In the reaction flask, dissolve triphosgene (0.70 equivalents based on the diamine; 1 mole of triphosgene generates 3 moles of phosgene) in the anhydrous solvent.
-
Amine Addition (Cold Stage): Dissolve 1,8-diaminooctane (1.0 equivalent) in the same anhydrous solvent in the dropping funnel. Cool the triphosgene solution to 0°C using an ice bath. Add the diamine solution dropwise to the stirred triphosgene solution over 2-3 hours, maintaining the temperature below 5°C. A white precipitate of the carbamoyl chloride and/or amine hydrochloride may form.[14]
-
Thermolysis (Hot Stage): After the addition is complete, slowly and carefully heat the reaction mixture to reflux (the exact temperature depends on the solvent, e.g., Toluene ~110°C, o-dichlorobenzene ~180°C). The slurry should gradually dissolve as the intermediates convert to the soluble diisocyanate and HCl gas is evolved.
-
Reaction Monitoring: Monitor the reaction's progress by IR spectroscopy. Observe the disappearance of the N-H stretches from the diamine and the appearance of the strong, characteristic isocyanate (-N=C=O) stretch around 2250-2270 cm⁻¹.
-
Work-up and Isolation: Once the reaction is complete (typically after 3-8 hours at reflux), cool the mixture to room temperature. Purge the solution with dry nitrogen gas to remove any residual HCl and phosgene. The solvent can be removed under reduced pressure. The crude 1,8-diisocyanatooctane is then purified by vacuum distillation.
-
Product Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Safety Imperatives:
-
Extreme Toxicity: Phosgene is extremely toxic and can be fatal upon inhalation.[4] Triphosgene, while solid, can decompose to release phosgene, especially when heated or in the presence of nucleophiles.[11]
-
Personal Protective Equipment (PPE): Always use a certified fume hood. Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., Viton or butyl rubber).[12][15]
-
Quenching: Any residual phosgene or triphosgene in the apparatus must be carefully quenched with a basic solution, such as aqueous ammonia or sodium hydroxide, within the fume hood.
Phosgene-Free Synthetic Routes: The Green Chemistry Frontier
The significant hazards associated with phosgene have driven extensive research into safer, more environmentally benign synthetic pathways.[16][17] These methods typically involve the formation of a stable intermediate, such as a carbamate or urea, which is subsequently thermally decomposed to yield the isocyanate.[18]
The Carbamate Pathway
This is one of the most viable non-phosgene routes. It involves two main steps: the formation of a bis-carbamate from 1,8-diaminooctane, followed by its thermal decomposition.
3.1.1. Mechanism and Rationale
-
Carbamate Formation: 1,8-diaminooctane is reacted with a carbonyl-containing compound, such as dimethyl carbonate (DMC) or urea in the presence of an alcohol, to form a stable N,N'-octamethylenebis(carbamate) intermediate.[19] DMC is an attractive green reagent as it is derived from methanol and carbon monoxide.[19]
-
Thermal Decomposition: The isolated bis-carbamate is heated under vacuum or in the presence of a catalyst. This pyrolysis step eliminates two molecules of alcohol to generate the diisocyanate. The alcohol byproduct can often be collected and recycled.[20]
H₂N-(CH₂)₈-NH₂ + 2 CH₃O(CO)OCH₃ → CH₃OC(O)NH-(CH₂)₈-NHC(O)OCH₃ + 2 CH₃OH CH₃OC(O)NH-(CH₂)₈-NHC(O)OCH₃ → OCN-(CH₂)₈-NCO + 2 CH₃OH
Diagram: Phosgene-Free Carbamate Pathway
Caption: A two-step, phosgene-free synthesis of 1,8-diisocyanatooctane via a bis-carbamate intermediate.
3.1.2. Experimental Protocol: Synthesis via Dimethyl Carbonate (DMC)
Step A: Synthesis of Dimethyl N,N'-(octane-1,8-diyl)dicarbamate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,8-diaminooctane (1.0 eq.), dimethyl carbonate (DMC, used in large excess, e.g., 10-20 eq., also serving as solvent), and a suitable catalyst (e.g., zinc acetate).
-
Reaction Conditions: Heat the mixture to reflux (approx. 90°C) for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS by observing the consumption of the diamine.
-
Isolation: After cooling, the excess DMC is removed by vacuum distillation. The resulting solid bis-carbamate is often pure enough for the next step or can be recrystallized from a suitable solvent like ethanol.
Step B: Thermal Decomposition to 1,8-Diisocyanatooctane
-
Apparatus: Set up a Kugelrohr or short-path distillation apparatus. Place the dry bis-carbamate intermediate in the distillation flask.
-
Pyrolysis: Heat the material under high vacuum to temperatures typically ranging from 200-300°C.[18] The product, 1,8-diisocyanatooctane, will distill as it is formed, along with methanol.
-
Purification: The collected distillate can be further purified by a final fractional vacuum distillation to separate it from any co-distilled byproducts.
The Urea Pathway
Another green chemistry approach utilizes urea as an inexpensive and low-toxicity carbonyl source.[17]
-
Urea Formation: 1,8-diaminooctane is reacted with excess urea at elevated temperatures (130-150°C). This reaction forms N,N'-(octane-1,8-diyl)diurea and releases ammonia gas.
-
Thermolysis: The resulting bis-urea is then heated to higher temperatures (250-350°C), often in the presence of a catalyst, causing it to decompose into 1,8-diisocyanatooctane and regenerating ammonia.[17][21]
This route is attractive as it can achieve a "zero emission" cycle if the ammonia byproduct is recycled for urea synthesis.[16] However, the high temperatures required for thermolysis can sometimes lead to side reactions and lower yields compared to the phosgene method.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on the available resources, scale, and safety considerations.
| Parameter | Phosgene/Triphosgene Route | Carbamate Route (e.g., DMC) | Urea Route |
| Primary Reagents | 1,8-Diaminooctane, Phosgene/Triphosgene | 1,8-Diaminooctane, Dimethyl Carbonate | 1,8-Diaminooctane, Urea |
| Reagent Hazard | Extreme. Phosgene is highly toxic.[4] | Low. DMC is a relatively benign solvent. | Very Low. Urea is non-hazardous. |
| Reaction Conditions | Low temp addition, then high temp reflux (-10 to 180°C) | Moderate temp for carbamate formation (90°C), very high temp for thermolysis (>200°C) | High temp for urea formation (130°C), very high temp for thermolysis (>250°C) |
| Typical Yields | Generally high (>90%) | Moderate to high, depends on efficiency of thermolysis step | Variable, can be lower due to side reactions at high temperatures |
| Byproducts | Hydrogen Chloride (corrosive) | Methanol (recyclable) | Ammonia (recyclable) |
| Scalability | Well-established for industrial scale | Industrially viable and growing[22] | Less common for industrial production of diisocyanates |
| Primary Advantage | High efficiency, direct conversion | Avoids phosgene, green reagents | Very low-cost and safe raw materials |
| Primary Disadvantage | Extreme safety risks and handling costs | High energy input for thermolysis | Very high temperatures, potential for side reactions |
Conclusion
The synthesis of 1,8-diisocyanatooctane from 1,8-diaminooctane offers a compelling case study in the evolution of chemical synthesis. While the traditional phosgenation route remains a benchmark for efficiency and yield, its inherent dangers are a powerful driver for the adoption of safer, non-phosgene alternatives. The carbamate and urea pathways, though often requiring more demanding conditions such as high temperatures for thermolysis, represent the future of isocyanate manufacturing, aligning with the principles of sustainable and green chemistry. For laboratory researchers and drug development professionals, the use of triphosgene offers a manageable, albeit still hazardous, compromise for small-scale synthesis. Ultimately, a thorough understanding of the mechanisms, experimental nuances, and safety protocols for each route is essential for the successful and responsible production of this valuable aliphatic diisocyanate.
References
- Vertex AI Search. (n.d.).
-
V. T. T. H. Tran, T. L. T. Nguyen, B. C. T. Mai, T. N. Le, H. M. T. Nguyen. (2021). "A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA)". PMC - NIH. Available at: [Link]
-
W. Li, Z. Zhang, B. Han, S. Xin, X. Sang, Z. Liu. (2023). "How To Get Isocyanate?". ACS Omega - ACS Publications. Available at: [Link]
-
W. Li, Z. Zhang, B. Han, S. Xin, X. Sang, Z. Liu. (2023). "How To Get Isocyanate?". PMC - PubMed Central. Available at: [Link]
-
G. W. Gokel, L. M. O'Brien, J. C. Medina, G. E. Russo, A. F. D'Souza. (2000). "Synthesis of isocyanates from carbamate esters employing boron trichloride". Chemical Communications (RSC Publishing). Available at: [Link]
- Google Patents. (2004). US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates.
-
R. Navarro, C. García, J. Rodríguez-Hernández, C. Elvira, A. Marcos-Fernández, A. Gallardo, H. Reinecke. (2020). "General approach to prepare polymers bearing pendant isocyanate groups". Royal Society of Chemistry. Available at: [Link]
- Google Patents. (n.d.). EP2362867A2 - Method for making carbamates, ureas and isocyanates.
- ResearchGate. (n.d.). A Theoretical Study on the Phosgenation of Methylene Diphenyl Diamine (MDA) | Request PDF. Retrieved January 14, 2026.
-
M. Szycher. (2012). "Nonphosgene Routes to TDI". Polyurethanes science, technology, markets, and trends. Available at: [Link]
- Google Patents. (n.d.). US20150246873A1 - Method for producing diisocyanates by phosgenating diamine suspensions.
-
M. Kurańska, A. Prociak, S. Michałowski, M. Barcikowski. (2023). "Challenges and recent advances in bio-based isocyanate production". RSC Publishing. Available at: [Link]
- ResearchGate. (n.d.).
-
J. Le Nôtre, J. A. M. Hepperle, L. G. J. van der Mee, J. C. M. van Hest, F. P. J. T. Rutjes. (2011). "One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction". Beilstein Journals. Available at: [Link]
- Google Patents. (n.d.). CN103145586A - Synthetic method of isophorone diisocyanate.
-
S. J. T. Dilworth, G. C. Lloyd-Jones. (2009). "Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions". PMC - NIH. Available at: [Link]
- Scribd. (n.d.).
-
M. D. E. Forbes, W. R. Grace. (2017). "Non-Isocyanate Synthesis of Aliphatic Polyurethane by BiCl3-Catalyzed Transurethanization Polycondensation". MDPI. Available at: [Link]
- ResearchGate. (n.d.). (PDF) Phosgenation Reactions with Phosgene from Triphosgene. Retrieved January 14, 2026.
- Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved January 14, 2026.
- Organic Syntheses Procedure. (n.d.).
-
J. K. Tan, R. D. Knagge, P. H. Chee, S. B. J. Kan. (2020). "A decade review of triphosgene and its applications in organic reactions". PMC. Available at: [Link]
-
CORE. (2005). PHOSGENEâ•’FREE ROUTE TO TOLUENE DIISOCYANATE. Available at: [Link]
- ResearchGate. (n.d.). A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA). Retrieved January 14, 2026.
-
ATSDR - CDC. (n.d.). Phosgene | Medical Management Guidelines. Available at: [Link]
-
J. K. Wlazło, M. G. K. Wlazło, P. P. Druzbicki, W. A. Stańczyk. (2022). "Non-Isocyanate Aliphatic–Aromatic Poly(carbonate-urethane)s—An Insight into Transurethanization Reactions and Structure–Property Relationships". MDPI. Available at: [Link]
-
M. H. G. H. M. M. Kunz, M. H. G. H. M. M. Kunz. (2013). "Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide". PubMed. Available at: [Link]
- American Chemical Society. (n.d.).
-
SafetyNow ILT. (2022). Isocyanate Exposure, Reaction and Protection – Quick Tips. Available at: [Link]
- Environmental Health & Safety. (n.d.).
- Google Patents. (n.d.). CA1310776C - Urea and urea/biuret or mixed urea/biuret modified isocyanate compositions.
- NJ.gov. (n.d.). Phosgene - HAZARD SUMMARY. Retrieved January 14, 2026.
-
Chemicals Knowledge Hub. (2022). SAFE HANDLING OF PHOSGENE AT VALSYNTHESE. Available at: [Link]
- ChemicalBook. (n.d.). 1,8-Diaminooctane synthesis. Retrieved January 14, 2026.
- Google Patents. (n.d.). CN102276477A - Preparation method of 1,8-diamino-octane.
- PubChem. (n.d.).
- Shree Ganesh Remedies Limited. (n.d.). 1,8-Diaminooctane-373-44-4. Retrieved January 14, 2026.
Sources
- 1. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Challenges and recent advances in bio-based isocyanate production - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04644J [pubs.rsc.org]
- 4. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 6. US20150246873A1 - Method for producing diisocyanates by phosgenating diamine suspensions - Google Patents [patents.google.com]
- 7. Tech-Type: Amine Phosgenation to Isocyanate [portfolio-pplus.com]
- 8. A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ehs.unm.edu [ehs.unm.edu]
- 13. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]
- 14. CN103145586A - Synthetic method of isophorone diisocyanate - Google Patents [patents.google.com]
- 15. nj.gov [nj.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]
- 19. Nonphosgene Routes to TDI - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 20. Synthesis of isocyanates from carbamate esters employing boron trichloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization - American Chemical Society [acs.digitellinc.com]
- 22. scribd.com [scribd.com]
phosgene-free synthesis of 1,8-Diisocyanatooctane
An In-depth Technical Guide to the Phosgene-Free Synthesis of 1,8-Diisocyanatooctane
Abstract
1,8-Diisocyanatooctane (also known as Octamethylene Diisocyanate, ODI) is a linear aliphatic diisocyanate (ADI) that serves as a crucial monomer for the synthesis of high-performance polyurethanes.[1] Its eight-carbon backbone imparts significant flexibility and durability to polymers, making them ideal for applications in advanced coatings, elastomers, and adhesives where resistance to UV degradation is paramount.[1][2] Historically, the industrial production of isocyanates has been dominated by processes utilizing phosgene, an extremely toxic and corrosive chemical.[3][4] Growing concerns over safety and environmental impact have catalyzed the development of phosgene-free synthetic routes.[2][5] This guide provides a detailed technical overview of the core, field-proven, phosgene-free methodologies for the synthesis of 1,8-diisocyanatooctane, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the available routes.
The Imperative for Phosgene-Free Isocyanate Synthesis
The conventional synthesis of isocyanates involves the reaction of a primary amine with phosgene (phosgenation).[3] This process, while efficient, presents substantial hazards:
-
Extreme Toxicity of Phosgene: Phosgene is a potent chemical warfare agent and a significant industrial hazard, requiring stringent safety protocols for its handling and storage.
-
Corrosive Byproduct: The phosgenation reaction generates two equivalents of hydrogen chloride (HCl) for every isocyanate group formed, a corrosive byproduct with limited commercial value that poses downstream processing challenges.[3]
-
Environmental Concerns: Accidental releases of phosgene or HCl can have severe environmental consequences.
These factors have driven a global research effort to establish safer, more sustainable, and "greener" pathways to isocyanate production, eliminating the use of phosgene and its derivatives entirely.[4][6]
Primary Phosgene-Free Synthetic Strategy: Thermal Decomposition of Carbamates
The most promising and industrially scalable phosgene-free route to isocyanates is the thermal decomposition (or thermolysis, cracking) of N-substituted carbamates.[4] This two-step process involves the initial formation of a carbamate from the corresponding amine, followed by its thermal cleavage to yield the desired isocyanate and an alcohol, which can often be recycled.[6][7]
Principle and Mechanism
The core of this method is a reversible equilibrium reaction. The carbamate (a urethane) is heated, typically under vacuum or in the gas phase, causing it to decompose into the isocyanate and an alcohol.
Reaction: R-NH-C(=O)O-R' ⇌ R-N=C=O + R'-OH
To drive the reaction towards the isocyanate product, the alcohol byproduct is continuously removed from the reaction system.[8] The process is often facilitated by catalysts to lower the required decomposition temperature and improve selectivity.
Synthesis of the Carbamate Precursor: Dialkyl 1,8-Octanedicarbamate
The precursor for 1,8-diisocyanatooctane is a dialkyl 1,8-octanedicarbamate. This intermediate is synthesized from 1,8-diaminooctane using non-phosgene carbonylating agents, most commonly dimethyl carbonate (DMC) or urea.
-
Using Dimethyl Carbonate (DMC): DMC is an environmentally benign reagent. The reaction with 1,8-diaminooctane proceeds via a nucleophilic substitution mechanism to form the dicarbamate and methanol.[7]
-
Using Urea: The reaction of the diamine with urea is another cost-effective route that produces the dicarbamate and ammonia. The byproducts can be recycled, making this an attractive "zero-emission" pathway.[6]
Caption: Workflow for the Carbamate Decomposition Route.
Experimental Protocol: Thermal Decomposition
This protocol is an illustrative example based on established principles of carbamate thermolysis.[4][6]
-
Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, a heating mantle, a nitrogen inlet, and a distillation column connected to a vacuum system is charged with the synthesized dialkyl 1,8-octanedicarbamate.
-
Catalyst Addition (Optional): A suitable catalyst, such as a zinc-based compound (e.g., zinc acetate) or other metal oxides, is added to the reactor.[6] Catalysts can significantly lower the decomposition temperature.
-
Inert Atmosphere: The system is purged with dry nitrogen to remove air and moisture, which could react with the isocyanate product.
-
Heating and Vacuum: The reaction mixture is heated under reduced pressure. The precise conditions depend on the carbamate's structure and the catalyst used but are typically in the range of 200-300°C.
-
Byproduct Removal: The alcohol byproduct (e.g., methanol) vaporizes under these conditions and is continuously removed via the distillation column. This step is critical to shift the equilibrium towards the formation of the diisocyanate.
-
Product Isolation: Once the evolution of alcohol ceases, the crude 1,8-diisocyanatooctane remaining in the reactor is purified, typically by vacuum distillation, to yield the final product.
| Parameter | Typical Range | Rationale |
| Temperature | 200 - 300 °C | Provides sufficient energy for C-O bond cleavage in the carbamate.[7] |
| Pressure | 1 - 100 mmHg | Facilitates the removal of the volatile alcohol byproduct, driving the reaction forward. |
| Catalyst | Metal oxides, acetates (e.g., Zn-based) | Lowers the activation energy, allowing for lower reaction temperatures and improved yields.[6] |
| Reaction Time | 2 - 6 hours | Dependent on reaction scale, temperature, and catalyst efficiency. |
| Yield | >90% (Reported for similar systems) | Highly efficient when byproduct is effectively removed.[7] |
Alternative Phosgene-Free Strategy: The Lossen Rearrangement
The Lossen rearrangement is a classic organic reaction that converts a hydroxamic acid, or more commonly an activated derivative, into an isocyanate.[9][10] This provides a fundamentally different, albeit often more complex, phosgene-free pathway.
Principle and Mechanism
The reaction proceeds by converting a dicarboxylic acid (in this case, suberic acid, the C8 di-acid) into a dihydroxamic acid. The dihydroxamic acid is then activated, typically by O-acylation, to create a good leaving group.[11] Upon treatment with a base or heat, the intermediate undergoes a concerted rearrangement: the alkyl group migrates from the carbonyl carbon to the nitrogen, expelling a carboxylate anion and forming the isocyanate.[10]
Caption: Key stages of the Lossen Rearrangement Pathway.
Illustrative Protocol: Lossen Rearrangement
This multi-step synthesis requires careful control and is presented as a conceptual workflow.
-
Hydroxamic Acid Formation: Suberic acid is converted to suberoyl chloride using a standard chlorinating agent (e.g., thionyl chloride). The resulting diacyl chloride is then reacted with hydroxylamine to form suberohydroxamic acid.
-
Activation: The dihydroxamic acid is dissolved in a suitable solvent (e.g., THF, acetonitrile). An activating agent, such as acetic anhydride or a sulfonyl chloride, is added to O-acylate the hydroxamic acid groups.[10]
-
Rearrangement: The solution containing the activated intermediate is treated with a non-nucleophilic base (e.g., triethylamine, DBU) or gently heated.[10] The rearrangement proceeds to form 1,8-diisocyanatooctane.
-
Purification: The product is isolated from the reaction mixture by extraction and subsequent vacuum distillation.
While elegant, the Lossen rearrangement can be challenging to scale due to the multi-step nature and the stability of the intermediates.[10] However, modern variations using catalysts or alternative promoters are improving its viability.[12][13]
Comparative Analysis and Future Outlook
| Feature | Carbamate Decomposition | Lossen Rearrangement |
| Starting Materials | 1,8-Diaminooctane, DMC/Urea | Suberic Acid, Hydroxylamine |
| Number of Steps | 2 (typically) | 3+ (typically) |
| Scalability | High; suitable for industrial production.[6] | Moderate; more common in lab/pharma synthesis.[11] |
| Byproducts | Recyclable alcohol or ammonia.[6] | Carboxylate salts, spent activating agents. |
| Key Advantage | High efficiency, atom economy, proven scalability. | Avoids handling diamines directly in the final step. |
| Key Disadvantage | Requires high temperatures. | Multi-step, potentially lower overall yield. |
Other phosgene-free methods, such as those involving silylated carbamates or the reaction of formamides with carbonates, represent active areas of research but have yet to achieve the industrial maturity of the carbamate decomposition route.[2][3]
Safety and Handling of 1,8-Diisocyanatooctane
Although synthesized via a safer route, 1,8-diisocyanatooctane is a hazardous chemical.
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[14][15]
-
Irritation: It causes skin and serious eye irritation and may cause respiratory irritation.[14]
-
Sensitization: Like other diisocyanates, there is a risk of dermal and respiratory sensitization upon repeated exposure.[16]
Handling Precautions: Always handle 1,8-diisocyanatooctane in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid contact with moisture, as it will react to form insoluble polyureas.
Conclusion
The transition away from phosgene-based chemistry is a critical objective for the chemical industry. The thermal decomposition of dialkyl 1,8-octanedicarbamates stands as the most robust, efficient, and industrially viable phosgene-free method for producing 1,8-diisocyanatooctane. This pathway not only mitigates the severe hazards associated with phosgene but also offers a more sustainable process through the potential for byproduct recycling. While alternative routes like the Lossen rearrangement provide valuable synthetic options, the carbamate cracking method currently represents the state-of-the-art for the clean production of this important aliphatic diisocyanate. Continued research into novel catalysts and process optimization will further enhance the economic and environmental advantages of these greener synthetic strategies.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonphosgene Routes to TDI - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 8. mdpi.com [mdpi.com]
- 9. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. grokipedia.com [grokipedia.com]
- 12. researchgate.net [researchgate.net]
- 13. Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. 1,8-DIISOCYANATOOCTANE - Safety Data Sheet [chemicalbook.com]
- 15. 1,8-Diisocyanatooctane | C10H16N2O2 | CID 2733321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
An In-Depth Technical Guide to 1,8-Diisocyanatooctane (CAS 10124-86-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diisocyanatooctane, registered under CAS number 10124-86-4, is an aliphatic diisocyanate that serves as a critical building block in the synthesis of a variety of polymers. Its linear eight-carbon chain provides a unique combination of flexibility and reactivity, making it a valuable monomer in the development of advanced materials. Unlike its aromatic counterparts, polymers derived from 1,8-diisocyanatooctane exhibit superior resistance to UV degradation and weathering, rendering them suitable for durable coatings and outdoor applications.[1] This guide provides a comprehensive overview of the properties, applications, and handling of 1,8-Diisocyanatooctane for professionals in research and development.
Core Properties of 1,8-Diisocyanatooctane
A thorough understanding of the physicochemical properties of 1,8-Diisocyanatooctane is essential for its effective and safe use in research and manufacturing. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 10124-86-4 | [1][2][3] |
| Molecular Formula | C₁₀H₁₆N₂O₂ | [4][5] |
| Molecular Weight | 196.25 g/mol | [4][5] |
| Appearance | Colorless clear liquid | [2] |
| Boiling Point | 156 °C at 20 hPa | [2] |
| Density | 1.007 g/cm³ at 25 °C | [2] |
| Flash Point | 109 °C (closed cup) | [2] |
| Synonyms | Octamethylene diisocyanate, 1,8-Octanediyl diisocyanate | [4][5] |
Applications in Polymer Chemistry: The Synthesis of Polyurethanes
The primary application of 1,8-Diisocyanatooctane lies in its role as a monomer for the synthesis of polyurethanes.[1] Polyurethanes are formed through a polyaddition reaction between a diisocyanate and a polyol (a molecule with multiple hydroxyl groups).[1][6] In this reaction, the diisocyanate constitutes the "hard segments" of the polymer chain, while the polyol forms the "soft segments."[1] The flexible eight-carbon backbone of 1,8-Diisocyanatooctane imparts greater chain mobility and flexibility to the resulting polyurethane compared to those synthesized with shorter-chain diisocyanates like hexamethylene diisocyanate (HDI).[1]
Experimental Workflow: Polyurethane Synthesis
The synthesis of polyurethanes using 1,8-Diisocyanatooctane can be broadly categorized into one-shot and prepolymer methods.[7] The prepolymer method allows for more precise control over the reaction and a more reproducible final product.[7]
Step-by-Step Methodology for Polyurethane Synthesis (Prepolymer Method)
The following is a generalized protocol for the laboratory-scale synthesis of a polyurethane elastomer.
1. Reagent Preparation:
-
Thoroughly dry the polyol and chain extender under a vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any moisture, which can react with the isocyanate groups.[3]
-
Ensure all glassware and reaction vessels are completely dry.
2. Prepolymer Synthesis:
-
In a reaction vessel under an inert atmosphere (e.g., dry nitrogen), add a stoichiometric excess of 1,8-Diisocyanatooctane to the dried polyol.[7]
-
The reaction can be carried out in the presence of a catalyst, such as dibutyltin dilaurate (DBTDL), to control the reaction rate.[8]
-
Heat the mixture with stirring to a specific temperature (e.g., 60-80°C) and maintain for a set period (e.g., 2-4 hours) to allow for the formation of the isocyanate-terminated prepolymer.[9]
3. Chain Extension:
-
Cool the prepolymer to a suitable temperature.
-
Slowly add the dried chain extender to the prepolymer with vigorous stirring.
-
Continue stirring until a homogeneous, viscous mixture is obtained.
4. Curing:
-
Pour the mixture into a preheated mold and cure in an oven at a specific temperature and duration to complete the polymerization and cross-linking, forming the final polyurethane elastomer.[9]
Emerging Applications in Drug Development
The unique properties of 1,8-Diisocyanatooctane are also being explored in the field of drug development, primarily in the synthesis of biodegradable polymers for controlled-release drug delivery systems.[10][11] Aliphatic diisocyanates are considered for medical-grade polyurethanes due to their potential to degrade into less toxic byproducts compared to their aromatic counterparts.[12]
Polymers such as poly(ester amides) can be synthesized using 1,8-Diisocyanatooctane. These polymers can be formulated into nanoparticles or matrices to encapsulate therapeutic agents for sustained release.[13] The biodegradability of these polymers can be tuned by adjusting the co-monomers and synthesis conditions.[13]
Safety and Handling
As a reactive chemical, proper handling of 1,8-Diisocyanatooctane is crucial to ensure laboratory safety.
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled. [3]
-
Causes skin and serious eye irritation. [3]
-
May cause respiratory irritation. [3]
-
May cause an allergic skin reaction. [9]
Precautionary Measures:
-
Always handle 1,8-Diisocyanatooctane in a well-ventilated fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Avoid breathing vapors or mists.[2]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[2]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]
Suppliers of 1,8-Diisocyanatooctane
A number of chemical suppliers offer 1,8-Diisocyanatooctane for research and development purposes. Some of the prominent suppliers include:
-
Alfa Chemistry[4]
-
Benchchem[1]
-
Biosynth[11]
-
BOC Sciences[10]
-
ChemicalBook[5]
-
LookChem[8]
-
Sigma-Aldrich (Merck)[5]
References
-
1,8-Diisocyanatooctane | C10H16N2O2 | CID 2733321 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
What is the easiest methodology for the synthesis of an elastomeric polyurethane? - ResearchGate. (2013-06-17). Retrieved January 14, 2026, from [Link]
- EP0966495B1 - Method for the preparation of polyurethane elastomers - Google Patents. (n.d.).
-
CAS No.10124-86-4,1,8-DIISOCYANATOOCTANE Suppliers - LookChem. (n.d.). Retrieved January 14, 2026, from [Link]
- Process for the preparation of polyisocyanate prepolymers and polyurethanes having high temperature performance and low hysteres - Googleapis.com. (n.d.).
-
Traditional PU synthesis by a two-stage process using diisocyanate,... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Polyurethane Formulation: the Chemistry of Isocyanate and Polyols - Dongsen Chemicals. (2023-11-08). Retrieved January 14, 2026, from [Link]
-
Polyurethane Synthesis Guide | PDF - Scribd. (n.d.). Retrieved January 14, 2026, from [Link]
-
Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers - RWTH Publications. (n.d.). Retrieved January 14, 2026, from [Link]
- EP2027173A1 - Biodegradable polyurethanes - Google Patents. (n.d.).
-
Synthesis and characterization of biodegradable polyurethanes made from cholic acid and L-lysine diisocyanate ethyl ester | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of biocompatible segmented polyurethanes from aliphatic diisocyanates and diurea diol chain extenders - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Innovative nanocarrier systems for enhanced delivery of phyto-active compounds in cancer therapy - PubMed. (2024-12-20). Retrieved January 14, 2026, from [Link]
-
The Nanocarrier Landscape Evaluating Key Drug Delivery Vehicles and Their Capabilities: A Translational Perspective - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
Nanoparticle-Based Drug Delivery Systems for Photodynamic Therapy of Metastatic Melanoma: A Review - ResearchGate. (2021-11-21). Retrieved January 14, 2026, from [Link]
-
An emerging era in manufacturing of drug delivery systems: Nanofabrication techniques. (2023-03-04). Retrieved January 14, 2026, from [Link]
Sources
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. 1,8-DIISOCYANATOOCTANE - Safety Data Sheet [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 5. static.richelieu.com [static.richelieu.com]
- 6. doxuchem.com [doxuchem.com]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. scribd.com [scribd.com]
- 11. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical Properties of Octamethylene Diisocyanate (ODI)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physical properties of octamethylene diisocyanate (ODI), a key aliphatic diisocyanate. Understanding these characteristics is fundamental for its safe handling, effective application in synthesis, and for the development of novel materials, including those with potential in the biomedical and pharmaceutical fields. This document moves beyond a simple listing of data points to provide insights into the experimental determination of these properties and the underlying chemical principles that govern its reactivity.
Core Molecular and Physical Characteristics
Octamethylene diisocyanate, also known as 1,8-diisocyanatooctane, is a linear aliphatic diisocyanate with the chemical formula C₁₀H₁₆N₂O₂.[1] Its structure, characterized by two highly reactive isocyanate (-NCO) groups at the termini of an eight-carbon chain, dictates its physical and chemical behavior.
Diagram: Chemical Structure of Octamethylene Diisocyanate
A 2D representation of the molecular structure of Octamethylene Diisocyanate.
The key physical properties of ODI are summarized in the table below. These values are critical for process design, safety assessments, and for predicting its behavior in various chemical environments.
| Property | Value | Source(s) |
| CAS Number | 10124-86-4 | [1][2] |
| Molecular Weight | 196.25 g/mol | [1] |
| Appearance | Clear, light yellow liquid | [2] |
| Boiling Point | 156 °C at 15 mmHg | [2] |
| Density | 1.007 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.455 | [2] |
Reactivity Profile: A Foundation for Synthesis and Safety
The two isocyanate groups in ODI are highly electrophilic and will readily react with nucleophiles, particularly compounds containing active hydrogen atoms.[3][4] This reactivity is the basis for its use in polymerization and other chemical syntheses. The general order of reactivity with common nucleophiles is:
Primary Amines > Secondary Amines > Alcohols ≈ Water > Thiols [3]
Understanding these reactions is paramount for controlling polymerization processes and for implementing appropriate safety and handling procedures.
Reaction with Alcohols (Urethane Formation)
The reaction of ODI with alcohols (polyols) is the cornerstone of polyurethane chemistry, forming stable urethane linkages. This reaction is typically catalyzed by organometallic compounds or tertiary amines.[5]
Diagram: Urethane Formation Workflow
Workflow for the synthesis of polyurethanes from ODI and a polyol.
Reaction with Water
ODI reacts with water to form an unstable carbamic acid, which then decomposes to yield 1,8-octanediamine and carbon dioxide gas. The newly formed diamine can then react with unreacted ODI to form polyureas. This reaction is often undesirable in polyurethane synthesis as the generation of CO₂ can lead to foaming.
Reaction with Amines (Urea Formation)
The reaction with primary and secondary amines is extremely rapid and results in the formation of urea linkages. This reaction is fundamental to the formation of polyurea polymers.
Experimental Determination of Physical Properties
Accurate determination of the physical properties of ODI is essential for its characterization and for quality control purposes. The following section outlines the principles behind the experimental procedures for measuring key physical parameters.
Boiling Point Determination (Under Reduced Pressure)
Due to its relatively high boiling point at atmospheric pressure, the boiling point of ODI is typically determined under reduced pressure to prevent thermal decomposition.
Experimental Protocol:
-
Apparatus Setup: A vacuum distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.
-
Sample Preparation: A small sample of ODI is placed in the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Vacuum Application: The system is carefully evacuated to the desired pressure, which is monitored using the manometer.
-
Heating: The sample is gently heated using a heating mantle.
-
Data Recording: The temperature at which the liquid and vapor are in equilibrium (i.e., when the liquid is distilling at a steady rate) is recorded as the boiling point at that specific pressure.
Density Measurement
The density of liquid ODI can be determined using a pycnometer or a digital density meter.
Experimental Protocol (Pycnometer Method):
-
Pycnometer Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer is calculated.
-
Sample Measurement: The pycnometer is cleaned, dried, and filled with ODI at the same temperature.
-
Weighing: The filled pycnometer is weighed.
-
Calculation: The density of ODI is calculated by dividing the mass of the ODI by the volume of the pycnometer. ASTM D4659 provides a standardized method for determining the specific gravity of isocyanates.[6]
Refractive Index Measurement
The refractive index is a measure of how much light bends as it passes through a substance and is a useful property for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.[7]
Experimental Protocol:
-
Instrument Calibration: The refractometer is calibrated using a standard of known refractive index.
-
Sample Application: A few drops of ODI are placed on the prism of the refractometer.[8]
-
Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into focus and aligned with the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Safety, Handling, and Toxicology
Octamethylene diisocyanate, like other isocyanates, is a hazardous substance and must be handled with appropriate safety precautions.
Health Hazards
-
Inhalation: Isocyanate vapors are potent respiratory irritants and sensitizers.[9][10] Inhalation can lead to occupational asthma.[9][11]
-
Skin Contact: Direct contact can cause skin irritation and sensitization.[11]
-
Eye Contact: Vapors and liquid can cause severe eye irritation.[12]
Occupational Exposure Limits
While specific occupational exposure limits (OELs) for octamethylene diisocyanate are not as widely established as for more common diisocyanates like MDI and TDI, the general OEL for isocyanates is typically very low. For example, the UK Health and Safety Executive has set a workplace exposure limit (WEL) for isocyanates of 0.02 mg/m³ as an 8-hour time-weighted average.[13] The OSHA PEL for MDI is a ceiling limit of 0.02 ppm.[9] It is prudent to adhere to these stringent limits when handling ODI.
Safe Handling and Storage
-
Ventilation: Work with ODI should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection, must be worn.[14]
-
Storage: ODI should be stored in a cool, dry, and well-ventilated area in tightly sealed containers to prevent contact with moisture.
-
Disposal: Waste ODI and contaminated materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[15] One method for managing waste MDI is to react it with a waste polyol to form a more stable polyurethane foam.[15]
Synthesis of Octamethylene Diisocyanate
Octamethylene diisocyanate is typically synthesized from its corresponding diamine, 1,8-octanediamine. The most common industrial method for producing diisocyanates is the phosgenation of the corresponding diamine.[16][17]
Diagram: Synthesis of Octamethylene Diisocyanate
Sources
- 1. 1,8-Diisocyanatooctane | C10H16N2O2 | CID 2733321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,8-DIISOCYANATOOCTANE | 10124-86-4 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. cdc.gov [cdc.gov]
- 10. epa.gov [epa.gov]
- 11. hsa.ie [hsa.ie]
- 12. fishersci.com [fishersci.com]
- 13. Isocyanates in the workplace [satra.com]
- 14. solutions.covestro.com [solutions.covestro.com]
- 15. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
- 16. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US20150246873A1 - Method for producing diisocyanates by phosgenating diamine suspensions - Google Patents [patents.google.com]
The Solubility Profile of 1,8-Diisocyanatooctane in Organic Solvents: A Technical and Predictive Guide
This in-depth technical guide provides a comprehensive analysis of the solubility of 1,8-diisocyanatooctane in common organic solvents. In the absence of extensive, publicly available quantitative solubility data, this guide emphasizes a predictive and theoretical approach, grounded in fundamental chemical principles and comparative analysis with structurally similar compounds. It is designed for researchers, scientists, and professionals in drug development and polymer chemistry who require a robust understanding of this compound's behavior in solution.
Introduction to 1,8-Diisocyanatooctane and Its Physicochemical Landscape
1,8-Diisocyanatooctane (CAS No. 10124-86-4), also known as octamethylene diisocyanate, is an aliphatic diisocyanate.[1][2] Its molecular structure consists of a flexible eight-carbon alkyl chain capped at both ends by highly reactive isocyanate (-NCO) groups. This structure imparts a unique combination of nonpolar characteristics from the octyl backbone and high reactivity from the terminal isocyanate functionalities.
Key Physicochemical Properties of 1,8-Diisocyanatooctane:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₂ | [1] |
| Molecular Weight | 196.25 g/mol | [1] |
| Appearance | Colorless clear liquid | [1] |
| Density | 1.007 g/cm³ at 25 °C | [1][2] |
| Boiling Point | 156 °C at 20 hPa | [1] |
| Flash Point | 109 °C (closed cup) | [1] |
Understanding these properties is fundamental to predicting the solubility of 1,8-diisocyanatooctane. Its relatively nonpolar alkyl chain is expected to dominate its solubility behavior in many organic solvents.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting the solubility of 1,8-diisocyanatooctane. This principle states that substances with similar polarities are more likely to be soluble in one another. The solubility of 1,8-diisocyanatooctane is therefore a balance between its long, nonpolar alkyl backbone and the polar isocyanate groups.
The following diagram illustrates the logical flow for predicting solubility:
Caption: Predictive solubility workflow for 1,8-diisocyanatooctane.
Predicted Solubility of 1,8-Diisocyanatooctane
While specific quantitative data is scarce, a qualitative and estimated quantitative solubility profile can be constructed based on the principles outlined above and by comparing with other aliphatic diisocyanates.
Table of Predicted Solubilities in Common Organic Solvents at Ambient Temperature:
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Toluene | Nonpolar Aromatic | High (>100 mg/mL) | The nonpolar nature of toluene aligns well with the long alkyl chain of 1,8-diisocyanatooctane. |
| Hexane | Nonpolar Aliphatic | High (>100 mg/mL) | Similar to toluene, the nonpolar characteristics favor dissolution. |
| Dichloromethane | Polar Aprotic | High (>100 mg/mL) | Offers a balance of polarity that can interact with the isocyanate groups without being overly polar to repel the alkyl chain. |
| Tetrahydrofuran (THF) | Polar Aprotic | High (>100 mg/mL) | Its ether functionality and cyclic structure provide a good balance for solubilizing the molecule. |
| Acetone | Polar Aprotic | Moderate (10-100 mg/mL) | The polarity is higher than THF, which may slightly decrease its affinity for the nonpolar backbone. |
| Ethyl Acetate | Polar Aprotic | Moderate (10-100 mg/mL) | Similar in polarity to acetone, it is expected to be a reasonably good solvent. |
| Acetonitrile | Polar Aprotic | Low to Moderate (1-50 mg/mL) | A more polar aprotic solvent, which may have limited capacity for the nonpolar alkyl chain. |
| Methanol | Polar Protic | Insoluble (Reactive) | The isocyanate groups will react with the hydroxyl group of methanol to form urethanes. |
| Ethanol | Polar Protic | Insoluble (Reactive) | Similar to methanol, a reaction is expected, precluding simple dissolution. |
| Water | Polar Protic | Insoluble (Reactive) | Isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. |
Authoritative Insight: The high reactivity of the isocyanate group with protic solvents is a critical consideration. Any attempt to dissolve 1,8-diisocyanatooctane in alcohols or water will result in a chemical transformation rather than a simple dissolution. This is a key aspect of the self-validating nature of handling this compound; observing gas evolution (CO₂) or the formation of a precipitate (polyurea in the case of water) is indicative of a reaction, not poor solubility.
Experimental Protocol for Solubility Determination
To establish a definitive quantitative solubility profile for 1,8-diisocyanatooctane, the following experimental protocol is recommended. This method is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the solubility of 1,8-diisocyanatooctane in a given aprotic organic solvent at a specified temperature.
Materials:
-
1,8-Diisocyanatooctane (≥97% purity)
-
Selected anhydrous organic solvents (e.g., toluene, THF, acetone)
-
Analytical balance (± 0.1 mg)
-
Vials with PTFE-lined caps
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (0.22 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for solubility determination.
Detailed Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 1,8-diisocyanatooctane of known concentrations in the chosen solvent. Use these to generate a calibration curve with the HPLC or GC system.
-
Preparation of Test Samples: To a series of vials, add a known volume (e.g., 5.0 mL) of the selected solvent. Add an excess amount of 1,8-diisocyanatooctane to each vial to create a slurry.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours to ensure saturation.
-
Sampling: After equilibration, stop the shaking and allow the vials to remain in the bath for at least 2 hours for the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filtration: Immediately pass the supernatant through a 0.22 µm PTFE syringe filter to remove any undissolved microparticles.
-
Analysis: Accurately dilute the filtered saturated solution with the solvent. Analyze the diluted solution using the pre-calibrated HPLC or GC method to determine the concentration of 1,8-diisocyanatooctane.
-
Calculation: Use the concentration from the analysis and the dilution factor to calculate the solubility in units such as mg/mL or g/100g of solvent.
Trustworthiness through Self-Validation: The use of a chromatographic method with a calibration curve provides a robust and validated means of quantification. Running replicates and ensuring the calibration curve has a high correlation coefficient (R² > 0.99) ensures the trustworthiness of the results.
Conclusion
While direct, published quantitative solubility data for 1,8-diisocyanatooctane is limited, a strong predictive understanding of its behavior in organic solvents can be achieved through the application of fundamental chemical principles. It is anticipated to be highly soluble in nonpolar and moderately polar aprotic solvents, and reactive in protic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This guide serves as a foundational resource for scientists and researchers, enabling informed solvent selection and a deeper understanding of the solution behavior of 1,8-diisocyanatooctane.
References
-
University of California, Davis. (2023-08-31). Solubility of Organic Compounds. Retrieved from [Link]
Sources
reactivity of isocyanate groups in 1,8-Diisocyanatooctane
An In-Depth Technical Guide to the Reactivity of Isocyanate Groups in 1,8-Diisocyanatooctane
Abstract
1,8-Diisocyanatooctane (CAS: 10124-86-4), an eight-carbon linear aliphatic diisocyanate, serves as a critical monomer in the synthesis of high-performance polyurethanes and other polymers.[1][2] Unlike its aromatic counterparts, its aliphatic nature imparts superior resistance to UV degradation and weathering, making it an ideal building block for durable coatings, elastomers, and adhesives.[1] The reactivity of its terminal isocyanate (-NCO) groups is the cornerstone of its utility. This guide provides a comprehensive exploration of the factors governing the reactivity of these functional groups, offering a blend of fundamental chemical principles, kinetic analysis, and practical experimental insights for researchers and professionals in polymer chemistry and drug development.
The Isocyanate Functional Group: An Electrophilic Powerhouse
The isocyanate group (-N=C=O) is a highly reactive functional group characterized by a central carbon atom double-bonded to both an oxygen and a nitrogen atom.[3] This arrangement creates a significant electrophilic character on the carbon atom, driven by the high electronegativity of the adjacent oxygen and nitrogen.[4][5] This electron deficiency makes the isocyanate group a prime target for nucleophilic attack, which is the fundamental mechanism of its diverse reactions.
Aliphatic diisocyanates, such as 1,8-diisocyanatooctane, are generally less reactive than aromatic diisocyanates like MDI and TDI.[6][7][8] The electron-donating nature of the alkyl chain slightly reduces the partial positive charge on the isocyanate carbon, moderating its reactivity compared to the electron-withdrawing effects of an aromatic ring.[4] However, this moderated reactivity is often advantageous, allowing for better control over polymerization and leading to polymers with enhanced light and thermal stability.[9]
Core Reactions of 1,8-Diisocyanatooctane
The versatility of 1,8-diisocyanatooctane stems from the ability of its isocyanate groups to react with a wide range of nucleophiles containing active hydrogen atoms.
Reaction with Alcohols: The Foundation of Polyurethanes
The most significant reaction of diisocyanates is their addition reaction with compounds containing hydroxyl (-OH) groups, such as diols and polyols, to form urethane linkages.[3] This polyaddition reaction is the basis for the entire polyurethane industry.[1][10]
Mechanism: The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group.[10]
-
R-N=C=O + R'-OH → R-NH-CO-OR' (Urethane)
The rate of this reaction is highly dependent on the structure of the alcohol. Primary alcohols react significantly faster with isocyanates than secondary alcohols, a difference largely attributed to reduced steric hindrance around the hydroxyl group.[1][10][11]
Reaction with Amines: Forming Urea Linkages
Isocyanates react rapidly with primary and secondary amines to form substituted ureas.[3][12] This reaction is considerably faster than the reaction with alcohols, often by orders of magnitude.[7]
-
R-N=C=O + R'-NH₂ → R-NH-CO-NH-R' (Urea)
-
R-N=C=O + R'₂-NH → R-NH-CO-NR'₂ (Urea)
Due to its high speed, this reaction typically does not require catalysis.[13] The higher basicity and nucleophilicity of amines compared to alcohols drive this enhanced reactivity. In systems containing both primary and secondary amines, the primary amine is generally more reactive.[14]
Reaction with Water: A Critical Side Reaction
The reaction with water is a crucial consideration in polyurethane chemistry. It proceeds in two stages: first, the isocyanate reacts with water to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas.[3][7]
-
R-N=C=O + H₂O → [R-NH-COOH] (Carbamic Acid) → R-NH₂ + CO₂
The amine produced is highly reactive and will immediately react with another isocyanate group to form a stable urea linkage.[7]
-
R-N=C=O + R-NH₂ → R-NH-CO-NH-R
This reaction is exploited in the production of polyurethane foams, where the generated CO₂ acts as a blowing agent.[3][8] However, in applications like coatings and elastomers, it is an undesirable side reaction that can cause defects such as bubbles and lead to the formation of insoluble polyurea domains.[7]
Caption: Simplified catalytic mechanisms in urethane formation.
Solvent Effects
The choice of solvent significantly impacts reaction kinetics. The rate of isocyanate-alcohol reactions generally increases with the polarity and hydrogen-bonding character of the solvent. [15][16]For instance, the reaction rate has been observed to increase in the order of Xylene < 1,4-Dioxane < Cyclohexanone. [15][16]Specific solvation effects can either inhibit or favor the process, depending on the nature of the solvent-reactant interactions. [17]
Temperature
As with most chemical reactions, increasing the temperature accelerates the reaction rate of isocyanates. However, higher temperatures (>100-120°C) can also promote side reactions, such as the formation of allophanates (from reaction with existing urethane groups) and biurets (from reaction with urea groups), leading to increased crosslinking. [9]
Advanced Reactivity: Side Reactions and Polymer Structure
Beyond the primary reactions, several secondary reactions can occur, which are critical for tuning the final properties of the polymer network.
-
Trimerization: In the presence of specific catalysts (e.g., potassium acetate), isocyanate groups can react with each other to form highly stable, six-membered isocyanurate rings. [8][9]This trimerization reaction introduces a trifunctional crosslink point, significantly increasing the hardness, thermal stability, and chemical resistance of the final polymer.
-
Allophanate and Biuret Formation: These are reversible reactions that occur at elevated temperatures where an isocyanate group reacts with a urethane or urea linkage, respectively. [9]These reactions create branches and crosslinks in the polymer chain, affecting properties like elasticity and strength.
Methodologies for Monitoring Reactivity
Accurate monitoring of isocyanate consumption is essential for understanding reaction kinetics, ensuring quality control, and determining reaction endpoints. [1]
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an ideal technique for real-time, in-situ monitoring of isocyanate reactions. [18]The isocyanate group has a strong and distinct absorption band around 2270 cm⁻¹ , which is well-separated from other functional groups in a typical polyurethane system. [1]By tracking the decrease in the intensity of this peak over time, one can directly measure the rate of isocyanate consumption. [1][18]
Titration Methods
The determination of the NCO content, or percent NCO, is a standard quality control metric. The most common method is a back-titration procedure involving the reaction of the isocyanate with an excess of a standard solution of dibutylamine, followed by titration of the unreacted amine with a standard acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical tool for detailed kinetic studies. [19]It allows for the separation and quantification of monomers, oligomers, and various reaction products, providing a comprehensive picture of the reaction progress. [11]Often, derivatization of the isocyanate groups is required prior to analysis. [20][21]
Experimental Protocols
Protocol 1: Kinetic Analysis of Urethane Formation via In-Situ FTIR
-
System Setup: An automated laboratory reactor is equipped with an in-situ Attenuated Total Reflectance (ATR)-FTIR probe, a temperature controller, and a mechanical stirrer.
-
Reactant Charging: Charge a known quantity of a polyol (e.g., polypropylene glycol) and solvent (e.g., anhydrous cyclohexanone) into the reactor.
-
Equilibration: Heat the mixture to the desired reaction temperature (e.g., 60 °C) and begin collecting background FTIR spectra.
-
Initiation: Add a stoichiometric amount of 1,8-diisocyanatooctane to the reactor to initiate the reaction. If catalyzed, the catalyst is added just prior to the diisocyanate.
-
Data Acquisition: Continuously collect FTIR spectra at regular intervals (e.g., every 60 seconds) throughout the reaction.
-
Analysis: Plot the absorbance of the isocyanate peak at ~2270 cm⁻¹ as a function of time. The decay of this peak provides the kinetic profile of the reaction.
Caption: Experimental workflow for kinetic analysis using FTIR.
Protocol 2: Determination of %NCO via Dibutylamine Titration
-
Sample Preparation: Accurately weigh a known amount of the isocyanate-containing sample into a flask.
-
Reaction: Add a precise volume of a standard solution of excess dibutylamine in a suitable solvent (e.g., toluene). Allow the reaction to proceed to completion (typically 15 minutes).
-
Titration: Add an indicator (e.g., bromocresol green) and titrate the unreacted dibutylamine with a standardized solution of hydrochloric acid (HCl) until the endpoint is reached (color change from blue to yellow).
-
Blank Titration: Perform a blank titration using the same procedure but without the isocyanate sample.
-
Calculation: The %NCO is calculated using the following formula: %NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample Where:
-
V = volume of HCl used (mL)
-
N = normality of HCl
-
W = weight of the sample (g)
-
4.202 = milli-equivalent weight of the NCO group x 100
-
Summary and Outlook
1,8-Diisocyanatooctane is a versatile aliphatic diisocyanate whose reactivity is governed by the fundamental electrophilicity of the -NCO group. The primary reactions with alcohols, amines, and water can be precisely controlled through the strategic use of catalysts, temperature, and solvents. A thorough understanding of these reaction dynamics, including potential side reactions like trimerization, is paramount for designing and synthesizing polymers with tailored properties. Advanced analytical techniques, particularly in-situ FTIR, provide the real-time data necessary for optimizing reaction conditions and ensuring the production of high-quality materials for advanced applications, from weatherproof coatings to biocompatible elastomers.
References
-
Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. (n.d.). Scientific.Net. Retrieved from [Link]
-
Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of solvent properties on reaction of isocyanates with mercaptans. (n.d.). ResearchGate. Retrieved from [Link]
-
Isocyanate Reactions. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. (n.d.). MDPI. Retrieved from [Link]
-
Isocyanate Sampling and Analysis. (n.d.). IOM World. Retrieved from [Link]
-
A laboratory comparison of analytical methods used for isocyanates. (n.d.). ResearchGate. Retrieved from [Link]
-
Isocyanate. (n.d.). Wikipedia. Retrieved from [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). Dalton Transactions. Retrieved from [Link]
- Method of detecting isocyanates. (1994). Google Patents.
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (1998). The Journal of Organic Chemistry. Retrieved from [Link]
-
A brief overview of properties and reactions of diisocyanates. (2022). Semantic Scholar. Retrieved from [Link]
-
Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. (1960). Journal of the American Chemical Society. Retrieved from [Link]
-
Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2021). PCI Magazine. Retrieved from [Link]
-
Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. (2018). ResearchGate. Retrieved from [Link]
-
New insight into the kinetics of diisocyanate-alcohol reactions by high-performance liquid chromatography and mass spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
1,8-Diisocyanatooctane. (n.d.). PubChem. Retrieved from [Link]
-
Relative reactivity's of various functional groups towards isocyanates. (n.d.). ResearchGate. Retrieved from [Link]
-
Kinetics of diisocyanate reactions with chain-extending agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. (n.d.). Werner Blank. Retrieved from [Link]
-
Isocyanate-based multicomponent reactions. (2024). RSC Advances. Retrieved from [Link]
-
Health Effects of Diisocyanates. (n.d.). EPA. Retrieved from [Link]
-
Polyurethane. (n.d.). Wikipedia. Retrieved from [Link]
-
Catalysis of Urethane Systems. (n.d.). Turkchem. Retrieved from [Link]
-
Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones. (2016). PubMed. Retrieved from [Link]
-
Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. (2022). PMC - PubMed Central. Retrieved from [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). MDPI. Retrieved from [Link]
-
Isocyanate Reactions. (n.d.). Poliuretanos. Retrieved from [Link]
-
Reaction kinetics of dicyclohexylmethane-4,4′-diisocyanate with 1- And 2-butanol: A model study for polyurethane formation | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. (n.d.). NIH. Retrieved from [Link]
-
Sampling of diisocyanates (HDI, TDI) in air by derivatisation with secondary amines as reagentsPart 1. Partial rate factors (PRF) of reagents. (n.d.). Analyst (RSC Publishing). Retrieved from [Link]
-
development in synthesis and coating applications of polyurethane. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pcimag.com [pcimag.com]
- 8. Polyurethane - Wikipedia [en.wikipedia.org]
- 9. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. poliuretanos.net [poliuretanos.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Scientific.Net [scientific.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mt.com [mt.com]
- 19. iom-world.org [iom-world.org]
- 20. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 21. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
1,8-Diisocyanatooctane safety and handling precautions
An In-Depth Technical Guide to the Safe Handling and Precautionary Measures for 1,8-Diisocyanatooctane
Authored by: Your Senior Application Scientist
Introduction
1,8-Diisocyanatooctane (CAS No. 10124-86-4), an aliphatic diisocyanate, is a crucial monomer in the synthesis of advanced polyurethanes.[1] Unlike its aromatic counterparts, polymers derived from 1,8-diisocyanatooctane offer superior resistance to UV degradation and weathering, making them invaluable for the development of high-performance coatings, elastomers, and other materials in research and drug development applications.[1] The linear eight-carbon chain of this compound provides a unique balance of flexibility and reactivity.[1] However, its utility is matched by its potential hazards. The isocyanate (-NCO) functional groups are highly reactive, posing significant health risks upon exposure. This guide provides a comprehensive overview of the safety and handling protocols for 1,8-diisocyanatooctane, grounded in established scientific principles to ensure the well-being of laboratory personnel.
Hazard Identification and Toxicological Profile
Understanding the inherent hazards of 1,8-diisocyanatooctane is fundamental to its safe handling. The primary routes of occupational exposure are inhalation of vapors or aerosols and direct skin contact.[2]
1.1. GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1,8-diisocyanatooctane is classified with the following hazards[3]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[3]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]
1.2. Health Effects
Exposure to isocyanates can lead to a range of health effects, from mild irritation to severe respiratory sensitization.[4]
-
Respiratory System: Inhalation of 1,8-diisocyanatooctane vapors or mists can irritate the respiratory tract, causing symptoms such as coughing and shortness of breath.[5] A significant concern with isocyanates is their potential to act as respiratory sensitizers.[4] Initial exposure may lead to sensitization, and subsequent exposure, even at very low concentrations, can trigger a severe asthmatic reaction.[4]
-
Skin: Direct contact can cause skin irritation, characterized by redness, swelling, and blistering.[4] Isocyanates are also known dermal sensitizers.[4]
-
Eyes: Contact with the eyes can cause severe irritation, including redness, pain, and tearing.[4]
-
Ingestion: While less common in a laboratory setting, ingestion is harmful and can lead to gastrointestinal irritation.[4]
1.3. Acute Toxicity Data
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential for safely handling 1,8-diisocyanatooctane. The hierarchy of controls, from most to least effective, should be implemented.
Caption: Hierarchy of controls for mitigating exposure to hazardous chemicals.
2.1. Engineering Controls
-
Ventilation: All work with 1,8-diisocyanatooctane must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the concentration of airborne vapors.[6]
-
Enclosure: For procedures with a higher risk of aerosol generation, the use of a glove box or other enclosed system is recommended.
2.2. Administrative Controls
-
Standard Operating Procedures (SOPs): Detailed SOPs for handling, storage, and disposal of 1,8-diisocyanatooctane must be developed and strictly followed.
-
Training: All personnel handling this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency response.[7]
-
Restricted Access: The area where 1,8-diisocyanatooctane is used should be clearly marked and access restricted to authorized personnel.
2.3. Personal Protective Equipment (PPE)
PPE is the final line of defense and should not be used as a substitute for engineering and administrative controls.[6]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and closed-toe shoes. | Prevents skin contact and irritation.[6] |
| Respiratory Protection | An appropriate respirator should be used when engineering controls are insufficient or during emergency situations. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[5] | Protects against inhalation of harmful vapors and aerosols.[5] |
Safe Handling and Storage Protocols
3.1. Handling
-
Avoid all personal contact, including inhalation.[5]
-
Wear appropriate PPE at all times.
-
Use only in a chemical fume hood.[6]
-
Avoid the formation of aerosols and mists.
-
Keep containers tightly closed when not in use.[5]
3.2. Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[8] The recommended storage temperature is 2-8°C.[8][9]
-
Keep containers tightly sealed to prevent moisture contamination, which can lead to a reaction that generates carbon dioxide gas and a pressure buildup.
-
Store separately from strong oxidizing agents and acids.[5]
Emergency Procedures
Prompt and correct response to emergencies is critical to minimizing harm.
4.1. Spill Response
Caption: Step-by-step workflow for responding to a 1,8-diisocyanatooctane spill.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately evacuate all personnel from the affected area and restrict access.[6] Ensure adequate ventilation.
-
Personal Protection: Before attempting cleanup, don the appropriate PPE, including respiratory protection.[6]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or commercial absorbent pads. Do not use combustible materials like sawdust.[10]
-
Decontamination: Slowly and carefully apply a decontamination solution to the absorbed material.[10] A common formulation is a mixture of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water.[10] Be aware that the reaction produces carbon dioxide gas, which may cause frothing.[10]
-
Collection and Disposal: After at least 10 minutes, collect the mixture into an open-top waste container.[6] Do not seal the container immediately to allow for the venting of CO2.[6] The waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5]
4.2. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Disposal Considerations
All waste containing 1,8-diisocyanatooctane must be treated as hazardous waste.
-
Product: Unused or surplus 1,8-diisocyanatooctane should be disposed of through a licensed disposal company.[5] Do not pour down the drain.
-
Contaminated Materials: All contaminated materials, including absorbent materials from spills, used PPE, and empty containers, must be collected and disposed of as hazardous waste.[5]
-
Containers: Empty containers should be handled as if they still contain the product.[5] They can be decontaminated with a neutralization solution before disposal, but this should be done in a well-ventilated area, and the container should not be sealed immediately.[10]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C10H16N2O2[3] |
| Molecular Weight | 196.25 g/mol [3] |
| Appearance | Colorless clear liquid[5] |
| Boiling Point | 156 °C at 20 hPa[5] |
| Density | 1.007 g/cm³ at 25 °C[5] |
| Flash Point | 109 °C (closed cup)[5] |
| Storage Temperature | 2-8°C[8][9] |
Conclusion
1,8-Diisocyanatooctane is a valuable chemical for advanced material synthesis, but its safe use is paramount. A thorough understanding of its hazards, coupled with the stringent application of engineering controls, administrative protocols, and the correct use of personal protective equipment, is essential for protecting researchers and scientists. Adherence to the detailed handling, storage, and emergency procedures outlined in this guide will ensure a safe laboratory environment for the continued advancement of scientific discovery.
References
-
PubChem. (n.d.). 1,8-Diisocyanatooctane. National Center for Biotechnology Information. Retrieved from [Link]
-
Coatings For Industry. (n.d.). GHS Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Preventing Asthma and Death from Diisocyanate Exposure. Retrieved from [Link]
-
SKC Inc. (n.d.). Spill DECONtamination Kit, Aliphatic Isocyanates. Retrieved from [Link]
-
Covestro Solution Center. (n.d.). Aliphatic Isocyanate Monomers Health and Safety. Retrieved from [Link]
-
LINKMAN GROUP (HIGH ROCK LTD). (n.d.). SPILL DECONTAMINATION KIT FOR ALIPHATIC ISOCYANATES PK/1. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Isocyanates - Exposure Standard Documentation. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). A Guide to Occupational Exposure to Isocyanates. Retrieved from [Link]
-
Otto Chemie. (n.d.). Safety data sheet. Retrieved from [Link]
-
Government of Canada. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]
-
IVM Chemicals Srl. (2022, April 6). Safety Data Sheet. Retrieved from [Link]
-
3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. cdc.gov [cdc.gov]
- 3. 1,8-Diisocyanatooctane | C10H16N2O2 | CID 2733321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. 1,8-DIISOCYANATOOCTANE - Safety Data Sheet [chemicalbook.com]
- 6. cficoatings.com [cficoatings.com]
- 7. safetyresourcesblog.com [safetyresourcesblog.com]
- 8. 1,8-DIISOCYANATOOCTANE CAS#: 10124-86-4 [m.chemicalbook.com]
- 9. CAS 10124-86-4 1,8-Diisocyanatooctane - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: 1,8-Diisocyanatooctane as a High-Performance Crosslinking Agent
<
Introduction: The Role of 1,8-Diisocyanatooctane in Advanced Material Formulation
1,8-Diisocyanatooctane (DIO) is a linear aliphatic diisocyanate (ADI) that serves as a versatile and high-performance crosslinking agent in a multitude of applications, ranging from polymer synthesis to bioconjugation.[] Unlike its aromatic counterparts, DIO provides excellent resistance to UV degradation and weathering, making it ideal for durable coatings and materials.[2][3] Its eight-carbon backbone offers a unique balance of flexibility and reactivity, imparting higher elongation and chain mobility to polymers compared to shorter-chain ADIs like hexamethylene diisocyanate (HDI).[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of DIO's properties, reaction mechanisms, and detailed protocols for its effective use. The focus is on explaining the causality behind experimental choices to ensure reproducible and reliable outcomes.
Physicochemical Properties and Structural Advantages
Understanding the fundamental properties of DIO is critical for designing successful crosslinking strategies. The linear structure and reactivity of its terminal isocyanate groups dictate its behavior in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₂ | [4] |
| Molecular Weight | 196.25 g/mol | [4] |
| Appearance | Colorless clear liquid | [5] |
| Density | 1.007 g/mL at 25 °C | [5][6] |
| Boiling Point | 156 °C at 15-20 mmHg | [5][7] |
| Refractive Index (n20/D) | 1.455 | [][7] |
| Storage Temperature | 2-8°C, under inert gas | [6] |
The eight-carbon chain of DIO provides significant rotational freedom, which translates to enhanced flexibility in the final crosslinked polymer network. This makes it a preferred crosslinker for applications requiring high elasticity and durability, such as in the synthesis of advanced polyurethane elastomers.[2][8]
Core Directive: Mechanism of Crosslinking
The utility of DIO as a crosslinker stems from the high reactivity of its two terminal isocyanate (-N=C=O) groups. These groups readily react with nucleophiles, particularly compounds containing active hydrogen atoms, to form stable covalent bonds. The primary reactions involve:
-
Reaction with Alcohols (-OH): Forms a urethane linkage. This is the foundational reaction for polyurethane synthesis.[2]
-
Reaction with Primary/Secondary Amines (-NH₂/-NHR): Forms a urea linkage. This reaction is typically faster than the reaction with alcohols.
-
Reaction with Water (H₂O): Forms an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The newly formed amine can then react with another isocyanate group to form a urea linkage. This reaction is crucial to consider, as ambient moisture can affect the crosslinking process.[9]
The choice of reaction partner (polyol, polyamine, etc.) and catalyst allows for precise control over the properties of the resulting polymer network.[2]
Caption: Reaction pathways of 1,8-Diisocyanatooctane with nucleophiles.
Applications and Experimental Protocols
Application 1: Synthesis of High-Flexibility Polyurethane Elastomers
DIO is an excellent monomer for synthesizing thermoplastic polyurethanes (TPUs) and other elastomers where high flexibility and durability are required.[2][8] The long aliphatic chain of DIO disrupts hard-segment crystallinity, leading to materials with higher elongation at break.[2]
Protocol: One-Step Melt Polyaddition for TPU Synthesis
This protocol describes the synthesis of a flexible TPU elastomer using a polyol, DIO, and a chain extender.[10]
Objective: To synthesize a TPU with a defined hard-to-soft segment ratio.
Materials & Reagents:
-
Poly(oxytetramethylene)diol (PTMO, Mn = 1000 g/mol ), dried under vacuum at 100°C for 2 hours.
-
1,8-Diisocyanatooctane (DIO), ≥97% purity.
-
1,4-Butanediol (BDO), as chain extender, distilled before use.
-
Dibutyltin dilaurate (DBTDL), catalyst.
-
Anhydrous Toluene or N,N-Dimethylformamide (DMF).
Equipment:
-
Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and condenser.
-
Heating mantle with temperature controller.
-
Vacuum oven.
-
FTIR Spectrometer for reaction monitoring.
Procedure:
-
Reactor Setup: Assemble the reaction flask and purge with dry nitrogen for 15 minutes to create an inert atmosphere. This is critical as isocyanates react with atmospheric moisture.[9]
-
Pre-polymer Formation (Rationale): While this is a one-step process, conceptually, the isocyanate first reacts with the high-molecular-weight polyol.
-
Melt Polyaddition:
-
Add a pre-calculated amount of dried PTMO and BDO to the flask. Heat to 70°C with stirring until a homogeneous melt is achieved.
-
In a separate container, weigh the stoichiometric amount of DIO. The NCO/OH molar ratio is typically kept between 1.02 and 1.05 to ensure complete reaction of hydroxyl groups and to compensate for any side reactions.[10]
-
Add the DIO to the molten polyol/chain extender mixture in one portion.
-
Add 1-2 drops of DBTDL catalyst to initiate the polymerization.
-
-
Reaction & Curing:
-
Increase the temperature to 90-100°C. The viscosity of the mixture will increase significantly as polymerization proceeds.[8]
-
Maintain the reaction for 2-4 hours under constant stirring and nitrogen flow.
-
Pour the viscous polymer onto a PTFE-coated tray.
-
-
Post-Curing: Cure the polymer sheet in a vacuum oven at 80°C for 12-24 hours to complete the reaction and remove any residual solvent or unreacted monomers.
Validation & Characterization:
-
FTIR Spectroscopy: Monitor the reaction progress by observing the disappearance of the characteristic N=C=O stretching peak at approximately 2270 cm⁻¹.[9][11] The formation of urethane linkages can be confirmed by the appearance of N-H stretching bands around 3300-3500 cm⁻¹ and C=O stretching around 1700-1730 cm⁻¹.[11][12]
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the soft and hard segments to assess phase separation, which influences the mechanical properties.[10]
-
Tensile Testing: Measure tensile strength and elongation at break to quantify the elastomer's flexibility and durability.
Application 2: Surface Functionalization for Bioconjugation
The reactivity of DIO makes it an effective linker for covalently attaching biomolecules (e.g., proteins, peptides) to surfaces for applications in biosensors, drug delivery, and diagnostics.[13][14] The aliphatic nature of DIO provides a flexible spacer arm, which can improve the accessibility of the immobilized biomolecule.
Protocol: Two-Step Functionalization of Amine-Modified Surfaces
This protocol details how to use DIO to functionalize a substrate with primary amine groups (e.g., an aminosilanized glass slide or nanoparticle) and subsequently conjugate a protein.
Objective: To covalently immobilize a protein onto an amine-functionalized surface using DIO as a homobifunctional crosslinker.
Materials & Reagents:
-
Amine-functionalized substrate (e.g., glass slides treated with (3-Aminopropyl)triethoxysilane).
-
1,8-Diisocyanatooctane (DIO).
-
Anhydrous solvent (e.g., Toluene, DMF, or Acetonitrile). Isocyanates are sensitive to protic solvents like water or ethanol.
-
Protein to be conjugated (e.g., Bovine Serum Albumin, an antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Ethanolamine or Glycine solution (1 M) for blocking.
Equipment:
-
Reaction vessel suitable for the substrate.
-
Orbital shaker or rocker.
-
Centrifuge (for nanoparticle applications).
-
Fluorescence microscope or plate reader (for validation with a fluorescently labeled protein).
Procedure:
-
Surface Activation with DIO:
-
Place the amine-functionalized substrate in the reaction vessel.
-
Prepare a 1-10% (v/v) solution of DIO in an anhydrous solvent. The concentration should be optimized based on the substrate's surface area and amine density.
-
Immerse the substrate in the DIO solution and react for 2-4 hours at room temperature under gentle agitation. The reaction should be carried out in a moisture-free environment (e.g., in a desiccator or under a nitrogen blanket).
-
Rationale: This step utilizes one of the isocyanate groups to form a stable urea bond with the surface amine, leaving the other isocyanate group free and available for subsequent reaction.[13]
-
-
Washing:
-
Remove the substrate from the DIO solution.
-
Wash thoroughly with the anhydrous solvent (e.g., 3x with Toluene) to remove excess, unreacted DIO.
-
Finally, rinse with the buffer to be used for protein conjugation (e.g., PBS) to prepare the surface for the next step.
-
-
Protein Conjugation:
-
Immediately immerse the activated substrate in a solution of the protein (typically 0.1-2 mg/mL in PBS, pH 7.4).
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Rationale: The free isocyanate groups on the surface react with primary amine groups (primarily from lysine residues) on the protein to form another stable urea linkage.[14][15]
-
-
Blocking:
-
Remove the substrate from the protein solution.
-
Immerse it in a 1 M ethanolamine or glycine solution for 30-60 minutes at room temperature. This step quenches any remaining reactive isocyanate groups, preventing non-specific binding in subsequent assays.
-
-
Final Washing: Wash the substrate extensively with PBS and then with deionized water to remove non-covalently bound protein and blocking agent. Dry the substrate under a gentle stream of nitrogen.
Validation & Characterization:
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to confirm the presence of nitrogen and changes in the C1s and N1s spectra after each modification step.
-
Contact Angle Measurement: Surface hydrophobicity will change at each step, providing evidence of successful modification.
-
Fluorescence Assay: If a fluorescently labeled protein is used, the surface can be imaged or measured to quantify the amount of immobilized protein.
Sources
- 2. benchchem.com [benchchem.com]
- 3. pflaumer.com [pflaumer.com]
- 4. 1,8-Diisocyanatooctane | C10H16N2O2 | CID 2733321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,8-DIISOCYANATOOCTANE - Safety Data Sheet [chemicalbook.com]
- 6. CAS 10124-86-4 1,8-Diisocyanatooctane - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 7. 1,8-DIISOCYANATOOCTANE | 10124-86-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. paint.org [paint.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioconjugation application notes [bionordika.fi]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Polyurethane Synthesis Using 1,8-Diisocyanatooctane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the synthesis of polyurethanes (PUs) utilizing 1,8-diisocyanatooctane (ODI), an aliphatic diisocyanate known for imparting flexibility and high resistance to UV degradation in the resulting polymers.[1] This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the successful laboratory-scale synthesis and characterization of ODI-based polyurethanes. The content delves into the underlying chemistry, offers step-by-step synthesis procedures, details critical characterization techniques, and discusses the potential of these materials in biomedical applications.
Introduction: The Versatility of Polyurethanes and the Role of 1,8-Diisocyanatooctane
Polyurethanes are a remarkably versatile class of polymers, characterized by the urethane linkage (-NH-(C=O)-O-) formed through the reaction of an isocyanate with a hydroxyl-containing compound, typically a polyol.[2][3] This fundamental chemistry allows for a vast array of material properties, from rigid foams to flexible elastomers, by carefully selecting the monomeric precursors.[2][4][5] The properties of a polyurethane are significantly influenced by the chemical nature of both the isocyanate and the polyol used in its synthesis.[4][6]
While aromatic diisocyanates like toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) are widely used, aliphatic diisocyanates such as 1,8-diisocyanatooctane (ODI) offer distinct advantages, particularly for applications requiring high light stability and weathering resistance.[1][4] Polyurethanes derived from aliphatic diisocyanates are less prone to yellowing upon exposure to UV radiation, making them ideal for coatings, adhesives, and biomedical devices where color stability is crucial.[1][4] The eight-carbon linear chain of ODI provides a balance of flexibility and reactivity, imparting greater chain mobility and higher elongation at break to the resulting polymers compared to shorter-chain aliphatic diisocyanates like hexamethylene diisocyanate (HDI).[1]
The biocompatibility and biodegradability of certain polyurethane formulations have led to their extensive use in the medical field for applications such as drug delivery systems, tissue engineering scaffolds, and medical device coatings.[7][8][9][10] The non-toxic nature of some polyurethanes, particularly those synthesized from aliphatic diisocyanates, further enhances their appeal for biomedical applications.[7][10][11]
The Chemistry of Polyurethane Formation
The synthesis of polyurethane is a polyaddition reaction, a type of step-growth polymerization, between a diisocyanate and a polyol.[1][12] The reaction proceeds via the nucleophilic attack of the hydroxyl group of the polyol on the electrophilic carbon atom of the isocyanate group, forming the characteristic urethane linkage.
Key Reactants and Their Influence on Properties
-
1,8-Diisocyanatooctane (ODI): As the "hard segment" former, the linear, eight-carbon aliphatic chain of ODI contributes to the flexibility and UV resistance of the polymer.[1]
-
Polyols: These compounds, containing multiple hydroxyl groups, form the "soft segments" of the polyurethane chain and largely determine the flexibility and elasticity of the final material.[1][5]
-
Chain Extenders: Short-chain diols or diamines, such as 1,4-butanediol (BDO), are often used to increase the hard segment content, thereby enhancing properties like hardness and tensile strength.[5]
-
Catalysts: While the reaction can proceed without a catalyst, catalysts are typically employed to control the reaction rate.[2] Common catalysts include tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO) and organometallic compounds (e.g., dibutyltin dilaurate - DBTDL).[13][14]
Synthesis Strategies: One-Shot vs. Prepolymer Method
There are two primary methods for polyurethane synthesis in a laboratory setting: the one-shot process and the prepolymer method.[15]
-
One-Shot Method: In this simpler and more direct approach, the diisocyanate, polyol, chain extender, and catalyst are all mixed together simultaneously.[12][15] This method is often used for producing rigid polyurethanes.[15]
-
Prepolymer Method: This two-step process involves first reacting an excess of the diisocyanate with the polyol to form an isocyanate-terminated prepolymer.[12] In the second step, a chain extender is added to react with the remaining isocyanate groups, leading to a high molecular weight polyurethane.[12] This method offers better control over the polymer structure and is often preferred for producing elastomers.
Experimental Protocol: One-Shot Synthesis of a Flexible Polyurethane
This protocol details the synthesis of a flexible polyurethane using 1,8-diisocyanatooctane (ODI), polytetramethylene ether glycol (PTMEG) as the polyol, and 1,4-butanediol (BDO) as the chain extender.
Materials and Equipment
| Reagent/Equipment | Details/Purpose |
| 1,8-Diisocyanatooctane (ODI) | Diisocyanate monomer |
| Polytetramethylene ether glycol (PTMEG) | Polyol monomer (Mn ~2000 g/mol ) |
| 1,4-Butanediol (BDO) | Chain extender |
| Dibutyltin dilaurate (DBTDL) | Catalyst |
| Anhydrous Toluene | Reaction solvent |
| Three-neck round-bottom flask | Reaction vessel |
| Mechanical stirrer | For efficient mixing |
| Condenser | To prevent solvent loss |
| Nitrogen inlet/outlet | To maintain an inert atmosphere |
| Heating mantle with temperature controller | For precise temperature control |
| Dropping funnel | For controlled addition of reagents |
| Vacuum oven | For drying reagents |
Safety Precautions
-
Isocyanates are toxic, sensitizers, and may cause respiratory irritation. [16][17][18] All manipulations involving 1,8-diisocyanatooctane must be performed in a well-ventilated fume hood.[15]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat at all times. [15][16]
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[16][17][18]
Reagent Preparation
-
Drying of Reagents: To prevent unwanted side reactions of the isocyanate with water, it is crucial to use anhydrous conditions.
-
Dry the PTMEG and BDO under vacuum at 80°C for at least 12 hours.[15]
-
Use anhydrous toluene as the solvent.
-
Synthesis Procedure
The following workflow outlines the one-shot synthesis of the polyurethane.
Caption: Workflow for the one-shot synthesis of polyurethane.
Step-by-Step Protocol:
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a dropping funnel.
-
Purge the system with dry nitrogen to establish an inert atmosphere.
-
Charge the flask with the pre-dried PTMEG, BDO, and anhydrous toluene.
-
Heat the mixture to approximately 60°C while stirring to ensure all components are dissolved and the solution is homogeneous.
-
Add the DBTDL catalyst to the reaction mixture.
-
Slowly add the 1,8-diisocyanatooctane (ODI) dropwise to the reaction mixture through the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, raise the temperature to 80°C and allow the reaction to proceed for 4-6 hours under a continuous nitrogen purge.
-
Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) using Fourier-transform infrared (FTIR) spectroscopy to determine the completion of the reaction.
-
Once the reaction is complete, cool the viscous solution to room temperature.
-
Precipitate the polyurethane by slowly pouring the reaction mixture into a beaker of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomers and catalyst.
-
Dry the final polyurethane product in a vacuum oven at 60°C until a constant weight is achieved.
Characterization of the Synthesized Polyurethane
A comprehensive characterization of the synthesized polyurethane is essential to confirm its chemical structure, and thermal and mechanical properties.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of the urethane linkage and the disappearance of the isocyanate group.[19] | Disappearance of the N=C=O stretching peak at ~2270 cm⁻¹. Appearance of N-H stretching at ~3300 cm⁻¹, C=O stretching at ~1730-1700 cm⁻¹, and C-N stretching at ~1530 cm⁻¹. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer.[20] | Peaks corresponding to the protons and carbons in the ODI, PTMEG, and BDO segments, as well as the newly formed urethane linkages. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[21] | A chromatogram indicating the molecular weight distribution of the synthesized polymer. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the soft segment and the melting temperature (Tm) of the hard segment.[20][22] | A glass transition for the PTMEG soft segment and potentially a melting endotherm for the crystalline hard segments formed by ODI and BDO. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and degradation profile of the polyurethane.[20] | A thermogram showing the onset of decomposition and the weight loss as a function of temperature. |
| Tensile Testing | To measure the mechanical properties such as tensile strength, elongation at break, and Young's modulus.[21] | Stress-strain curves from which key mechanical parameters can be derived, indicating the elasticity and strength of the material. |
Applications in Research and Drug Development
Polyurethanes synthesized from 1,8-diisocyanatooctane hold significant promise for various biomedical applications due to their potential for biocompatibility, biodegradability, and tunable mechanical properties.[8][9][10]
-
Drug Delivery: The amphiphilic nature of polyurethane block copolymers can be exploited for the encapsulation and controlled release of therapeutic agents.
-
Tissue Engineering: Biodegradable and biocompatible polyurethanes can be fabricated into porous scaffolds that support cell adhesion, proliferation, and tissue regeneration.[9][10]
-
Medical Coatings: The UV stability and flexibility of ODI-based polyurethanes make them suitable for coating medical devices such as catheters and stents to improve biocompatibility and reduce thrombosis.[7]
The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the synthesis and application of novel polyurethane-based biomaterials.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Molecular Weight/Incomplete Reaction | Presence of moisture in reagents or solvent. | Thoroughly dry all reagents and use anhydrous solvents. |
| Incorrect stoichiometry of reactants. | Accurately weigh all reactants. | |
| Gel Formation | Reaction temperature is too high, leading to side reactions. | Maintain the recommended reaction temperature. |
| Catalyst concentration is too high. | Optimize catalyst concentration. | |
| Inconsistent Material Properties | Inhomogeneous mixing of reactants. | Ensure vigorous and consistent stirring throughout the reaction. |
| Variations in reaction time or temperature. | Strictly control reaction parameters. |
Conclusion
The synthesis of polyurethanes using 1,8-diisocyanatooctane offers a versatile platform for the development of advanced materials with tailored properties. By understanding the fundamental chemistry and carefully controlling the reaction conditions, researchers can produce a wide range of flexible and UV-stable polyurethanes. The detailed protocols and characterization methods provided in this application note serve as a comprehensive resource for scientists and professionals in materials science and drug development, enabling the exploration of these promising polymers for innovative applications.
References
- Polyurethane and Its Composites: Synthesis to Application | ACS Symposium Series. (2023, November 5).
- The chemistry of polyurethanes - Lawrence Industries.
- 1,8-Diisocyan
- Polyurethane - Wikipedia.
- 1,8-DIISOCYANATOOCTANE - Safety Data Sheet - ChemicalBook. (2025, February 1).
- Application Notes and Protocols for Laboratory-Scale Polyurethane Synthesis - Benchchem.
- Polyurethane medical applications: biocomp
- Different Types of Polyurethanes | Polyols, Isocyan
- Mass Spectrometry of Polyurethanes - PMC - PubMed Central.
- Quantification Characterization of Hierarchical Structure of Polyurethane by Advanced AFM and X-ray Techniques | ACS Applied Materials & Interfaces. (2023, September 13).
- ANALYTICAL CHARACTERIZATION OF POLYURETHANES | Request PDF - ResearchG
- Polyurethane Formulation: the Chemistry of Isocyanate and Polyols - Dongsen Chemicals. (2023, November 8).
- Novel non-cytotoxic, bioactive and biodegradable hybrid materials based on polyurethanes/TiO2 for biomedical applic
- 1,8-Diisocyanatooctane | C10H16N2O2 | CID 2733321 - PubChem.
- Recent Development in Polyurethanes for Biomedical Applications - ACS Public
- Biobased polyurethanes for biomedical applic
- Biomedical applications of polyurethane materials and co
- Which is the best procedure to synthesize polyurethane in solution?
- Catalysts for the synthesis of PU via diisocyanate-based polymerization.
- Making Polyurethanes - Polymer Science Learning Center.
- Characterizing Polyurethane Polymeriz
- Thermal Characterization of Commercial Polyurethane Elastomers Used in Petroleum Containment Applic
- Blocking and Deblocking of Diisocyan
- Urethane Synthesis in the Presence of Organic Acid Catalysts—A Comput
- Metal-Based Catalysts for Polyurethane Applic
- US20040192875A1 - Catalyst composition for production of a polyurethane resin, and method for producing a polyurethane resin - Google P
- Safety D
- METAL-BASED CATALYSTS FOR POLYURETHANES AND POLYISOCYANURATES - P
- 1,8-DIISOCYANATOOCTANE | 10124-86-4 - ChemicalBook. (2025, January 27).
- The preparation method of nonionic waterborne polyurethane - IIETA. (2018, March 10).
- • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Diisocyanates commonly used for polyurethane synthesis (adapted with permission
- Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics - MDPI.
- Scheme 23 Polyurethane synthesis via isocyanate-and phosgene-free...
- Polyurethanes - The Essential Chemical Industry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. l-i.co.uk [l-i.co.uk]
- 3. Polyurethanes [essentialchemicalindustry.org]
- 4. Polyurethane - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. doxuchem.com [doxuchem.com]
- 7. blog.synthesia.com [blog.synthesia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biobased polyurethanes for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Novel non-cytotoxic, bioactive and biodegradable hybrid materials based on polyurethanes/TiO2 for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. reaxis.com [reaxis.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 1,8-DIISOCYANATOOCTANE - Safety Data Sheet [chemicalbook.com]
- 17. images.thdstatic.com [images.thdstatic.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. apps.dtic.mil [apps.dtic.mil]
protocols for polymerization with 1,8-Diisocyanatooctane
An Application Guide to Polymerization Protocols with 1,8-Diisocyanatooctane
Abstract
This document provides a comprehensive guide for researchers and professionals on the polymerization of 1,8-diisocyanatooctane (ODDI), a linear aliphatic diisocyanate. It delves into the fundamental reaction mechanisms, outlines detailed protocols for the synthesis of both polyurethanes and polyureas, and discusses the critical parameters that govern the polymerization process, including catalyst selection, solvent choice, and stoichiometry. Emphasizing scientific integrity and safety, this guide explains the causality behind experimental choices and is grounded in authoritative references. Visual aids, including process workflows and data tables, are provided to ensure clarity and reproducibility for applications in materials science and drug development.
Introduction: Understanding 1,8-Diisocyanatooctane
1,8-Diisocyanatooctane, also known as Octamethylene Diisocyanate (ODDI), is an aliphatic diisocyanate monomer with the chemical formula C₁₀H₁₆N₂O₂[1]. Its linear and flexible eight-carbon chain, capped by two highly reactive isocyanate (-NCO) groups, makes it a valuable building block for a variety of polymers.
Unlike their aromatic counterparts, such as Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI), polymers derived from aliphatic diisocyanates like ODDI exhibit superior resistance to UV degradation and weathering.[2] This property makes them ideal for use in high-performance coatings, adhesives, and elastomers intended for outdoor applications or where color stability is paramount. The primary application of ODDI is as a monomer in polyaddition reactions to synthesize polyurethanes and polyureas[2].
The fundamental chemistry of ODDI revolves around the electrophilic nature of the carbon atom in the isocyanate group. This carbon is highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms, most notably alcohols (-OH) and primary amines (-NH₂).[3]
Core Reaction Pathways for 1,8-Diisocyanatooctane
Caption: Core reaction pathways of 1,8-diisocyanatooctane.
Synthesis of Polyurethanes
Polyurethanes are formed through the polyaddition reaction between a diisocyanate and a polyol (a compound with two or more hydroxyl groups).[2][4] The resulting polymer chain is characterized by the presence of repeating urethane linkages (-NH-C(O)-O-).
Mechanism and Kinetics
The reaction proceeds via the nucleophilic attack of the hydroxyl oxygen atom on the electrophilic isocyanate carbon. This is a concerted process that forms the stable urethane bond.[5]
The kinetics of this reaction are influenced by several factors:
-
Reactant Structure: Primary alcohols react significantly faster with isocyanates than secondary alcohols, largely due to reduced steric hindrance.[2][5]
-
Stoichiometry: The ratio of isocyanate groups to hydroxyl groups ([NCO]/[OH]) is a critical parameter that determines the molecular weight and properties of the final polymer. An equimolar ratio (1:1) is theoretically required to achieve the highest molecular weight in linear polymers.
-
Catalysis: The uncatalyzed reaction between aliphatic isocyanates and alcohols can be slow. Catalysts are almost always employed to achieve reasonable reaction rates.[6]
Catalyst Selection
Catalysts not only increase the reaction rate but can also influence the final polymer properties.[6] The choice of catalyst is critical for controlling the polymerization process and avoiding unwanted side reactions.
| Catalyst Class | Examples | Concentration (wt. %) | Key Characteristics & Insights |
| Organotins | Dibutyltin Dilaurate (DBTDL), Stannous Octoate | 0.01 - 0.5% | Highly effective and widely used for the isocyanate-hydroxyl reaction.[7][8] DBTDL is very efficient but may raise toxicity concerns in biomedical applications. Stannous octoate is also highly active.[4] |
| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO), Triethylamine (TEA) | 0.1 - 2.0% | Generally less active than organotins but often used as co-catalysts.[7] They function by activating the alcohol via a hydrogen-bonded complex.[9] |
| Organometallics | Bismuth Neodecanoate, Zinc Octoate, Tetrabutyl Titanate | 0.1 - 1.0% | Often considered "greener" alternatives to tin catalysts.[8] Bismuth and zinc catalysts are particularly useful for selectively catalyzing the hydroxyl/isocyanate reaction over the water/isocyanate reaction.[8] |
Protocol 1: Synthesis of a Linear Polyurethane
This protocol describes the synthesis of a linear polyurethane from 1,8-diisocyanatooctane and 1,4-butanediol in a solution polymerization.
Materials:
-
1,8-Diisocyanatooctane (ODDI)
-
1,4-Butanediol (BDO)
-
Dibutyltin Dilaurate (DBTDL)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[7]
-
Anhydrous Methanol (for precipitation)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Condenser and drying tube (filled with CaCl₂ or Drierite)
-
Heating mantle with temperature controller
-
Syringes for liquid transfer
-
Glass funnel and filter paper
Polyurethane Synthesis Workflow```dot
Caption: Step-by-step workflow for polyurea synthesis.
Safety and Handling of 1,8-Diisocyanatooctane
Isocyanates are potent respiratory and skin sensitizers. [10]Once an individual is sensitized, subsequent exposure, even to extremely low concentrations, can trigger a severe asthmatic reaction. [11]Strict adherence to safety protocols is mandatory.
| Hazard Category | Precautionary Measures & Required PPE |
| Inhalation | Work must be conducted in a well-ventilated chemical fume hood. [10][12]For operations with potential for aerosol generation (e.g., spraying), air-purifying respirators with appropriate cartridges are required. [12] |
| Skin Contact | Avoid all skin contact. [10]Wear permeation-resistant gloves (e.g., butyl rubber, nitrile rubber). [10]A lab coat or chemical-resistant suit is necessary. [12] |
| Eye Contact | Chemical safety goggles are mandatory. [10]If a splash hazard exists, a full-face shield should be worn in combination with goggles. [12] |
| Spills | Spills should be contained with inert absorbent material (e.g., sand, vermiculite). [11]Decontaminate the spill area with a solution of water, ammonia, and detergent. Do not seal containers of spill waste, as CO₂ evolution can cause pressurization. |
| Storage | Store in a tightly closed container under an inert gas (e.g., nitrogen) to prevent reaction with moisture. Keep in a cool, well-ventilated area away from heat sources. |
A comprehensive medical surveillance program should be instituted for all personnel who are potentially exposed to diisocyanates. [10]
Conclusion
1,8-Diisocyanatooctane is a versatile monomer for producing high-performance aliphatic polyurethanes and polyureas. Successful polymerization depends on a thorough understanding of the underlying reaction chemistry and meticulous control over experimental conditions. The key factors for success are maintaining strict anhydrous conditions to prevent side reactions with water, selecting the appropriate catalyst system for polyurethane synthesis, and managing the rapid, exothermic nature of polyurea formation. Above all, the hazardous nature of isocyanates necessitates unwavering adherence to stringent safety protocols to ensure the well-being of all research and development professionals.
References
- ResearchGate. (n.d.). Catalysts for the synthesis of PU via diisocyanate-based polymerization.
- ResearchGate. (n.d.). Kinetics of Reactions of Blocked Isocyanates.
- Bacaloglu, R., Cotarca, L., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar.
- Covestro. (n.d.). SAFETY DATA SHEET.
- Patten, T. E., & Novak, B. M. (1993). Organotitanium(IV) compounds as catalysts for the polymerization of isocyanates: the polymerization of isocyanates with functionalized side chains.
- (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
- (2016).
-
OSTI.GOV. (n.d.). THE KINETICS OF POLYURETHANE STRUCTURAL FOAM: FOAMING AND POLYMERIZATION. Retrieved from [Link]
-
MDPI. (n.d.). Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone) and Lysine Diisocyanate. Retrieved from [Link]
- Gaco Western LLC. (2015). SAFETY DATA SHEET.
- (n.d.).
- (n.d.).
- (n.d.).
- (n.d.). Direct synthesis of polyureas from the dehydrogenative coupling of diamines and methanol.
- Qucosa - TU Dresden. (n.d.). Synthesis and characterization of hyperbranched poly(urea-urethane)s.
- ResearchGate. (n.d.). General reaction of a diamine and a diisocyanate forming a polyurea.
- Yakelis, R. (2023).
-
PubChem. (n.d.). 1,8-Diisocyanatooctane | C10H16N2O2 | CID 2733321. Retrieved from [Link]
- ResearchGate. (n.d.). Representative reaction of diol with diisocyanate.
Sources
- 1. 1,8-Diisocyanatooctane | C10H16N2O2 | CID 2733321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tud.qucosa.de [tud.qucosa.de]
- 4. Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone) and Lysine Diisocyanate [mdpi.com]
- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. reaxis.com [reaxis.com]
- 9. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 10. solutions.covestro.com [solutions.covestro.com]
- 11. gaco.com [gaco.com]
- 12. 1,8-DIISOCYANATOOCTANE - Safety Data Sheet [chemicalbook.com]
Application Note: Synthesis of Flexible Elastomers Using 1,8-Diisocyanatooctane (ODI)
Introduction: The Case for 1,8-Diisocyanatooctane in Elastomer Design
Polyurethane elastomers are a cornerstone of materials science, offering a remarkable combination of durability, flexibility, and chemical resistance. The choice of diisocyanate is a critical determinant of the final polymer's properties. While aromatic diisocyanates like MDI and TDI are widely used, they are susceptible to UV degradation, leading to yellowing and loss of mechanical integrity over time.
This application note focuses on 1,8-diisocyanatooctane (ODI) , a linear, aliphatic diisocyanate, as a superior alternative for creating high-performance, flexible elastomers. Its key advantages include:
-
UV Stability: As an aliphatic diisocyanate, ODI-based polyurethanes exhibit excellent resistance to photodegradation, making them ideal for applications requiring color stability and long-term outdoor exposure.[1][2]
-
Flexibility: The linear and flexible eight-carbon (C8) chain of ODI imparts a high degree of rotational freedom to the polymer backbone, resulting in elastomers with low glass transition temperatures (Tg) and excellent elasticity.[1]
-
Biocompatibility: Polyurethanes derived from aliphatic isocyanates are generally considered more biocompatible than their aromatic counterparts because their degradation byproducts are less toxic.[2] This makes ODI a strong candidate for biomedical applications such as medical tubing, catheters, and drug delivery systems.[2][]
This guide provides a comprehensive overview of the synthesis and characterization of ODI-based elastomers, offering researchers and developers a robust framework for innovation.
The Underlying Chemistry: Urethane Linkage Formation
The synthesis of polyurethane is a polyaddition reaction between a diisocyanate (containing N=C=O groups) and a polyol (containing -OH groups).[4][5][6] The fundamental reaction involves the nucleophilic attack of the hydroxyl group's oxygen on the electrophilic carbon of the isocyanate group. This forms a urethane linkage, the repeating unit of the polymer chain.[2][4]
The reaction is highly efficient and typically exothermic. To achieve high molecular weight polymers suitable for elastomeric applications, the use of a catalyst is often necessary.[4][7] Organotin compounds, such as dibutyltin dilaurate (DBTDL), are highly effective catalysts for this reaction.[8]
The Critical Role of the NCO:OH Ratio
The stoichiometry of the reactants, specifically the molar ratio of isocyanate groups to hydroxyl groups (NCO:OH), is arguably the most critical parameter in polyurethane synthesis. It directly influences the molecular weight, crosslink density, and, consequently, the mechanical properties of the final elastomer.[9][10]
-
NCO:OH Ratio ≈ 1.0: A ratio close to unity is targeted for producing linear, thermoplastic elastomers with the highest molecular weight.
-
NCO:OH Ratio > 1.0: An excess of isocyanate results in NCO-terminated prepolymers. This excess NCO can react with atmospheric moisture, leading to the formation of urea linkages and cross-linking, which increases hardness and tensile strength but typically reduces elongation.[11][12] An increased NCO:OH ratio generally leads to higher tensile strength, increased hardness, and improved thermal stability.[12][13] Conversely, elongation at break tends to decrease.[11]
This relationship allows for the precise tuning of the material's properties, as summarized in the table below.
Table 1: Effect of NCO:OH Ratio on Elastomer Properties
| Property | Effect of Increasing NCO:OH Ratio | Rationale |
|---|---|---|
| Tensile Strength | Increases[11][12] | Increased hard segment content and crosslink density.[11][13] |
| Elongation at Break | Decreases[11] | Restricted polymer chain mobility due to higher crosslinking. |
| Hardness (Durometer) | Increases[12] | Formation of a more rigid polymer network. |
| Glass Transition Temp (Tg) | Increases[13] | Reduced phase separation between soft and hard segments.[9] |
| Curing Time | Decreases[11] | Higher concentration of reactive NCO groups. |
Synthesis Protocol: A Two-Step Prepolymer Method
This protocol details a reliable two-step method for synthesizing a flexible ODI-based polyurethane elastomer. The two-step, or "prepolymer," method provides better control over the polymer architecture and often results in superior properties compared to a one-shot process.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 1,8-Diisocyanatooctane (ODI) | ≥97% Purity | Alfa Chemistry, BOC Sciences | Store under inert gas (N₂ or Ar) in a cool, dry place.[14] |
| Polytetrahydrofuran (PTHF) | Mn ≈ 2000 g/mol | Sigma-Aldrich | Dry under vacuum at 80-90°C for at least 4 hours before use. |
| 1,4-Butanediol (BDO) | Anhydrous, ≥99% | Sigma-Aldrich | Store over molecular sieves. Used as a chain extender. |
| Dibutyltin Dilaurate (DBTDL) | 95% | Sigma-Aldrich | Catalyst. Use a freshly prepared solution in dry toluene. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. Ensure it is thoroughly dried. |
Equipment
-
Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with temperature controller
-
Vacuum oven
-
Flat PTFE (Teflon) molds for casting
-
Standard laboratory glassware and syringes
Experimental Workflow Diagram
Caption: Workflow for two-step synthesis of ODI-based polyurethane elastomer.
Step-by-Step Procedure
PART A: Prepolymer Synthesis (NCO:OH Ratio = 2:1)
-
Preparation: Dry the PTHF (2000 g/mol ) under vacuum at 80°C for 4 hours. Set up a three-neck flask with a mechanical stirrer and nitrogen inlet. The entire reaction must be conducted under a dry nitrogen atmosphere to prevent side reactions of the isocyanate with moisture.[7]
-
Reagent Charging: Charge the flask with 1,8-Diisocyanatooctane (ODI). For a target prepolymer, a 2:1 molar ratio of NCO groups to OH groups is used. This means a 2:1 molar ratio of ODI to PTHF. Add anhydrous toluene to achieve a solids concentration of approximately 50% (w/w).
-
Reaction Initiation: Begin stirring and heat the mixture to 60°C. Once the ODI is fully dissolved, add the dried PTHF dropwise over 30 minutes. An exotherm may be observed.
-
Catalysis: After the PTHF addition is complete, add the DBTDL catalyst (approx. 0.05 wt% of total reactants).
-
Prepolymer Formation: Increase the temperature to 80°C and allow the reaction to proceed for 2-3 hours. The result is an NCO-terminated prepolymer solution.
PART B: Chain Extension and Curing
-
Chain Extender Addition: Cool the prepolymer solution to 60°C. Calculate the required amount of 1,4-Butanediol (BDO) chain extender to achieve a final target NCO:OH ratio of approximately 1.02:1. Add the BDO to the stirring prepolymer solution.
-
Mixing and Casting: Mix vigorously for 60-90 seconds. The viscosity will increase noticeably. Avoid mixing for too long as the gel time can be short. Pour the viscous solution into a pre-heated PTFE mold, ensuring no air bubbles are trapped.
-
Curing: Place the mold in a vacuum oven at 80°C for 16-24 hours to complete the curing reaction and remove the solvent.
-
Post-Curing: After demolding, allow the elastomer sheet to post-cure at ambient temperature for 7 days before characterization. This ensures the polymer network reaches its equilibrium state.
Characterization Protocols
Thorough characterization is essential to validate the properties of the synthesized elastomer. The following are standard ASTM test methods.[15][16][17]
Mechanical Properties
Mechanical testing should be performed on die-cut samples (dog-bone shape) from the cured elastomer sheets.
Table 2: Standard Mechanical Tests for Polyurethane Elastomers
| Test | ASTM Standard | Description | Typical Result for Flexible Elastomer |
|---|---|---|---|
| Tensile Strength & Elongation | ASTM D412[16] | Measures the force required to pull the sample to its breaking point and its extension at that point. | 15-30 MPa, 400-800% Elongation |
| Tear Strength (Die C) | ASTM D624[16] | Measures the resistance of the material to the propagation of a tear. | 40-70 kN/m |
| Hardness (Durometer) | ASTM D2240[16] | Measures the resistance of the material to indentation. A Shore A scale is typical for flexible elastomers. | 70A - 90A |
| Compression Set | ASTM D395[16] | Measures the permanent deformation remaining after a material is subjected to a compressive stress for a prolonged time. | 20-40% |
Thermal Properties
Thermal analysis provides insight into the phase morphology and thermal stability of the elastomer.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the soft segment, which is a key indicator of flexibility.[18] A low Tg (e.g., -40°C to -60°C) is characteristic of a flexible elastomer.
-
Thermogravimetric Analysis (TGA): Used to assess the thermal stability and decomposition profile of the polymer. ODI-based polyurethanes typically show good thermal stability up to around 270-300°C.[13]
Safety and Handling
1,8-Diisocyanatooctane and its associated reagents require careful handling in a controlled laboratory environment.
-
Inhalation Hazard: ODI is harmful if inhaled.[19] All handling of ODI and the reaction mixture before curing should be performed in a well-ventilated chemical fume hood.[20][21]
-
Skin and Eye Contact: ODI causes skin and serious eye irritation.[19] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[20][21][22] In case of contact, flush the affected area with copious amounts of water.[20][23]
-
Moisture Sensitivity: Isocyanates react with water. Ensure all glassware is oven-dried and reagents are anhydrous to prevent unwanted side reactions and pressure buildup in sealed containers.[7]
-
Waste Disposal: Unreacted isocyanate must be neutralized before disposal. This can be done by slowly adding the material to a decontaminating solution (e.g., 5% sodium carbonate, 95% water). Dispose of all chemical waste in accordance with local institutional and environmental regulations.
Reaction Mechanism Diagram
Caption: Formation of a urethane linkage from an isocyanate and an alcohol.
Conclusion
1,8-Diisocyanatooctane is a versatile and highly effective diisocyanate for the synthesis of flexible, UV-stable polyurethane elastomers. By carefully controlling the NCO:OH stoichiometry and following a well-designed two-step synthesis protocol, researchers can develop materials with a wide range of tunable mechanical properties. The inherent advantages of ODI, particularly its contribution to flexibility and biocompatibility, make it an excellent choice for advanced applications in coatings, adhesives, and biomedical devices. Adherence to strict safety protocols is paramount when working with isocyanate chemistry.
References
-
Effect of NCO/OH Ratio and Chain Extender Content on Properties of Polycarbonate Diol-based Waterborne Polyurethane-Elastomers and Composites. KoreaScience. Available at: [Link]
-
EFFECT OF INCREASING NCO/OH MOLAR RATIO ON THE CHEMICAL AND MECHANICAL PROPERTIES OF ISOCYANATE TERMINATED POLYURETHANE PREPOLYM. International Journal of Advanced Engineering, Management and Science. Available at: [Link]
-
Effect of NCO and OH Molar Ratio. Scribd. Available at: [Link]
-
Effect of NCO/OH Ratio on Physical and Mechanical Properties of Castor-Based Polyurethane Grouting Materials. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
-
Effects of NCO/OH Ratios on Bio-Based Polyurethane Film Properties Made from Acacia mangium Liquefied Wood. MDPI. Available at: [Link]
-
1,8-Diisocyanatooctane. PubChem. Available at: [Link]
-
Common Tests Used in the Cast Urethane Elastomer Industry. Polyurethane Manufacturers Association. Available at: [Link]
-
Polyurethane Synthesis. Bio-protocol. Available at: [Link]
- Method of preparing aliphatic polyisocyanates with uretdione, isocyanurate and iminooxadiazindione structures. Google Patents.
-
Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Publications. Available at: [Link]
-
Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. MDPI. Available at: [Link]
-
Safe Use of Di-Isocyanates. Health and Safety Authority. Available at: [Link]
-
Synthesis and Characterization of Polyurethane Elastomers. ResearchGate. Available at: [Link]
-
Thermal Characterization of Commercial Polyurethane Elastomers Used in Petroleum Containment Applications. DTIC. Available at: [Link]
-
Synthesis of polyisocyanurate prepolymer and the resulting flexible elastomers with tunable mechanical properties. RSC Publishing. Available at: [Link]
-
Directory of ASTM Test Methods for Cast Urethane Parts. Plan Tech, Inc.. Available at: [Link]
-
Physical Properties of Urethanes Specified by ASTM. Polydrive Industries. Available at: [Link]
-
Continuous polymer synthesis and manufacturing of polyurethane elastomers enabled by automation. OSTI.GOV. Available at: [Link]
-
How can I synthesize high molecular weight aliphatic polyester based polyurethane by solution process?. ResearchGate. Available at: [Link]
-
A study of aliphatic polyurethane elastomers prepared from diisocyanate isomer mixtures. Rubber Chemistry and Technology. Available at: [Link]
-
How To Make Polyurethane Flexible?. YouTube. Available at: [Link]
-
Isocyanates as Precursors to Biomedical Polyurethanes. AIDIC. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. aidic.it [aidic.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. Effect of NCO/OH Ratio and Chain Extender Content on Properties of Polycarbonate Diol-based Waterborne Polyurethane -Elastomers and Composites | Korea Science [koreascience.kr]
- 10. pu-zaidan.jp [pu-zaidan.jp]
- 11. mgesjournals.com [mgesjournals.com]
- 12. scribd.com [scribd.com]
- 13. mdpi.com [mdpi.com]
- 14. CAS 10124-86-4 1,8-Diisocyanatooctane - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 15. Common Tests Used in the Cast Urethane Elastomer Industry [pma.memberclicks.net]
- 16. Directory of ASTM Test Methods for Cast Urethane Parts - Plan Tech [plantech.com]
- 17. Physical Properties of Urethanes Specified by ASTM [polydrive.com]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. 1,8-Diisocyanatooctane | C10H16N2O2 | CID 2733321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. chemicalbook.com [chemicalbook.com]
- 21. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 23. fishersci.com [fishersci.com]
controlled drug release systems with 1,8-Diisocyanatooctane
Application Note & Protocol
Topic: High-Efficiency Controlled Drug Release Systems Utilizing 1,8-Diisocyanatooctane as a Flexible Crosslinking Agent
Audience: Researchers, scientists, and drug development professionals.
Abstract
The development of effective controlled drug release systems is a cornerstone of modern pharmaceutical science, aiming to enhance therapeutic efficacy while minimizing side effects. Polyurethane and polyurea microcapsules have emerged as highly versatile carriers due to their biocompatibility, tunable degradation rates, and mechanical stability.[1][2] This document provides a comprehensive guide to the synthesis, characterization, and application of drug-loaded microcapsules using 1,8-diisocyanatooctane as a key monomer. 1,8-Diisocyanatooctane, an aliphatic diisocyanate, is particularly advantageous for imparting flexibility to the polymer backbone, which can be critical for tailoring drug release kinetics.[3] We present detailed, field-tested protocols for preparing these microcarriers via interfacial polymerization, methods for their physicochemical characterization, and a robust framework for conducting in vitro drug release studies.
Introduction: The Role of 1,8-Diisocyanatooctane in Polymer-Based Drug Delivery
Polymeric microparticles are a leading technology for encapsulating active pharmaceutical ingredients (APIs) to achieve controlled or sustained release profiles.[4] Among the various polymers used, polyurethanes (PUs) and polyureas (PUs) are synthesized through the polyaddition reaction of diisocyanates with polyols or polyamines, respectively.[2] The choice of diisocyanate is a critical determinant of the final polymer's properties.
While aromatic diisocyanates like MDI and TDI are common, aliphatic diisocyanates are preferred for biomedical applications where resistance to photodegradation and improved biocompatibility are desired.[2] 1,8-Diisocyanatooctane (OCN-(CH₂)₈-NCO) is an aliphatic diisocyanate featuring an eight-carbon linear chain.[3][5] This structure provides a distinct advantage over shorter-chain diisocyanates like hexamethylene diisocyanate (HDI) by imparting greater flexibility and chain mobility to the resulting polymer matrix.[3] This inherent flexibility can be leveraged to fine-tune the permeability and degradation of the microcapsule shell, thereby controlling the rate of drug diffusion.
This guide focuses on the interfacial polymerization technique, a robust method for synthesizing core-shell microcapsules.[6][7] In this process, the 1,8-diisocyanatooctane monomer is dissolved in an immiscible organic phase (the "oil" phase) along with the drug to be encapsulated. This oil phase is then emulsified in an aqueous phase, creating fine droplets. A co-reactant (a diamine or diol) is introduced into the aqueous phase, and polymerization occurs rapidly at the oil-water interface, forming a solid polymer shell around each drug-loaded oil droplet.
Foundational Chemistry: Polyurethane and Polyurea Formation
The core of the encapsulation process is the step-growth polymerization reaction initiated by the highly reactive isocyanate groups (-NCO) of 1,8-diisocyanatooctane.
-
Polyurea Synthesis: The isocyanate groups react with primary or secondary amines (e.g., diethylenetriamine (DETA) or chitosan oligosaccharide) to form urea linkages (-NH-CO-NH-).[6][7] This reaction is typically very fast and does not require a catalyst.
-
Polyurethane Synthesis: The isocyanate groups react with hydroxyl groups from a polyol (e.g., 1,4-butanediol or polyethylene glycol) to form urethane (carbamate) linkages (-O-CO-NH-).[2][] This reaction is often catalyzed to achieve a practical reaction rate.
Caption: Workflow for microcapsule synthesis via interfacial polymerization.
Step-by-Step Methodology:
-
Oil Phase Preparation:
-
In a glass beaker, dissolve 1.0 g of 1,8-diisocyanatooctane and 0.5 g of the model drug (ibuprofen) in 20 mL of cyclohexanone.
-
Stir with a magnetic stirrer until a clear, homogeneous solution is formed. Causality: This phase constitutes the core material of the microcapsules. The diisocyanate must be fully dissolved to ensure uniform availability at the interface for polymerization.
-
-
Aqueous Phase Preparation:
-
In a larger beaker, dissolve 2.5 g of poly(vinyl alcohol) (PVOH) in 100 mL of deionized water. Gentle heating (to ~60°C) may be required to facilitate dissolution.
-
Cool the solution to room temperature before use. Causality: PVOH acts as a surfactant, reducing interfacial tension and stabilizing the oil droplets within the aqueous phase, preventing them from coalescing during emulsification. [6]
-
-
Emulsification:
-
Place the aqueous phase beaker under a high-shear homogenizer (e.g., IKA Ultra-Turrax).
-
Set the agitation rate to 4000 rpm. The choice of speed is critical; higher speeds generally lead to smaller droplet sizes and thus smaller final microcapsules. [9][10] * Slowly pour the oil phase into the vortex of the stirring aqueous phase. Homogenize for 10 minutes to form a stable oil-in-water (O/W) emulsion.
-
-
Interfacial Polymerization:
-
While maintaining mechanical stirring (switch from homogenizer to overhead stirrer at ~500 rpm), prepare a solution of 0.5 g of diethylenetriamine (DETA) in 10 mL of deionized water.
-
Add this DETA solution dropwise to the emulsion over 5 minutes. A white precipitate (the microcapsules) should form immediately. Causality: Polymerization occurs at the oil-water interface. The amine, being water-soluble, reacts with the oil-soluble diisocyanate at the surface of each droplet, forming the polyurea shell.
-
-
Curing and Hardening:
-
Allow the reaction to proceed for 3 hours at room temperature under continuous stirring to ensure complete polymerization and hardening of the microcapsule shells.
-
-
Washing and Collection:
-
Collect the microcapsules by vacuum filtration using a Buchner funnel.
-
Wash the collected solid sequentially with 200 mL of deionized water, 100 mL of ethanol, and finally 50 mL of acetone to remove unreacted monomers, residual solvent, and the emulsifier.
-
Self-Validation: Thorough washing is essential for obtaining a pure product and is critical for accurate drug loading calculations and biocompatibility assessments.
-
-
Drying:
-
Dry the washed microcapsules in a vacuum oven at 40°C overnight or by lyophilization to obtain a fine, free-flowing powder.
-
Protocol 2: Physicochemical Characterization
Characterization is a mandatory step to validate the synthesis and understand the properties of the microcapsules.
Morphology and Size Analysis
-
Method: Scanning Electron Microscopy (SEM).
-
Procedure:
-
Sputter-coat a small sample of the dried microcapsules with a thin layer of gold or palladium.
-
Image the sample using an SEM instrument.
-
Observe the surface morphology (smoothness, porosity) and shape (sphericity). [7][9] 4. Measure the diameters of at least 100 microcapsules using the microscope's software to determine the average particle size and size distribution.
-
Chemical Structure Confirmation
-
Method: Fourier-Transform Infrared Spectroscopy (FTIR).
-
Procedure:
-
Record the FTIR spectra of the raw 1,8-diisocyanatooctane, the model drug, and the final microcapsules.
-
Confirm the formation of the polyurea shell by observing the disappearance of the strong isocyanate (-NCO) peak around 2270 cm⁻¹ and the appearance of characteristic urea peaks: C=O stretching (~1640 cm⁻¹) and N-H bending (~1550 cm⁻¹).
-
Drug Loading and Encapsulation Efficiency
-
Procedure:
-
Accurately weigh a sample of dried microcapsules (e.g., 20 mg).
-
Crush the microcapsules using a mortar and pestle and transfer them to a volumetric flask.
-
Add a suitable solvent (e.g., ethanol) that dissolves the drug but not the polymer shell, and sonicate for 30 minutes to extract the encapsulated drug.
-
Filter the solution to remove polymer debris.
-
Measure the drug concentration in the filtrate using a pre-calibrated UV-Vis spectrophotometer at the drug's λ_max.
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following equations:
-
DL (%) = (Mass of drug in microcapsules / Total mass of microcapsules) x 100
-
EE (%) = (Actual drug loaded / Theoretical drug loaded) x 100
-
| Table 1: Example Characterization Data | |
| Parameter | Result |
| Average Particle Size (SEM) | 85 ± 15 µm |
| Surface Morphology | Spherical, relatively smooth |
| FTIR Confirmation | -NCO peak absent, Urea peaks present |
| Drug Loading (DL) | 18.2% |
| Encapsulation Efficiency (EE) | 91.0% [7][10] |
Protocol 3: In Vitro Drug Release Study
This protocol assesses the controlled release characteristics of the synthesized microcapsules.
Materials and Setup
-
Release Medium: Phosphate-Buffered Saline (PBS), pH 7.4, to simulate physiological conditions.
-
Setup: A USP Dissolution Apparatus 2 (paddle apparatus) or multiple sealed vials in a shaking water bath maintained at 37°C. [11]
Procedure
-
Accurately weigh 50 mg of drug-loaded microcapsules and place them into a dialysis bag (if using) or directly into 100 mL of pre-warmed PBS release medium.
-
Maintain the temperature at 37°C with constant, gentle agitation (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain a constant volume (sink conditions).
-
Analyze the drug concentration in each aliquot using UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released at each time point.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. aseestant.ceon.rs [aseestant.ceon.rs]
- 5. CAS 10124-86-4 1,8-Diisocyanatooctane - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 6. Controlling the Synthesis of Polyurea Microcapsules and the Encapsulation of Active Diisocyanate Compounds [mdpi.com]
- 7. Preparation of Polyurea Microcapsules by Interfacial Polymerization of Isocyanate and Chitosan Oligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openreadings.eu [openreadings.eu]
- 10. Preparation of Polyurea Microcapsules by Interfacial Polymerization of Isocyanate and Chitosan Oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions with 1,8-Diisocyanatooctane
Introduction: The Unique Profile of 1,8-Diisocyanatooctane
1,8-Diisocyanatooctane (ODI), also known as Octamethylene Diisocyanate, is an aliphatic diisocyanate monomer distinguished by its linear eight-carbon (C8) alkane chain separating two highly reactive isocyanate (-NCO) functional groups.[1][2][3] This structure places it in a unique position within the broader family of diisocyanates used in polymer chemistry. Unlike aromatic diisocyanates such as Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI), polymers derived from ODI exhibit superior resistance to UV degradation and weathering, making them ideal for high-performance coatings and outdoor applications.[4]
The defining characteristic of ODI is the flexibility imparted by its C8 backbone. Compared to the more common and rigid hexamethylene diisocyanate (HDI, C6), ODI provides greater chain mobility, resulting in polymers with lower glass transition temperatures and higher elongation at break.[4] This makes it an exemplary choice for creating soft, elastomeric materials. This document serves as a comprehensive guide for researchers and professionals on the experimental setup, core reaction protocols, and analytical considerations when working with 1,8-Diisocyanatooctane.
PART 1: Critical Safety and Handling Protocols
Isocyanates are potent respiratory and skin sensitizers. Asthmatic sensitization can occur from a single high-concentration exposure or repeated low-concentration exposures.[5][6] Therefore, rigorous adherence to safety protocols is non-negotiable.
Core Safety Directives:
-
Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood. Local exhaust ventilation is paramount to keep airborne concentrations below established exposure limits.[5][7][8]
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: In situations where ventilation is insufficient or when heating or spraying is involved, a full-face respirator with appropriate cartridges (e.g., type ABEK) is mandatory.[7] Warning properties like odor or irritation are inadequate indicators of overexposure.[5][6]
-
Eye Protection: Chemical safety goggles and a full-face shield are required, especially when a splash hazard exists.[5][7]
-
Hand Protection: Permeation-resistant gloves, such as nitrile, butyl, or neoprene rubber, must be worn. Change gloves immediately if contamination is suspected.[5][8]
-
Skin Protection: A lab coat or chemical-resistant suit is necessary to prevent all skin contact.[5][7]
-
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[5] All personnel must be trained on the specific hazards and emergency procedures for isocyanates.
-
Medical Surveillance: A medical surveillance program should be in place for all personnel with potential exposure. Individuals with a history of asthma, eczema, or prior isocyanate sensitization must be excluded from working with this chemical.[5]
PART 2: Principles of 1,8-Diisocyanatooctane Reactivity
The chemistry of ODI is dominated by the electrophilic nature of the carbon atom in the isocyanate (-N=C=O) group. This carbon is highly susceptible to nucleophilic attack. The most common reactions involve compounds with active hydrogen atoms, primarily alcohols (to form urethanes) and amines (to form ureas).[1]
R-N=C=O + R'-OH → R-NH-CO-OR' (Urethane linkage) R-N=C=O + R'-NH2 → R-NH-CO-NH-R' (Urea linkage)
The formation of polyurethane polymers occurs through a polyaddition reaction between a diisocyanate, like ODI, and a polyol (a molecule with two or more hydroxyl groups).[4] The diisocyanate constitutes the "hard segments" of the polymer, while the polyol forms the "soft segments."
Factors Influencing Reaction Kinetics
-
Nucleophile Structure: Primary alcohols react significantly faster with isocyanates than secondary alcohols, largely due to reduced steric hindrance.[4]
-
Temperature: Uncatalyzed reactions between isocyanates and alcohols are typically conducted at elevated temperatures (50-100°C) to achieve a reasonable reaction rate.[9]
-
Catalysis: The reaction is almost always catalyzed to control the rate and curing time. Catalysts are crucial for achieving efficient polymerization at practical temperatures. Common catalysts include tertiary amines (e.g., DABCO) and organometallic compounds (e.g., Dibutyltin Dilaurate - DBTDL).[1][10] Due to toxicity concerns with organotin compounds, alternatives based on bismuth, zirconium, and iron are gaining prominence.[11][12][13] The choice of catalyst can also influence the relative reactivity of the isocyanate with different nucleophiles (e.g., alcohol vs. water).[11]
PART 3: Experimental Protocols
Protocol 1: Synthesis of a Linear Polyurethane Elastomer
This protocol details the synthesis of a thermoplastic polyurethane (TPU) using the two-step "prepolymer" method. This approach provides better control over the polymer architecture and final molecular weight.
Objective: To synthesize a flexible polyurethane from 1,8-diisocyanatooctane (ODI), a polycaprolactone diol (PCL-diol) soft segment, and 1,4-butanediol (BDO) as a chain extender.
Workflow Diagram: Two-Step Prepolymer Synthesis
Caption: Workflow for the two-step synthesis of a thermoplastic polyurethane.
Materials & Stoichiometry
| Reagent | Abbreviation | MW ( g/mol ) | Example Moles | Example Mass (g) | Function |
| 1,8-Diisocyanatooctane | ODI | 196.25[2] | 0.020 | 3.925 | Hard Segment |
| Polycaprolactone diol | PCL | ~2000 | 0.010 | 20.00 | Soft Segment |
| 1,4-Butanediol | BDO | 90.12 | 0.0095 | 0.856 | Chain Extender |
| Dibutyltin Dilaurate | DBTDL | 631.56 | ~50 µL | ~0.05 | Catalyst |
| Anhydrous Toluene | - | - | - | 100 mL | Solvent |
Causality Note: The stoichiometry is critical. In Step 1, an excess of isocyanate groups (NCO:OH ratio > 1, here 2:1) is used to ensure all polyol chains are capped with NCO groups, forming the prepolymer. In Step 2, the chain extender (BDO) is added to react with the remaining NCO groups, bringing the final NCO:OH ratio close to 1.0 for high molecular weight polymer formation.
Step-by-Step Methodology:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon. The polyol (PCL) must be dried under vacuum at ~80°C for several hours to remove residual water, which would otherwise react with the isocyanate.
-
Prepolymer Formation:
-
Set up a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Charge the flask with the dried PCL-diol (20.00 g) and anhydrous toluene (50 mL).
-
Begin stirring and heat the mixture to 70-80°C to dissolve the polyol completely.
-
Once dissolved, add the 1,8-diisocyanatooctane (3.925 g) via syringe.
-
Add the catalyst (DBTDL, ~50 µL) to initiate the reaction.
-
Allow the reaction to proceed for 1-2 hours at 70-80°C. The progress can be monitored by taking small aliquots for FTIR analysis to observe the formation of the urethane carbonyl (~1730 cm⁻¹) and the consumption of the hydroxyl peak.
-
-
Chain Extension:
-
In a separate flask, dissolve the 1,4-butanediol (0.856 g) in the remaining anhydrous toluene (50 mL).
-
After the prepolymer formation is complete, add the BDO solution dropwise to the reactor over 15-20 minutes. A significant increase in viscosity is expected.
-
Continue stirring the reaction mixture at 70-80°C for an additional 2-4 hours until the isocyanate peak at ~2270 cm⁻¹ has completely disappeared in the FTIR spectrum.
-
-
Isolation:
-
Precipitate the polymer by pouring the cooled, viscous solution into a large excess of a non-solvent like hexane or methanol while stirring vigorously.
-
Collect the precipitated white polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomers.
-
Dry the final polyurethane product in a vacuum oven at 40-50°C to a constant weight.
-
Protocol 2: Surface Modification of Cellulose Nanocrystals (CNCs)
This protocol demonstrates how ODI can be used as a chemical linker to modify the surface of hydroxyl-rich materials like nanocellulose, improving its dispersion in nonpolar polymer matrices.[14]
Objective: To graft ODI onto the surface of CNCs, leaving a free isocyanate group for subsequent reactions or to increase hydrophobicity.
Workflow Diagram: Surface Grafting onto CNCs
Caption: General workflow for the surface modification of CNCs using excess ODI.
Step-by-Step Methodology:
-
Preparation: Lyophilize an aqueous suspension of CNCs to obtain a dry, fluffy powder. Dry the CNC powder in a vacuum oven at 60°C overnight.
-
Dispersion: Disperse the dried CNCs (e.g., 1.0 g) in a large volume of an anhydrous solvent like toluene or DMF (~100 mL) using sonication until a stable, fine suspension is achieved.
-
Reaction Setup: Transfer the CNC suspension to a three-neck flask equipped with a stirrer and nitrogen inlet.
-
Grafting:
-
Heat the suspension to 40-60°C with vigorous stirring.
-
Add a large molar excess of 1,8-diisocyanatooctane (e.g., 10-20 fold excess relative to the estimated surface hydroxyl groups of the CNCs).
-
Add a suitable catalyst (e.g., DBTDL).
-
Causality Note: A large excess of ODI is critical to favor the reaction of only one isocyanate group per molecule with the surface hydroxyls, leaving the other -NCO group available for further functionalization.[14]
-
Allow the reaction to proceed for 4-6 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Isolate the modified CNCs by repeated centrifugation and redispersion in fresh anhydrous solvent to wash away all unreacted ODI. This step is crucial and may need to be repeated 3-5 times.
-
After the final wash, dry the surface-modified CNCs under vacuum. The success of the grafting can be confirmed by FTIR, observing the appearance of urethane peaks and the characteristic -NCO peak at ~2270 cm⁻¹.
-
PART 4: Characterization and Analysis
A self-validating protocol requires robust analytical methods to confirm reaction completion and characterize the product.
| Technique | Purpose | Key Observation(s) |
| FTIR Spectroscopy | Monitor reaction kinetics & confirm product formation | Disappearance of the sharp -NCO peak at ~2270 cm⁻¹ indicates complete isocyanate consumption.[4][15] Appearance of urethane C=O (~1730 cm⁻¹) and N-H (~3300 cm⁻¹) peaks. |
| ¹H and ¹³C NMR | Confirm polymer structure | Integration of peaks corresponding to the hard (ODI, BDO) and soft (polyol) segments to verify composition.[15] |
| Gel Permeation Chromatography (GPC) | Determine molecular weight and distribution | Provides number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn). |
| Differential Scanning Calorimetry (DSC) | Analyze thermal transitions | Determines the glass transition temperature (Tg) of the soft segments and melting points (Tm) of crystalline domains.[15] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability | Measures the decomposition temperature of the polymer, indicating its thermal robustness.[15] |
PART 5: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Premature Gelation | - Polyol or chain extender has functionality > 2.- Reaction temperature is too high.- Catalyst concentration is excessive. | - Verify purity and functionality of reactants.- Reduce reaction temperature.- Decrease catalyst amount. |
| Low Molecular Weight / Low Viscosity | - Incorrect stoichiometry (NCO:OH ratio not ≈ 1.0).- Presence of moisture in reactants or solvent.- Insufficient reaction time or temperature. | - Carefully recalculate and re-weigh reactants.- Rigorously dry all reagents and solvents.- Extend reaction time and/or increase temperature slightly. Monitor with FTIR. |
| Incomplete Reaction (-NCO peak remains) | - Catalyst deactivation.- Poor mixing in a highly viscous solution.- Steric hindrance of reactants. | - Add a small additional amount of catalyst.- Increase stirrer speed or add more solvent to reduce viscosity.- Increase reaction time and/or temperature. |
Conclusion
1,8-Diisocyanatooctane is a versatile aliphatic diisocyanate that enables the synthesis of highly flexible and UV-stable polyurethanes. Its effective use hinges on a deep understanding of its reactivity, meticulous control over stoichiometry, and an unwavering commitment to safety. The protocols and principles outlined in this guide provide a robust framework for researchers to explore the potential of ODI in creating advanced elastomeric materials, coatings, and functionalized surfaces.
References
-
Covestro. (n.d.). SAFETY DATA SHEET - DESMODUR ultra IL EA. Retrieved from [Link]
-
MDPI. (n.d.). Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. Retrieved from [Link]
- Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.
-
Gaco. (2015). SAFETY DATA SHEET - ISOCYANATE COMPONENT A. Retrieved from [Link]
-
SciSpace. (1965). Kinetics of alcohol–isocyanate reactions with metal catalysts. Retrieved from [Link]
-
Werner, J. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalysis conditions for isocyanate alcohol reaction. Retrieved from [Link]
-
Safe Use of Di-Isocyanates. (n.d.). Safe Use of Di-Isocyanates. Retrieved from [Link]
-
NASA Technical Reports Server. (1966). Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylacetonate. Retrieved from [Link]
-
The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. (n.d.). Retrieved from [Link]
-
ResearchGate. (2002). Kinetics of diisocyanate reactions with chain-extending agents. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2008). Synthesis and characterization of some polyurethanes and polyurethane-ureas. Retrieved from [Link]
-
ResearchGate. (2000). Effect of the diisocyanate on the structure and properties of polyurethane acrylate prepolymers. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1998). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Retrieved from [Link]
-
PubChem. (n.d.). 1,8-Diisocyanatooctane. Retrieved from [Link]
-
Qucosa - TU Dresden. (n.d.). Synthesis and characterization of hyperbranched poly(urea-urethane)s. Retrieved from [Link]
-
RWTH Publications. (n.d.). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Diisocyanates commonly used for polyurethane synthesis. Retrieved from [Link]
-
MDPI. (n.d.). A Review of the Surface Modification of Cellulose and Nanocellulose Using Aliphatic and Aromatic Mono- and Di-Isocyanates. Retrieved from [Link]
-
ResearchGate. (2020). A Review of the Surface Modification of Cellulose and Nanocellulose Using Aliphatic and Aromatic Mono- and Di-Isocyanates. Retrieved from [Link]
-
ResearchGate. (2023). Effect of oxidizing treatment on surface modification of detonation nanodiamond. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,8-Diisocyanatooctane | C10H16N2O2 | CID 2733321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 10124-86-4 1,8-Diisocyanatooctane - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. gaco.com [gaco.com]
- 7. 1,8-DIISOCYANATOOCTANE - Safety Data Sheet [chemicalbook.com]
- 8. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 9. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 10. Kinetics of alcohol–isocyanate reactions with metal catalysts (1965) | L. Rand | 48 Citations [scispace.com]
- 11. wernerblank.com [wernerblank.com]
- 12. researchgate.net [researchgate.net]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
analytical techniques for characterizing 1,8-Diisocyanatooctane polymers
An Application Guide to the Analytical Characterization of 1,8-Diisocyanatooctane-Based Polymers
Abstract
This comprehensive guide provides detailed application notes and protocols for the analytical characterization of polymers derived from 1,8-diisocyanatooctane (ODI). As an aliphatic diisocyanate, ODI imparts unique properties of flexibility and UV stability to polyurethanes and other polymers, making them suitable for a wide range of applications, from biomedical devices to advanced coatings. A thorough understanding of the polymer's molecular structure, weight, thermal properties, and morphology is critical for researchers, scientists, and drug development professionals to ensure material performance, consistency, and safety. This document offers a suite of validated analytical techniques, explaining not only the "how" but the "why" behind each experimental choice, to provide a robust framework for polymer characterization.
Introduction: The Significance of 1,8-Diisocyanatooctane in Polymer Chemistry
1,8-Diisocyanatooctane (ODI) is an aliphatic diisocyanate monomer with the chemical formula OCN(CH₂)₈NCO.[1] Unlike aromatic diisocyanates such as Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI), the absence of an aromatic ring in ODI's structure results in polyurethanes with excellent light and thermal stability, making them resistant to yellowing upon exposure to UV radiation.[2] The eight-carbon linear chain between the isocyanate groups provides significant flexibility to the polymer backbone, leading to materials with higher elongation and lower glass transition temperatures compared to polymers made from shorter-chain aliphatic diisocyanates like hexamethylene diisocyanate (HDI).[2]
The final properties of a polyurethane are profoundly dependent on the structure of its constituent monomers and the degree of polymerization.[3] Therefore, rigorous analytical characterization is not merely a quality control step but a fundamental aspect of rational material design. This guide details the primary analytical techniques required to build a complete profile of an ODI-based polymer.
Elucidation of Chemical Structure
Confirming the chemical identity and integrity of the polymer backbone is the foundational step in characterization. This involves verifying the successful formation of urethane linkages and identifying any unreacted monomers or side products.
Fourier Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is the first and most crucial tool for confirming the synthesis of a polyurethane. Its power lies in the ability to rapidly and non-destructively identify characteristic functional groups. The key event in polyurethane formation is the reaction of the isocyanate group (-NCO) with a hydroxyl group (-OH) from a polyol. We monitor this reaction by observing the disappearance of the very distinct isocyanate stretching vibration and the appearance of peaks associated with the newly formed urethane linkage (-NH-C(O)-O-).[4]
Protocol:
-
Sample Preparation: Prepare a thin film of the polymer by casting from a suitable solvent (e.g., THF, DMF) onto a salt plate (e.g., KBr, NaCl) and allowing the solvent to evaporate completely. Alternatively, for solid samples, Attenuated Total Reflectance (ATR-FTIR) can be used directly with no sample preparation.
-
Background Collection: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Acquire the spectrum of the polymer sample, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Spectral Interpretation:
-
Isocyanate Peak: Look for the disappearance or significant reduction of the strong, sharp absorption band around 2250-2275 cm⁻¹ , which is characteristic of the asymmetric stretching of the -NCO group.[5][6] Its presence indicates unreacted ODI monomer or prepolymer.
-
Urethane Linkage Formation: Confirm the presence of the polyurethane backbone by identifying the following key peaks:
-
N-H Stretching: A broad peak in the region of 3300-3400 cm⁻¹ corresponding to the N-H bond in the urethane group. Hydrogen bonding can influence the exact position and broadness.[4]
-
C=O Stretching: A strong absorption peak between 1680-1730 cm⁻¹ from the carbonyl of the urethane group.[7]
-
N-H Bending / C-N Stretching: A peak around 1520-1540 cm⁻¹ (Amide II band) is also characteristic of the urethane linkage.[6]
-
-
Aliphatic C-H Stretching: Peaks between 2850-2950 cm⁻¹ confirm the presence of the aliphatic backbone from the ODI and polyol segments.[8]
-
Data Presentation: Key FTIR Absorptions for ODI-Polyurethane Analysis
| Functional Group | Wavenumber (cm⁻¹) | Significance |
| Isocyanate (-NCO) Stretch | ~2270 | Presence indicates incomplete reaction or free monomer. |
| Urethane N-H Stretch | ~3330 | Confirms formation of urethane linkage. |
| Aliphatic C-H Stretch | 2850-2950 | Corresponds to the polymer backbone. |
| Urethane Carbonyl (C=O) Stretch | ~1720 | Confirms formation of urethane linkage. |
| Urethane N-H Bend | ~1530 | Further evidence of urethane group formation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While FTIR confirms the presence of functional groups, NMR provides detailed information about the chemical environment of specific atoms (¹H, ¹³C), allowing for unambiguous structural confirmation and sequence analysis.[9] For polyurethanes, ¹H NMR is used to verify the signals from the different monomer units (ODI, polyol, chain extender), while ¹³C NMR confirms the formation of the urethane carbonyl carbon. For complex structures or for quantifying side-reactions, ¹⁵N NMR can be particularly insightful, as the nitrogen chemical shift is highly sensitive to its bonding environment.[10]
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Complete dissolution is critical for high-resolution spectra.
-
Instrument Setup: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Interpretation:
-
¹H NMR:
-
Identify the proton signals corresponding to the -(CH₂)₈- backbone of the ODI segment.
-
Look for the signal from the urethane N-H proton, typically a broad peak around 7.0-9.5 ppm (in DMSO-d₆), which confirms the reaction.[11]
-
Assign signals corresponding to the polyol and/or chain extender segments.
-
-
¹³C NMR:
-
The most indicative signal is the urethane carbonyl carbon, which appears around 156 ppm .[7]
-
Assign the distinct signals for the carbons in the aliphatic chains of the ODI and polyol segments.
-
-
Molecular Weight and Distribution Analysis
The molecular weight and its distribution (polydispersity) are paramount as they directly influence the mechanical and rheological properties of the polymer.
Gel Permeation / Size Exclusion Chromatography (GPC/SEC)
Expertise & Experience: GPC/SEC is the standard and most powerful technique for measuring the molecular weight distribution of polymers.[12] The principle is based on separating polymer molecules by their hydrodynamic volume in solution. Larger molecules elute faster from the chromatography column than smaller molecules.[13] By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene), a calibration curve of elution time versus log(Molecular Weight) can be created to determine the Number Average Molecular Weight (Mₙ), Weight Average Molecular Weight (Mₙ), and Polydispersity Index (PDI = Mₙ/Mₙ).[12][13]
Trustworthiness: A reliable GPC analysis requires careful selection of the mobile phase to ensure the polymer is fully dissolved and does not interact with the column packing material. For polyurethanes, Dimethylformamide (DMF) or Tetrahydrofuran (THF), often with a small amount of salt like LiBr to prevent aggregation, are common mobile phases.[7][14]
// Diagram Caption caption [shape=plaintext, label="Workflow for GPC/SEC Analysis.", fontsize=10, fontcolor="#202124"]; } enddot Caption: Workflow for GPC/SEC Analysis.
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase (e.g., DMF with 0.01 M LiBr). Filter and degas the solvent thoroughly before use.
-
Calibration: Prepare a series of narrow-PDI polystyrene standards at known concentrations. Inject each standard to generate a calibration curve.
-
Sample Preparation: Accurately weigh the polymer sample and dissolve it in the mobile phase to a concentration of 1-2 mg/mL. Allow it to dissolve completely, then filter the solution through a 0.22 or 0.45 µm syringe filter into an autosampler vial.
-
Analysis: Inject the sample onto the GPC system. The system typically consists of a pump, injector, a set of columns (e.g., PLgel MIXED-B), and a refractive index (RI) detector.[14]
-
Data Analysis: Using the system software, integrate the resulting chromatogram and calculate Mₙ, Mₙ, and PDI relative to the polystyrene calibration curve.
Thermal Property Characterization
Thermal analysis defines the temperature range in which the polymer can be processed and used. It also provides insights into the material's morphology, such as the phase separation between hard (ODI-derived) and soft (polyol-derived) segments.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine key thermal transitions. For ODI-based polyurethanes, the most important parameter is the glass transition temperature (T₉), which appears as a step-like change in the heat flow curve.[15] The T₉ of the soft segment relates to the material's flexibility at low temperatures, while the melting temperature (Tₘ) of the hard segment, observed as an endothermic peak, indicates the upper service temperature and provides information on the degree of crystallinity and phase separation.[16]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heat: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point to erase its thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -80 °C).
-
Second Heat: Heat the sample again at the same rate (e.g., 10 °C/min). The data from this second heating scan is typically used for analysis.
-
-
Data Analysis: Analyze the second heating curve to determine the T₉ (midpoint of the step transition) and Tₘ (peak of the endotherm).
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of the polymer.[17] Polyurethanes typically exhibit a multi-step degradation profile, with the initial weight loss often attributed to the dissociation of the thermally labile urethane bonds.[18]
Protocol:
-
Sample Preparation: Place 5-10 mg of the polymer sample into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible onto the TGA's microbalance.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 K/min) under a nitrogen or air atmosphere.[17]
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset of decomposition temperature (Tₒₙₛₑₜ) and the temperature of maximum decomposition rate (from the peak of the derivative curve, DTG).
-
// Diagram Caption caption [shape=plaintext, label="Workflow for Thermal Analysis.", fontsize=10, fontcolor="#202124"]; } enddot Caption: Workflow for Thermal Analysis.
Rheological Properties
Expertise & Experience: Rheology is the study of the flow and deformation of materials. For polymers, rheological properties, particularly viscosity, are critical for understanding processability (e.g., for extrusion, coating, or molding).[19] The viscosity of a polymer melt or solution can be measured as a function of temperature, shear rate, or frequency. Aliphatic polyurethanes like those from ODI may exhibit shear-thinning behavior, where viscosity decreases at higher shear rates.[20]
Protocol:
-
Sample Preparation: Depending on the instrument, samples can be analyzed as melts (by placing pellets or a pre-formed disk between the plates) or as solutions.
-
Instrument Setup: Use a rotational rheometer with a parallel plate or cone-and-plate geometry. Ensure the geometry gap is set correctly.
-
Measurement Program:
-
Temperature Sweep: Measure viscosity while ramping the temperature at a constant low shear rate to determine the processing temperature window.
-
Flow Sweep: At a constant temperature, measure viscosity across a range of shear rates to assess shear-thinning behavior.
-
-
Data Analysis: Plot viscosity (Pa·s) versus temperature (°C) or shear rate (s⁻¹).
Summary of Techniques
The following table summarizes the key analytical techniques, the information they provide, and their importance in characterizing 1,8-diisocyanatooctane polymers.
| Technique | Parameter Measured | Primary Insights for ODI Polymers |
| FTIR | Functional group absorbance | Confirmation of urethane linkage formation; detection of unreacted -NCO groups. |
| NMR | Chemical shifts (¹H, ¹³C) | Unambiguous structural verification; monomer ratio analysis. |
| GPC/SEC | Elution time relative to standards | Molecular weight averages (Mₙ, Mₙ) and polydispersity (PDI). |
| DSC | Heat flow vs. temperature | Glass transition (T₉) and melting (Tₘ) temperatures; insight into phase separation and service temp. |
| TGA | Weight loss vs. temperature | Thermal stability and decomposition profile. |
| Rheology | Viscosity, Storage/Loss Modulus | Processability, flow behavior under shear and temperature. |
References
-
Cunliffe, D., et al. (1994). Solid-state NMR characterization of motion in flexible polyurethane foams. Journal of Applied Polymer Science. Available at: [Link]
-
ASTM International. (2019). Standard Test Methods for Polyurethane Raw Materials: Determination of Specific Gravity of Isocyanates (D4659-19). Available at: [Link]
-
Polyurethane Foam Association. Industry Standards. Available at: [Link]
-
American Chemical Society Publications. (2021). Polyurea Structure Characterization by HR-MAS NMR Spectroscopy. Industrial & Engineering Chemistry Research. Available at: [Link]
-
DDL, Inc. ASTM D3574 Polyurethane Foam Testing. Available at: [Link]
-
SprayFoam Magazine. Isocyanate and Polyol ASTM Test Methods. Available at: [Link]
-
ASTM International. (2023). Standard Test Method for Polyurethane Raw Materials: Determination of Acidity in Low-Acidity Aromatic Isocyanates and Polyurethane Prepolymers (D5629-23). Available at: [Link]
-
Kricheldorf, H. R., & Müller, D. (1983). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Die Makromolekulare Chemie. Available at: [Link]
-
ResearchGate. 1 H-nuclear magnetic resonance (NMR) spectra of polyurethane. Available at: [Link]
-
ResearchGate. 1 H NMR characterization data for polyurethane. Available at: [Link]
-
MDPI. (2020). The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. Polymers. Available at: [Link]
-
PubMed. (2009). Validation of a solvent-free sampler for the determination of low molecular weight aliphatic isocyanates under thermal degradation conditions. Journal of Environmental Monitoring. Available at: [Link]
-
MDPI. (2021). Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. Polymers. Available at: [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2022). Variation of Aliphatic Diisocyanates in Biobased TPUs. Available at: [Link]
-
ResearchGate. DSC curves for the different polyurethanes studied showing the characteristic transitions. Available at: [Link]
-
Pinalia, A., et al. (2024). Identification of Isocyanate Numbers on IPDI and TDI Influenced by Storage Period and Their Impact on Composite Solid Propellant. Reaktor. Available at: [Link]
-
Mikulčić, H., et al. (2019). Thermogravimetric Analysis Investigation of Polyurethane Plastic Thermal Properties Under Different Atmospheric Conditions. Journal of Sustainable Development of Energy, Water and Environment Systems. Available at: [Link]
-
ResearchGate. FTIR spectra of the isocyanate prepolymer and the resulting samples. Available at: [Link]
-
Smith, B. C. (2019). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy. Available at: [Link]
-
ResearchGate. How can I determine the exact formulation of an isocyanate prepolymer? Available at: [Link]
-
Cambridge Polymer Group. GPC/SEC. Available at: [Link]
-
Polymer Solutions. Top Analytical Techniques for Characterizing Custom Polymers. Available at: [Link]
-
MDPI. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. Coatings. Available at: [Link]
-
ResearchGate. (2014). Effect of Diisocyanate Structure on the Properties and Microstructure of Polyurethanes Based on Polyols Derived from Renewable Resources. Journal of the American Oil Chemists' Society. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Mass Spectrometry of Polyurethanes. Mass Spectrometry Reviews. Available at: [Link]
-
PeakExpert. GPC/SEC chromatography of polymers. Available at: [Link]
-
ResearchGate. FTIR spectra of initial polyol (PCL)(A), isocyanate (TDI) (B) and polyurethane (C). Available at: [Link]
-
ResearchGate. FTIR-ATR spectra of partially bio-based thermoplastic polyurethane elastomers. Available at: [Link]
-
Agilent Technologies. Analysis of Polymers by GPC/SEC. Available at: [Link]
-
Defense Technical Information Center. (1986). Methods for Determining the Molecular Weight and Solution Properties of Polyurethane Block Polymers. Available at: [Link]
-
ResearchGate. TGA (a) and DTGA (b) curves for polyurethanes. Available at: [Link]
-
University of Warwick. An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Available at: [Link]
-
Agilent Technologies. (2015). Analysis of Polymers by GPC/SEC Pharmaceutical Applications. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2733321, 1,8-Diisocyanatooctane. Available at: [Link]
-
ResearchGate. (2015). Mechanical and Rheological Properties of Polyurethane Elastomers from Hydroxy-Terminated Polybutadiene and Isophorone Diisocyanate Used as Liners for Composite Propellants. Journal of Research Updates in Polymer Science. Available at: [Link]
-
Shimadzu. Analytical Solutions for Analysis of Polymer Additives. Available at: [Link]
-
SciELO. (2020). Rheological Properties of Composite Polymer Liner Based on Hydroxyl- Terminated Polybutadiene. Journal of Aerospace Technology and Management. Available at: [Link]
-
MDPI. (2021). Rheological Behavior of Polymer/Carbon Nanotube Composites: An Overview. Applied Sciences. Available at: [Link]
-
ResearchGate. (2014). Effect of the diisocyanate on the structure and properties of polyurethane acrylate prepolymers. Progress in Organic Coatings. Available at: [Link]
Sources
- 1. CAS 10124-86-4 1,8-Diisocyanatooctane - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ejournal.undip.ac.id [ejournal.undip.ac.id]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. warwick.ac.uk [warwick.ac.uk]
- 13. Cambridge Polymer Group :: GPC/SEC [campoly.com]
- 14. agilent.com [agilent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. sdewes.org [sdewes.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 1,8-Diisocyanatooctane Polymerization
Welcome to the technical support center for 1,8-diisocyanatooctane polymerization. As an aliphatic diisocyanate, 1,8-diisocyanatooctane (ODI) is a key monomer for synthesizing high-performance polyurethanes with excellent UV stability and flexibility, making them ideal for advanced coatings, adhesives, and elastomers.[1] However, achieving high yield and the desired polymer properties requires precise control over reaction parameters.
This guide is designed for researchers and drug development professionals to navigate the complexities of ODI polymerization. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Diagnosing and Solving Common Polymerization Issues
This section addresses specific experimental challenges in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Issue 1: Low Polymer Yield or Incomplete Monomer Conversion
Q: My polymerization reaction has stalled, or the final yield is significantly lower than expected. How can I identify the cause and improve it?
A: Low conversion is a frequent problem stemming from several potential sources. The primary diagnostic tool is Fourier-transform infrared (FTIR) spectroscopy, which can confirm the presence of unreacted isocyanate (-NCO) groups by monitoring the characteristic absorbance peak around 2270 cm⁻¹.[1][2] Once incomplete conversion is confirmed, the following workflow can help pinpoint the root cause.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting decision tree for low polymer yield.
Detailed Causes and Solutions:
-
Moisture Contamination: This is the most common culprit. Isocyanates react readily with water to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide gas.[3][4] The newly formed amine then rapidly reacts with another isocyanate to form a stable urea linkage, consuming your monomer and disrupting the stoichiometry.[4][5]
-
Diagnosis: Use Karl Fischer titration to quantify water content in monomers and solvents. Aim for <50 ppm. Visually, moisture contamination in the isocyanate can sometimes appear as cloudiness or solid precipitates.[4]
-
Solution: Dry all solvents and polyols using molecular sieves or distillation. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Purging the reaction vessel with a dry inert gas before and during the reaction is critical.[4]
-
-
Incorrect Stoichiometry: Polyurethane synthesis is a step-growth polymerization where a precise 1:1 molar ratio of isocyanate (-NCO) to hydroxyl (-OH) groups is often crucial for achieving high molecular weight.[6] An imbalance leads to chain termination, drastically reducing the final polymer chain length and overall yield.
-
Diagnosis: Double-check all calculations for molar equivalents. Verify the purity of your monomers, as impurities can throw off the effective molar mass.
-
Solution: Use high-purity monomers. Accurately weigh all components and ensure the NCO:OH ratio is precisely controlled according to your experimental design. Sometimes, a slight excess of isocyanate (e.g., an isocyanate index of 1.05) is used to compensate for potential side reactions or moisture, but this must be carefully controlled.[7][8]
-
-
Catalyst Inactivity or Insufficient Loading: While the reaction can proceed without a catalyst, the rate is often impractically slow.[3] Catalysts can degrade over time or be poisoned by impurities.
-
Diagnosis: If the reaction is sluggish despite correct stoichiometry and dry conditions, catalyst issues are likely.
-
Solution: Use a fresh, properly stored catalyst. Systematically optimize the catalyst concentration; too little results in slow kinetics, while too much can promote side reactions.[6]
-
Issue 2: Gel Formation or Insoluble Polymer
Q: My reaction mixture turned into an insoluble gel, or the isolated polymer does not fully dissolve. What causes this cross-linking?
A: Gelation occurs due to unintended cross-linking reactions, which create a three-dimensional polymer network. The primary culprits are side reactions involving the urethane linkage itself, especially at elevated temperatures or with an excess of isocyanate.[5][9]
Key Side Reactions Leading to Cross-linking
Caption: Primary and side reactions in polyurethane synthesis.
-
Allophanate Formation: An isocyanate group reacts with a hydrogen atom on a urethane linkage. This reaction is typically reversible and becomes significant at temperatures above 120-140°C or in the presence of excess isocyanate.[5][7]
-
Biuret Formation: An isocyanate group reacts with a hydrogen atom on a urea linkage. Urea linkages are formed from the reaction of isocyanates with water.[5][10] This reaction can be faster than allophanate formation.[10]
-
Isocyanurate Formation: Three isocyanate groups can trimerize to form a highly stable, cross-linked isocyanurate ring. This is often promoted by specific catalysts and high temperatures.[5]
Solutions to Prevent Gelation:
-
Strict Stoichiometric Control: Avoid a large excess of the diisocyanate monomer. Precisely maintaining a 1:1 NCO:OH ratio minimizes the availability of free NCO groups that can participate in allophanate and biuret formation.[11]
-
Temperature Management: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. For many polyurethane systems, keeping the temperature below 100°C can significantly suppress side reactions.[9]
-
Catalyst Selection: Choose a catalyst that selectively promotes the urethane reaction over side reactions. While organotin compounds like dibutyltin dilaurate (DBTDL) are highly effective, they can also catalyze allophanate formation.[7][12] Certain tertiary amine catalysts may offer better selectivity under specific conditions.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for 1,8-diisocyanatooctane polymerization?
A: The "best" catalyst depends on the desired reaction rate, processing temperature, and selectivity. Organometallic catalysts and tertiary amines are the two main categories.[3]
| Catalyst Type | Examples | Strengths | Weaknesses |
| Organotin | Dibutyltin dilaurate (DBTDL) | Highly active at low concentrations, effective for both primary and secondary alcohols.[12] | Low selectivity; catalyzes water reaction and allophanate/biuret formation, especially at high temperatures.[7][12] Toxicological concerns are growing.[13] |
| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO), Triethylamine (TEA) | Good selectivity for the isocyanate-hydroxyl reaction.[14] Can be chosen to avoid heavy metals. | Generally less active than organotins, may require higher temperatures or concentrations. Some can cause yellowing.[3] Volatility can be an issue.[12] |
| Organobismuth / Zinc | Bismuth neodecanoate, Zinc octoate | Low toxicity alternatives to tin catalysts.[3] Strong selectivity for the urethane reaction. | Can be sensitive to moisture and may require higher dosages or elevated temperatures.[3] |
For initial trials, DBTDL is often used due to its high activity, but careful temperature control is essential. For applications requiring higher selectivity and lower toxicity, bismuth or zinc carboxylates are excellent alternatives.
Q2: How does the structure of the polyol co-monomer affect the reaction?
A: The structure of the polyol significantly impacts reaction kinetics. Primary alcohols react much faster with isocyanates than secondary alcohols due to reduced steric hindrance.[1] This means that when using a polyol with secondary hydroxyl groups, you may need a higher catalyst concentration or a higher reaction temperature to achieve a reasonable reaction time.
Q3: What is the best way to monitor the polymerization reaction in real-time?
A: In-situ FTIR spectroscopy is the most direct method.[1][15][16] By tracking the disappearance of the strong NCO peak at ~2270 cm⁻¹, you can calculate the extent of the reaction over time. This allows for precise determination of reaction kinetics and endpoint, preventing unnecessary heating that could lead to side reactions.
Q4: What are the essential safety precautions when working with 1,8-diisocyanatooctane?
A: Diisocyanates are potent respiratory and skin sensitizers.[17][18] Inhalation can cause severe asthmatic reactions, and skin contact can lead to dermatitis.[17][18][19] Always handle 1,8-diisocyanatooctane and other isocyanates inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.[19] Ensure you are familiar with the specific safety data sheet (SDS) for the compound.[19]
Experimental Protocols
Protocol 1: General Procedure for 1,8-Diisocyanatooctane Polymerization
This protocol describes a representative solution polymerization with a diol.
Materials:
-
1,8-Diisocyanatooctane (ODI), high purity
-
Poly(tetramethylene glycol) (PTMG), Mn = 1000 g/mol (dried under vacuum at 80°C for 12 hours)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous toluene (dried over molecular sieves)
Procedure:
-
Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet/outlet, and a condenser. Oven-dry all glassware and cool under a stream of dry nitrogen.
-
Reagent Charging: In the flask, dissolve a pre-weighed amount of dried PTMG in anhydrous toluene under a positive nitrogen pressure.
-
Heating and Catalyst Addition: Begin stirring and heat the solution to the desired reaction temperature (e.g., 70°C). Once the temperature is stable, add the catalyst (e.g., 0.05 wt% DBTDL) via syringe.
-
Monomer Addition: Slowly add a stoichiometric amount of 1,8-diisocyanatooctane to the reactor dropwise over 15-20 minutes to control the initial exotherm.
-
Reaction Monitoring: Monitor the reaction by taking small aliquots at regular intervals and analyzing them via FTIR to track the disappearance of the NCO peak (~2270 cm⁻¹).[20]
-
Polymerization: Continue the reaction at 70°C until the NCO peak is no longer visible in the FTIR spectrum (typically 2-6 hours).
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the viscous solution into a non-solvent like cold methanol or hexane.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
References
- The chemistry of polyurethanes. (n.d.). Lawrence Industries.
- Dušek, K., & Špírková, M. (1991). Extent of side reactions and gelation of polyether polyurethanes.
- Urethane Stoichiometry. What you need to know. (n.d.).
- Minimizing side reactions in the synthesis of polyurethanes with DMTDA. (2025). BenchChem.
- Špírková, M., & Dušek, K. (1987).
- Polyurethane synthesis revisited: Effect of solvent, stoichiometry, and temperature on the reaction of MDI with polyether glycols. (2025).
- Moisture Contamination of Polyurethanes. (2021). ResinLab.
- Beck, R. A., & Truss, R. W. (1999). The effect of stoichiometry on the fracture toughness of a polyurethane-urea elastomer. Polymer, 40(2), 307-313.
- Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. (2025).
- Hejna, A., et al. (2021). Comprehensive Investigation of Stoichiometry–Structure–Performance Relationships in Flexible Polyurethane Foams. MDPI.
- 1,8-Diisocyanatooctane | 10124-86-4. (n.d.). BenchChem.
- Frazier, C. E., & Wendler, S. L. (1996). Effect of moisture content on the isocyanate/wood adhesive bondline by 15N CP/MAS NMR. Journal of Applied Polymer Science, 62(1), 123-130.
- Comprehensive Investigation of Stoichiometry–Structure–Performance Relationships in Flexible Polyurethane Foams. (2021).
- Lepene, B. S., & Long, T. E. (2002). Moisture-Curing Kinetics of Isocyanate Prepolymer Adhesives. The Journal of Adhesion, 78(4), 319-335.
- Fernández-d'Arlas, B., et al. (2008). Moisture curing kinetics of isocyanate ended urethane quasi-prepolymers monitored by IR spectroscopy and DSC. Journal of Applied Polymer Science, 107(1), 469-478.
- Catalysts for the synthesis of PU via diisocyanate-based polymerization. (n.d.).
- Lepene, B. S., et al. (2002). Moisture-Curing Kinetics of Isocyanate Prepolymer Adhesives. Semantic Scholar.
- Yilgör, I., et al. (2016). The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. Polymers, 8(7), 256.
- Blank, W. J. (2002). Advances in Catalysis for Organic Coatings. CHIMIA International Journal for Chemistry, 56(5), 182-186.
- Khalil, A. A., & Badr, S. K. (2008). Synthesis and characterization of some polyurethanes and polyurethane-ureas. Oriental Journal of Chemistry, 24(2), 409-414.
- Hostettler, F., & Cox, E. F. (1968). U.S. Patent No. 3,392,128. U.S.
- 1,8-Diisocyan
- Bello, D., et al. (2007). Skin Exposure to Isocyanates: Reasons for Concern. Environmental Health Perspectives, 115(3), 328-335.
- Variation of Aliphatic Diisocyan
- Gertzmann, R., & Schönafinger, K. (2014). WO Patent No. 2014/106578 A1.
- Diisocyanates. (n.d.). Health and Safety Executive for Northern Ireland.
- Optimizing reaction conditions for thiol-isocyanate polymeriz
- 1,8-Diisocyan
- Technical Support Center: Optimizing Catalyst Concentration for 1,8-Octanediol Polymeriz
- Niesiobędzka, J., & Datta, J. (2023). Challenges and recent advances in bio-based isocyanate production. Green Chemistry, 25(7), 2643-2667.
- Isocyanates - Overview. (n.d.).
- Toxicology: Isocyanates Profile. (n.d.). U.S. Environmental Protection Agency (EPA).
- 1,8-DIISOCYANATOOCTANE - Safety D
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. l-i.co.uk [l-i.co.uk]
- 4. resinlab.com [resinlab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol | Semantic Scholar [semanticscholar.org]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. chimia.ch [chimia.ch]
- 13. WO2014106578A1 - Catalysts for polyurethane coating compounds - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Moisture-Curing Kinetics of Isocyanate Prepolymer Adhesives | Semantic Scholar [semanticscholar.org]
- 17. Diisocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
- 18. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 19. 1,8-DIISOCYANATOOCTANE - Safety Data Sheet [chemicalbook.com]
- 20. The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,8-Diisocyanatooctane (ODI)
A Guide to Preventing and Troubleshooting Side Reactions for Researchers and Drug Development Professionals
Welcome to the technical support center for 1,8-diisocyanatooctane (ODI). This guide is designed to provide you, the researcher, with in-depth insights and practical solutions to navigate the complexities of working with this versatile aliphatic diisocyanate. ODI is valued for the flexibility its eight-carbon chain imparts to polymers and for the superior UV stability of the resulting materials compared to aromatic isocyanates.[1] However, the high reactivity of the isocyanate group (-NCO), while essential for forming robust urethane linkages, also makes it susceptible to several undesirable side reactions.
This document moves beyond standard protocols to explain the causality behind these reactions, empowering you to proactively design experiments that minimize impurities, prevent batch failure, and ensure reproducible results.
Part 1: The Ubiquitous Contaminant: Taming the Reaction with Water
Q: My reaction mixture is foaming, and the resulting polymer is brittle and hazy. What is happening?
This is the classic signature of water contamination. The isocyanate groups of ODI react readily with even trace amounts of moisture from solvents, reagents, glassware, or ambient air. This initiates a cascade of unwanted reactions that fundamentally alter your intended product.
The Causality: From Water to Urea
-
Carbamic Acid Formation: An isocyanate group first reacts with water to form an unstable carbamic acid.
-
Decarboxylation: This carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas—the source of the foaming—and forming a primary amine.[2][3]
-
Urea Formation: The newly formed, highly nucleophilic primary amine immediately attacks another isocyanate group, forming a stable, and often insoluble, urea linkage.[4]
This side reaction is detrimental for several reasons:
-
Stoichiometry Imbalance: It consumes two ODI molecules for every one molecule of water, disrupting the critical NCO:OH ratio.
-
Altered Material Properties: The rigid, hydrogen-bonded urea groups can increase brittleness and reduce the solubility of the polymer, leading to haziness or precipitation.[4]
-
Process Failure: Uncontrolled CO₂ evolution can cause dangerous pressure buildup in sealed reactors.
.
Workflow for a Moisture-Free Reaction
Caption: Fig 1. Workflow for establishing a moisture-free reaction environment.
Part 2: Controlling Cross-Linking: Allophanate, Biuret, and Trimerization
Q: My polymer gelled prematurely, or the viscosity increased far more than expected. What caused this?
Premature gelation is a sign of uncontrolled cross-linking. Beyond the intended linear chain extension, ODI can undergo several side reactions that create branched or networked structures, rapidly increasing molecular weight and viscosity. These are primarily driven by excess isocyanate, high temperatures, and specific catalysts.
The Causality: Key Cross-Linking Pathways
-
Allophanate Formation: An isocyanate group reacts with a previously formed urethane linkage. This reaction is typically reversible and favored at temperatures above 100-140°C.[5] It introduces a branching point in the polymer chain.
-
Biuret Formation: An isocyanate group reacts with a urea linkage (which may be present from water contamination). This reaction also creates a branch point and is a common side reaction in systems with excess isocyanate.[2][6]
-
Isocyanurate Formation (Trimerization): Three isocyanate groups react to form a highly stable, six-membered isocyanurate ring. This is a significant cross-linking reaction, often promoted by strong base catalysts or high temperatures (>177°C), leading to a rapid increase in network density.[5][7]
Caption: Fig 2. Competing reaction pathways for 1,8-diisocyanatooctane.
Troubleshooting & Prevention Protocol for Cross-Linking
| Issue | Probable Cause(s) | Prevention & Control Strategy |
| Premature Gelation | Allophanate/Biuret Formation: Reaction temperature too high; significant excess of ODI (high NCO:OH ratio).[1][5] | 1. Temperature Control: Maintain reaction temperature below 80°C unless cross-linking is desired. Use a controlled addition funnel and an ice bath to manage exothermic reactions. 2. Stoichiometric Control: Calculate NCO:OH ratio carefully. For linear polymers, aim for a ratio of 1.0:1.0 to 1.05:1.0. An excess of isocyanate can be used to ensure full conversion of hydroxyl groups but increases the risk of side reactions.[1] |
| Unexpectedly High Viscosity | Trimerization: Presence of a strong base catalyst (e.g., certain tertiary amines); high reaction temperatures.[7] | 1. Catalyst Choice: Select catalysts known to favor the urethane reaction (see Part 3). Avoid strong bases if trimerization is not desired. 2. Temperature Management: Keep temperatures moderate. Self-polymerization can be initiated by heat generated from the primary reaction.[7] |
| Inconsistent Batch Results | All of the above: Poor control over temperature, moisture, or stoichiometry. | Implement rigorous process controls. Use the same source and dryness level for all reagents. Calibrate temperature probes and addition rates. |
Part 3: The Influencer: Catalyst Selection and Impact
Q: How do I choose the correct catalyst, and how does it affect side reactions?
Catalyst selection is one of the most critical parameters in controlling ODI reactions. Catalysts can accelerate the rate of urethane formation by orders of magnitude, but they can also promote undesirable side reactions. The goal is to choose a catalyst that provides a high selectivity for the isocyanate-hydroxyl reaction over competing reactions.
The Causality: How Catalysts Work and Influence Selectivity
Catalysts in polyurethane chemistry generally function by activating either the isocyanate group or the hydroxyl group, making one more susceptible to attack by the other.[8] However, their efficiencies for promoting side reactions vary significantly.
-
Organotin Compounds (e.g., Dibutyltin Dilaurate - DBTDL): These are highly efficient catalysts for the urethane reaction. However, they are generally not selective and will also effectively catalyze the reaction of isocyanate with water.[9] Their use requires exceptionally dry conditions.
-
Tertiary Amines (e.g., DABCO): These catalysts function as Lewis bases, activating the hydroxyl group. While effective, some can also strongly promote trimerization (isocyanurate formation) or the isocyanate-water reaction.[4][8]
-
Non-Tin Metal Catalysts (e.g., Zirconium, Bismuth Chelates): These have emerged as alternatives to organotins due to lower toxicity. Certain zirconium chelates have been shown to be highly selective, preferentially catalyzing the isocyanate-hydroxyl reaction while having a much lower catalytic effect on the isocyanate-water reaction.[9] This makes them excellent choices for applications where trace moisture is a concern or a longer pot life is needed.
Comparative Guide to Common Catalysts
| Catalyst Class | Example(s) | Primary Reaction (Urethane) Activity | Side Reaction Promotion | Key Considerations |
| Organotins | Dibutyltin Dilaurate (DBTDL) | Very High | High (Water Reaction)[9] | Highly effective but non-selective and facing regulatory/toxicological scrutiny. Requires stringent moisture control. |
| Tertiary Amines | DABCO, DMDEE | Moderate to High | Moderate to High (Water, Trimerization)[4][10] | Activity varies with basicity and steric hindrance. Can be synergistic with other catalysts. |
| Zirconium Chelates | Zirconium Acetylacetonate | High | Low (Water Reaction)[9] | Excellent choice for selectivity against the water reaction. Can provide a better balance of pot life and cure time. |
| Bismuth Carboxylates | Bismuth Neodecanoate | Moderate | Low | Often used in combination with other catalysts; can be sensitive to hydrolysis. |
Part 4: The Evidence: Analytical Methods for Troubleshooting
Q: How can I scientifically prove that side reactions are occurring in my experiment?
Identifying the presence and structure of side products is key to effective troubleshooting. Several analytical techniques can provide definitive evidence.
Step-by-Step Protocol: Monitoring NCO Consumption with FTIR
This is the most common and direct method for tracking the primary reaction and inferring the presence of side reactions.
-
Acquire a Background Spectrum: Run a background scan on the clean ATR crystal of your FTIR spectrometer.
-
Record Initial Spectrum (T=0): Place a small, representative sample of your initial reaction mixture (after adding ODI) onto the ATR crystal. Record the spectrum. Identify the strong, sharp absorbance peak for the asymmetric N=C=O stretch, which appears around 2270 cm⁻¹ .[1] This is your baseline.
-
Monitor Over Time: At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture, place it on the ATR crystal, and record a new spectrum.
-
Analyze the Data:
-
Primary Reaction: The intensity of the -NCO peak at 2270 cm⁻¹ will decrease over time as it is consumed. The reaction is considered complete when this peak disappears entirely.
-
Side Product Formation: Look for the appearance and growth of new peaks.
-
Urea: ~1640-1650 cm⁻¹ (Amide I, C=O stretch) and ~1550-1570 cm⁻¹ (Amide II, N-H bend).
-
Allophanate: ~1720 cm⁻¹ (ester-like C=O) and ~1250 cm⁻¹.
-
Isocyanurate: A strong, sharp peak around ~1700-1715 cm⁻¹ (C=O stretch in the ring) and another near 1410 cm⁻¹.
-
-
| Analytical Technique | Information Provided |
| FTIR Spectroscopy | Real-time monitoring of -NCO group consumption.[1] Qualitative identification of urea, allophanate, and isocyanurate functional groups by their characteristic absorbances. |
| Liquid Chromatography (HPLC/LC-MS) | After derivatization of the -NCO groups (e.g., with dibutylamine), HPLC can quantify residual ODI monomer and specific urea or other side products.[11] LC-MS provides mass identification for unknown byproducts.[11][12] |
| Gel Permeation Chromatography (GPC) | Reveals the molecular weight distribution of the polymer. The formation of high-molecular-weight shoulders or a significant broadening of the distribution is a strong indicator of uncontrolled cross-linking. |
| Nuclear Magnetic Resonance (NMR) | ¹³C NMR is particularly powerful for providing unambiguous structural identification of side products like allophanates and biurets, which have distinct carbonyl chemical shifts.[5][6] |
References
-
Singh, U. P., & Bhat, H. R. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Materials Today: Proceedings, 68, 103-108. Retrieved from [Link]
-
Kojima, R., et al. (2013). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Journal of Food Hygiene and Safety Science, 54(5), 362-368. Retrieved from [Link]
-
Fent, K. W., et al. (2014). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 11(12), 807-819. Retrieved from [Link]
-
Aliphatic Diisocyanate Monomers - Safe Handling. Covestro Solution Center. Retrieved from [Link]
-
Aliphatic Isocyanate Monomers - Health and Safety Information. Covestro Solution Center. Retrieved from [Link]
-
Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. (2015). The Analytical Scientist. Retrieved from [Link]
-
Streicher, R. P., et al. (2001). Sampling and Analytical Method Selection for Isocyanates. The Synergist. Retrieved from [Link]
-
Safety data sheet - 2-methyl-m-phenylene diisocyanate. (2023). CPAChem. Retrieved from [Link]
-
Preventing asthma and sensitization associated with isocyanates. (2025). SAIF. Retrieved from [Link]
-
Guidance for Working with Aliphatic Diisocyanates. American Chemistry Council. Retrieved from [Link]
-
Safe Use of Di-Isocyanates. (2023). Health & Safety Authority. Retrieved from [Link]
-
Tcharkhtchi, A., et al. (2017). Advances in intrinsic self-healing polyurethanes and related composites. Polymer Reviews, 57(3), 495-524. Retrieved from [Link]
-
Preventing isocyanate exposure during epoxy and joint filling. WorkSafeBC. Retrieved from [Link]
-
Der Visch, K. V., et al. (2013). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Journal of Applied Polymer Science, 128(6), 4178-4184. Retrieved from [Link]
-
Dušek, K., et al. (1986). Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. Polymer Bulletin, 16, 209-216. Retrieved from [Link]
-
Sen, A. K., & Kumar, V. (1985). Effect of catalysts on the reaction between a cycloaliphatic diisocyanate (H‐MDI) and n‐butanol. Journal of Applied Polymer Science, 30(4), 1469-1476. Retrieved from [Link]
-
Blank, W. J., et al. (1999). Recent Developments in Polyurethane Catalysis. Journal of Coatings Technology, 71, 43-55. Retrieved from [Link]
-
Yang, S., et al. (2002). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Journal of Polymer Science Part A: Polymer Chemistry, 40(11), 1677-1688. Retrieved from [Link]
-
Blank, W. J. (2002). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. American Chemical Society. Retrieved from [Link]
-
Cheikh, W., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers, 11(10), 1543. Retrieved from [Link]
-
Farkas, A., & Mills, G. A. (1962). Catalytic Effects in Isocyanate Reactions. Advances in Catalysis, 13, 393-446. Retrieved from [Link]
-
Formation of allophanates and biurets. ResearchGate. Retrieved from [Link]
-
Pauluhn, J. (2021). Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a substituted urea. ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. scribd.com [scribd.com]
- 9. wernerblank.com [wernerblank.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. theanalyticalscientist.com [theanalyticalscientist.com]
Technical Support Center: Purification of 1,8-Diisocyanatooctane
Welcome to the technical support guide for the purification of 1,8-diisocyanatooctane (CAS 10124-86-4). This document is designed for researchers, chemists, and materials scientists who require high-purity monomer for their work in polymer synthesis, drug development, and other advanced applications. Here, we provide field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to address the specific challenges encountered during the purification and handling of this reactive aliphatic diisocyanate.
Section 1: Critical Safety & Handling First
Isocyanates are potent respiratory and skin sensitizers and are toxic.[1] All handling and purification procedures must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and suitable chemical-resistant gloves (e.g., nitrile or butyl rubber), is mandatory.[2] An emergency eyewash and shower must be accessible. Refer to the Safety Data Sheet (SDS) for complete hazard information before beginning any work.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 1,8-diisocyanatooctane?
A1: Commercial grades of 1,8-diisocyanatooctane are typically of high purity (≥97%), but several types of impurities can be present or form over time, impacting reaction kinetics and final polymer properties.[3]
-
Hydrolytic Byproducts: The most common impurities arise from the reaction of the isocyanate groups with trace amounts of water. This forms an unstable carbamic acid, which decomposes into an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a substituted urea, which is a common non-volatile impurity.[4][5]
-
Polymeric Residues: Self-polymerization or oligomerization can occur, especially if the monomer is exposed to high temperatures or certain catalysts, leading to the formation of dimers (uretidiones) and trimers (isocyanurates). These are high-boiling impurities.
-
Synthesis-Related Impurities: Depending on the manufacturing process (e.g., phosgenation of the corresponding diamine), trace amounts of chlorinated byproducts or residual solvents may be present.[6]
Q2: Why is moisture exclusion so critical during the purification and storage of 1,8-diisocyanatooctane?
A2: The isocyanate group (-NCO) is highly electrophilic and reacts readily with nucleophiles, especially water. As detailed above, this reaction leads to the formation of solid urea byproducts. This process has two major negative consequences:
-
Loss of Purity: The formation of ureas consumes the diisocyanate, lowering its effective concentration and introducing non-reactive, often insoluble, species into your reaction system.
-
Pressure Buildup: The reaction with water generates carbon dioxide gas.[5] If the diisocyanate is stored in a tightly sealed container with headspace contaminated by moist air, this can lead to a dangerous buildup of pressure.[7]
Therefore, all glassware must be rigorously dried, and all operations should be performed under an inert atmosphere (e.g., dry nitrogen or argon).
Q3: What is the most effective purification method for research-scale quantities?
A3: For research-scale applications requiring the highest purity, vacuum distillation is the gold standard. This technique effectively separates the monomeric 1,8-diisocyanatooctane from non-volatile impurities like ureas, polymeric residues, and catalysts.[8][9] The vacuum is essential to lower the boiling point, which prevents thermal degradation and side reactions that can occur at the atmospheric boiling point.
Q4: How can I verify the purity of my 1,8-diisocyanatooctane post-purification?
A4: Several analytical techniques can be used to assess purity:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a rapid and powerful method. The key indicator of purity is a strong, sharp absorption band around 2270 cm⁻¹ , characteristic of the N=C=O stretching vibration.[4] The absence of broad peaks in the 3200-3400 cm⁻¹ region (N-H stretching from ureas) and 3400-3600 cm⁻¹ region (O-H stretching from water or alcohols) indicates high purity.
-
Titration: The percentage of NCO content can be quantitatively determined by titration, for example, by reacting the isocyanate with an excess of a standard solution of dibutylamine and back-titrating the unreacted amine with hydrochloric acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect impurities, although minor impurities may be difficult to quantify without specialized techniques.
Table 1: Physical & Safety Properties of 1,8-Diisocyanatooctane
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆N₂O₂ | [10][] |
| Molecular Weight | 196.25 g/mol | [10][] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 156 °C @ 15 mmHg (20 hPa) | [2][3][12] |
| 126-128 °C @ 2 Torr | [][13] | |
| Density | ~1.007 g/mL @ 25 °C | [3][12] |
| Refractive Index (n²⁰/D) | ~1.455 | [][12] |
| Storage Temperature | 2-8 °C, under inert gas | [3][][13] |
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the purification and handling of 1,8-diisocyanatooctane.
Issue 1: Distillate is discolored (yellow/brown).
-
Probable Cause A: Thermal Degradation. The distillation temperature was too high, or the residence time in the heated flask was too long, causing some of the diisocyanate to decompose or polymerize.
-
Solution A: Ensure your vacuum is sufficiently deep (ideally <1 mmHg) to keep the distillation pot temperature as low as possible. Use a heating mantle with efficient stirring to ensure even heating and minimize hot spots. For larger scales, consider a short-path distillation apparatus.
-
Probable Cause B: Contamination from Vacuum Grease. Incompatible vacuum grease can leach into the distillation path.
-
Solution B: Use a minimal amount of high-quality, chemically inert, high-vacuum grease (e.g., PTFE-based). Alternatively, use a grease-free setup with PTFE sleeves or ground glass joints that seal well.
-
Probable Cause C: Impurities in Crude Material. Some crude materials may contain color bodies that co-distill.
-
Solution C: A patented process suggests that heating the crude isocyanate with specific treating agents (like certain phenols or phosphites) can convert color impurities to non-volatile tars before distillation.[14] However, this adds complexity and is often unnecessary for most commercial-grade starting materials.
Issue 2: Very low or no recovery of product after distillation.
-
Probable Cause A: Polymerization in the Distillation Pot. This is the most common cause. It happens if the crude material is heavily contaminated with water or other reactive species, or if the pot temperature is excessively high. The material will turn into a viscous liquid or an intractable solid.
-
Solution A: Before attempting distillation, check the FTIR of the crude material. If significant urea (-NH) peaks are present, the material may not be suitable for distillation and could be hazardous to heat. Always start with the best quality starting material available. Do not overheat the distillation pot.
-
Probable Cause B: System Leak. A leak in the vacuum apparatus prevents the system from reaching the required low pressure, meaning the compound will not boil at the set temperature.
-
Solution B: Carefully check all joints and connections for leaks. Ensure the vacuum pump is operating correctly and is properly sized for the apparatus.
Issue 3: White solids form in the purified diisocyanate during storage.
-
Probable Cause: Moisture Ingress. The storage container was not properly sealed, or the inert gas blanket was compromised, allowing atmospheric moisture to enter and react with the diisocyanate to form insoluble ureas.
-
Solution: Store the purified liquid in a clean, oven-dried bottle or ampule with a PTFE-lined cap. Before sealing, flush the headspace thoroughly with a dry inert gas like nitrogen or argon. For long-term storage, sealing under vacuum or in glass ampules is recommended. Store in a refrigerator (2-8 °C) to slow any potential side reactions.[3][13]
Section 4: Experimental Protocols & Workflows
Workflow Diagram: Purification & Handling of 1,8-Diisocyanatooctane
Caption: General workflow for the purification of 1,8-diisocyanatooctane.
Protocol 1: High-Purity Vacuum Distillation
Objective: To purify 1,8-diisocyanatooctane from non-volatile impurities.
Materials:
-
Crude 1,8-diisocyanatooctane
-
Round-bottom flask (distillation pot)
-
Short-path distillation head with vacuum adapter
-
Receiving flasks (e.g., pear-shaped or round-bottom)
-
Thermometer and adapter
-
Magnetic stirrer and stir bar
-
Heating mantle
-
High-vacuum pump with cold trap (liquid nitrogen or dry ice/acetone)
-
Inert gas source (dry Nitrogen or Argon) with manifold
Procedure:
-
Glassware Preparation: Thoroughly clean and oven-dry all glassware for at least 4 hours at >120 °C. Allow to cool to room temperature in a desiccator or under a stream of dry inert gas.
-
Apparatus Assembly: Assemble the distillation apparatus while it is still warm, flushing with dry inert gas. Use a minimal amount of PTFE-based vacuum grease on the joints.
-
Charging the Flask: Add a magnetic stir bar and the crude 1,8-diisocyanatooctane to the distillation flask (fill to no more than 2/3 capacity).
-
Evacuation: Begin stirring. Slowly and carefully evacuate the system using the high-vacuum pump. Ensure the cold trap is filled before starting the pump. The liquid may bubble as dissolved gases are removed.
-
Heating: Once a stable vacuum is achieved (e.g., <1 mmHg), begin gently heating the distillation pot with the heating mantle.
-
Distillation:
-
Collect a small initial fraction (fore-run) which may contain volatile impurities.
-
Increase the temperature gradually. Collect the main fraction at a stable head temperature and pressure. Based on literature, expect a boiling point of ~156 °C at 15 mmHg or ~128 °C at 2 mmHg.[][12]
-
Monitor the distillation closely. Do not distill to dryness. Leave a small amount of residue in the pot to avoid heating non-volatile, potentially unstable materials.
-
-
Shutdown:
-
Turn off the heat and allow the system to cool under vacuum.
-
Once at room temperature, slowly and carefully break the vacuum by backfilling the system with dry inert gas.
-
The purified product in the receiving flask is now ready for analysis and storage.
-
Protocol 2: Purity Assessment by FTIR
Objective: To qualitatively assess the purity of the distilled 1,8-diisocyanatooctane.
Procedure:
-
Obtain a background spectrum on your FTIR instrument.
-
Working in a fume hood, place a small drop of the purified liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Acquire the infrared spectrum.
-
Analyze the spectrum for key features.
Data Interpretation:
| Wavenumber (cm⁻¹) | Assignment | Indication |
| ~2270 | -N=C=O stretch | Presence of desired product. Should be a strong, sharp peak. [4] |
| 3200-3400 | -N-H stretch | Presence of urea impurity. Should be absent. |
| 3400-3600 | -O-H stretch | Presence of water or alcohol impurity. Should be absent. |
| ~1640 | C=O stretch (urea) | Presence of urea impurity. Should be absent. |
Section 5: References
-
Covestro. (n.d.). Safety Data Sheet: DESMODUR ultra IL EA. Retrieved from [Link]
-
TSC Coatings LLC. (2018). Safety Data Sheet: ReMARKable Water Based Dry-Erase - CLEAR – RESIN PART B. Retrieved from [Link]
-
PubChem. (n.d.). 1,8-Diisocyanatooctane. National Center for Biotechnology Information. Retrieved from [Link]
-
Fent, K. W., et al. (2014). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 11(8), 505-518. Retrieved from [Link]
-
Klimmek, M., & Baron, G. (2022). U.S. Patent Application No. 17/770,891. Retrieved from
-
ResearchGate. (n.d.). Reaction of Isocyanates with water. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
-
Dobo, J., et al. (2011). U.S. Patent No. EP1864969B1. Retrieved from
-
Guerrero, A. (n.d.). Simple and fractional distillations. Khan Academy. Retrieved from [Link]
-
Shintani, T., et al. (1977). U.S. Patent No. 4,065,362. Retrieved from
Sources
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. CAS 10124-86-4 1,8-Diisocyanatooctane - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US20220380303A1 - Process for the distillation of isocyanates - Google Patents [patents.google.com]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. Process for the production of the toluene diisocyanate - Patent 1864969 [data.epo.org]
- 9. Khan Academy [khanacademy.org]
- 10. 1,8-Diisocyanatooctane | C10H16N2O2 | CID 2733321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,8-DIISOCYANATOOCTANE | 10124-86-4 [chemicalbook.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
Technical Support Center: Managing Viscosity in 1,8-Diisocyanatooctane Polymerization
Welcome to the technical support center for managing viscosity during the polymerization of 1,8-diisocyanatooctane. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure successful and reproducible experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your polymerization experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.
Q1: Why did my reaction mixture gel prematurely or become uncontrollably viscous?
Premature gelation is a common and critical issue in diisocyanate polymerization. It occurs when the polymer network cross-links too rapidly, leading to an unworkable solid mass. This is often a result of several factors related to reaction kinetics and impurities.
Primary Causes & Solutions:
-
Moisture Contamination: Isocyanates, including 1,8-diisocyanatooctane, are highly sensitive to moisture. Water reacts with isocyanate groups to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This newly formed amine can then react with another isocyanate group, creating a urea linkage and acting as an unintended chain extender or cross-linker, which can accelerate gelation.[1][2][3]
-
Protocol 1: Rigorous Drying of Reagents and Glassware
-
Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvents: Use anhydrous solvents with extremely low water content (<50 ppm). If necessary, purify solvents using a solvent purification system or by distillation over a suitable drying agent (e.g., calcium hydride for non-reactive solvents).
-
Polyols/Other Reactants: Dry polyol components under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove residual water. The water content should be verified by Karl Fischer titration.[2]
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of a dry, inert gas such as nitrogen or argon.[1]
-
-
-
Excessive Catalyst Concentration or Inappropriate Catalyst: Catalysts are used to control the reaction rate, but an incorrect choice or amount can lead to a runaway reaction. Organotin compounds, such as dibutyltin dilaurate (DBTDL), are highly effective but can be too aggressive for some systems, especially at higher temperatures.[3][4] Tertiary amines like diazabicyclo[2.2.2]octane (DABCO) offer intermediate catalytic activity.[3]
-
Solution: Reduce the catalyst concentration significantly. If using a highly active catalyst like DBTDL, consider switching to a less reactive one. Perform small-scale kinetic studies to determine the optimal catalyst loading for your specific system.
-
-
High Reaction Temperature: The reaction between isocyanates and hydroxyl groups is exothermic. Higher temperatures dramatically increase the reaction rate, which can lead to a rapid and unmanageable viscosity increase.[5][6] Aliphatic diisocyanates like 1,8-diisocyanatooctane are generally less reactive than their aromatic counterparts, but temperature control remains critical.[7]
-
Solution:
-
Maintain a lower reaction temperature. For many aliphatic diisocyanate systems, a temperature range of 55-75°C is a good starting point.[6]
-
Use a temperature-controlled reaction vessel (e.g., a jacketed reactor) to dissipate heat effectively.
-
For highly exothermic systems, consider adding the diisocyanate monomer dropwise to the polyol solution to better manage the heat of reaction.[2]
-
-
Q2: My final polymer has a much higher viscosity than expected, even though it didn't gel. What happened?
An unexpectedly high final viscosity often points to a higher-than-intended molecular weight or the formation of side-reactions that lead to branching.
Primary Causes & Solutions:
-
Inaccurate Stoichiometry (NCO:OH Ratio): The molecular weight of the resulting polyurethane is highly dependent on the molar ratio of isocyanate (NCO) groups to hydroxyl (OH) groups. A ratio very close to 1:1 will theoretically produce the highest molecular weight. If your ratio was unintentionally close to stoichiometric, the resulting polymer will be larger and more viscous.[8]
-
Solution: Carefully recalculate and re-weigh your reactants. Ensure the purity of your monomers is accounted for in the stoichiometric calculations. An excess of one component is often used to control molecular weight and end-cap the polymer chains.
-
-
Side Reactions (Allophanate/Biuret Formation): At elevated temperatures, the isocyanate group can react with the urethane or urea linkages already formed in the polymer backbone. This creates allophanate (from urethane) or biuret (from urea) linkages, which act as branch points.[5] This branching increases the polymer's hydrodynamic volume and, consequently, its viscosity.
-
Solution: Keep the reaction temperature as low as practically possible to minimize these side reactions. The formation of allophanate linkages increases dramatically with modest increases in temperature.[5]
-
-
Monomer Impurities: The purity of 1,8-diisocyanatooctane is crucial. Impurities with functionalities greater than two can act as cross-linking agents.
Section 2: Frequently Asked Questions (FAQs)
Q3: How do I select the right solvent to control viscosity?
Solvent selection is a key parameter for managing the viscosity of the polymerization reaction. The ideal solvent should dissolve the monomers and the growing polymer, be inert to the reactive isocyanate groups, and have an appropriate boiling point for the desired reaction temperature.
-
Function of the Solvent: The primary role of the solvent is to reduce the concentration of the reactants. This lowers the probability of reactive groups finding each other, thereby slowing the reaction rate and the pace of viscosity increase.[11]
-
Solvent Choice:
-
Good Solvency: The solvent must be a good solvent for the polymer being formed. A poor solvent can cause the polymer to precipitate or form a highly viscous, aggregated phase.
-
Inertness: Ketones (e.g., methyl ethyl ketone), esters (e.g., ethyl acetate, butyl acetate), and aromatic hydrocarbons (e.g., toluene, xylene) are commonly used.[2][12] Avoid solvents with active hydrogens, such as alcohols or water, as they will react with the diisocyanate.
-
Viscosity of the Solvent Itself: Solvents with lower intrinsic viscosities are generally more effective at reducing the overall viscosity of the solution.[11]
-
| Solvent Type | Examples | Suitability & Considerations |
| Ketones | Methyl Ethyl Ketone (MEK), Acetone | Good solvency for many polyurethanes. Must be anhydrous. |
| Esters | Ethyl Acetate, Butyl Acetate | Commonly used, good balance of solvency and boiling point. Must be anhydrous.[12] |
| Aromatics | Toluene, Xylene | Good for dissolving monomers and polymers. Use in a well-ventilated fume hood. |
| Ethers | Tetrahydrofuran (THF) | Strong solvent, but must be carefully checked for peroxides and water. |
Q4: What is the impact of temperature on reaction rate and viscosity?
Temperature is one of the most critical parameters in controlling the polymerization of 1,8-diisocyanatooctane.
-
Kinetic Control: As a rule of thumb, reaction rates approximately double for every 10°C increase in temperature. This exponential relationship means that small variations in temperature can have a large impact on the rate of viscosity build-up.
-
Side Reactions: As mentioned in Q2, higher temperatures (>100-120°C) significantly promote the formation of allophanate and biuret cross-links, which can irreversibly increase viscosity and lead to gelation.[5]
-
Recommended Temperature Range: For the polymerization of aliphatic diisocyanates like 1,8-diisocyanatooctane, it is generally advisable to maintain the reaction temperature between 60°C and 80°C .[6] This range provides a reasonable reaction rate without excessively promoting side reactions. Precise temperature control is essential for reproducibility.
Q5: How can I monitor the viscosity of my reaction in real-time?
Monitoring viscosity during the reaction provides crucial data for process control and ensures the polymerization can be stopped at the desired point.
-
Offline Methods: Traditional methods involve taking samples periodically and measuring their viscosity using techniques like glass capillary viscometry or rotational viscometers.[13][14] While accurate, these methods have a time lag and can be difficult if the viscosity is increasing rapidly.[14]
-
In-line and Online Methods: For better process control, in-line or online methods are preferred.
-
Vibrational Viscometers: These sensors can be inserted directly into the reactor to provide continuous, real-time viscosity data.[14]
-
Rheology: Microrheology and other advanced rheological techniques can track the evolution of molecular weight by measuring the sample viscosity over time.[15]
-
Spectroscopic Methods: Techniques like real-time FTIR can monitor the disappearance of the NCO peak (~2270 cm⁻¹), which can be correlated with the increase in molecular weight and viscosity.
-
Q6: Does the structure of 1,8-diisocyanatooctane affect viscosity compared to other diisocyanates?
Yes, the structure plays a significant role. 1,8-diisocyanatooctane is a linear, flexible aliphatic diisocyanate.
-
Flexibility: The flexible eight-carbon chain allows for greater chain entanglement in the polymer, which contributes to viscosity.
-
Reactivity: Aliphatic diisocyanates are less reactive than aromatic diisocyanates (like MDI or TDI) due to electronic effects.[7] This lower reactivity can make the reaction easier to control.
-
Symmetry and Crystallinity: The symmetry and linear nature of the resulting polymer chains can influence crystallinity and phase separation in the final material, which in turn affects its bulk properties.[7]
Section 3: Key Experimental Protocols & Visualizations
Protocol 2: General Polymerization Setup for Viscosity Control
This protocol outlines a standard laboratory setup for synthesizing a polyurethane based on 1,8-diisocyanatooctane with an emphasis on controlling the reaction viscosity.
Materials:
-
1,8-diisocyanatooctane (high purity)
-
Polyol (e.g., polytetrahydrofuran, polypropylene glycol), dried under vacuum
-
Anhydrous solvent (e.g., ethyl acetate)
-
Catalyst solution (e.g., DBTDL in ethyl acetate)
-
Jacketed reaction vessel with overhead stirrer, condenser, nitrogen inlet, and temperature probe
-
Addition funnel
Procedure:
-
Setup: Assemble the reaction apparatus. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Inert Atmosphere: Purge the entire system with dry nitrogen for 15-20 minutes to remove air and moisture. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Charge Reactor: Charge the dried polyol and anhydrous solvent into the reaction vessel.
-
Heating: Begin stirring and heat the mixture to the target reaction temperature (e.g., 70°C) using a circulating oil bath connected to the reactor jacket.
-
Monomer Addition: Once the temperature is stable, add the 1,8-diisocyanatooctane to the reactor. For better control, this can be done dropwise via an addition funnel over 30-60 minutes.
-
Catalyst Addition: After the diisocyanate has been added, introduce the catalyst solution via syringe.
-
Monitoring: Monitor the reaction progress. This can be done by taking small, quenched aliquots for analysis (e.g., titration of NCO content) or by using an in-line viscosity probe.[14]
-
Termination: Once the desired viscosity or NCO conversion is reached, cool the reaction mixture rapidly to quench the polymerization. Optionally, a chain terminator (e.g., a small amount of monofunctional alcohol) can be added.
Visualization: Troubleshooting Workflow for Viscosity Issues
The following diagram provides a logical workflow for diagnosing and addressing common viscosity problems during 1,8-diisocyanatooctane polymerization.
Caption: Troubleshooting workflow for viscosity control.
References
-
ResearchGate. (2022, May 9). Facing gelling problems during polyurethane prepolymer synthesis?. Retrieved from [Link]
-
Rheonik. (2019, July 16). Inline viscosity measurements in polymerisation reactions. Retrieved from [Link]
-
Gallow, T. H., et al. (n.d.). Evaluating polymerization kinetics using microrheology. ACS Publications. Retrieved from [Link]
-
Zhao, Y., et al. (2014). Monitoring of viscosity changes during free radical polymerization using fluorescence lifetime measurements. Polymer Chemistry, 5(5), 1636-1642. DOI:10.1039/C3PY01684F. Retrieved from [Link]
-
Gupta, D., et al. (2005). Intrinsic Viscosity of Polymers and Biopolymers Measured by Microchip. Analytical Chemistry, 77(20), 6695-6703. DOI:10.1021/ac050828h. Retrieved from [Link]
-
ResearchGate. (2024, February 3). How could I avoid gel formation during polyurethane synthesis?. Retrieved from [Link]
- Mertes, J., et al. (n.d.). Method for the purification of isocyanates. Google Patents.
-
Wang, Y., et al. (2023). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Polymers, 15(13), 2912. DOI:10.3390/polym15132912. Retrieved from [Link]
-
ResearchGate. (2002). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Retrieved from [Link]
-
Stevens, M. J., et al. (2022). Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone) and Lysine Diisocyanate. Polymers, 14(15), 3123. DOI:10.3390/polym14153123. Retrieved from [Link]
-
Macosko, C. W., et al. (2003). Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. Macromolecules, 36(8), 2695-2704. DOI:10.1021/ma021379j. Retrieved from [Link]
- Mertes, J., et al. (n.d.). Method for the purification of isocyanates. Google Patents.
-
Shrestha, M. L., et al. (2022). Variation of Aliphatic Diisocyanates in Biobased TPUs. OSTI.GOV. DOI:10.2172/1841323. Retrieved from [Link]
-
Poliuretanos. (n.d.). 1.2.3 - Commercial Isocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and mechanisms of catalyzed and noncatalyzed reactions of OH and NCO in acrylic Polyol-1,6-hexamethylene diisocyanate (HDI) polyurethanes. VI. Retrieved from [Link]
-
Zaverkina, M. A., et al. (2006). Kinetics of diisocyanate reactions with chain-extending agents. Polymer Science, Series A, 48(4), 382-387. Retrieved from [Link]
-
MDPI. (2024, March 20). Exploring the Impact of the Synthesis Variables Involved in the Polyurethane Aerogels-like Materials Design. Retrieved from [Link]
-
IOSR Journal. (2018, August 16). Effect of Aliphatic Diisocyanate and Aromatic Diisocyanate on the Properties of Castor Oil-Based Polyurethanes. Retrieved from [Link]
-
Dongsen Chemicals. (2024, February 23). 6 Factors For Choosing The Right Solvents for Coatings. Retrieved from [https://www.dong senchem.com/6-factors-for-choosing-the-right-solvents-for-coatings/]([Link] senchem.com/6-factors-for-choosing-the-right-solvents-for-coatings/)
- Google Patents. (n.d.). Purification of organic isocyanates.
-
RadTech. (n.d.). Viscosity Control of Spray Applied Coatings. Retrieved from [Link]
- Google Patents. (n.d.). Use of polyvinylacetate polymers or copolymers to increase the viscosity of the isocyanate component of a two-component curable polymeric system.
-
PubChem. (n.d.). 1,8-Diisocyanatooctane. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Polymerization Kinetics of Rigid Tricyanate Ester. Retrieved from [Link]
-
NIH. (2024, February 6). Study on the Gelation Process and Mechanical Properties of Organic Polymer Grouting Materials Applied to Fissure Sealing in Underground Mines. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on the viscosity behavior of polymer solutions at low concentrations. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of urethane formation (gelling reaction) catalyzed by organometallic compound. Retrieved from [Link]
-
ResearchGate. (2008, October 17). Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. Retrieved from [Link]
-
ResearchGate. (2024, October 5). Enhance the viscosity of polydimethylsiloxane by controlling the volume ratio of monomer and chain terminator. Retrieved from [Link]
-
ResearchGate. (n.d.). Density and Viscosity as Real-Time Probes for Progress of High-Pressure Polymerizations: Polymerization of Methyl Methacrylate in Acetone. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics [mdpi.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 10. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 11. 6 Factors For Choosing The Right Solvents for Coatings - Dongsen Chemicals [dongsenchem.com]
- 12. poliuretanos.com.br [poliuretanos.com.br]
- 13. Intrinsic Viscosity Determination | Anton Paar Wiki [wiki.anton-paar.com]
- 14. Inline viscosity measurements in polymerisation reactions » rheonics :: viscometer and density meter [rheonics.com]
- 15. par.nsf.gov [par.nsf.gov]
Technical Support Center: Catalyst Selection for 1,8-Diisocyanatooctane Reactions
Welcome to the technical support center for catalyst selection in reactions involving 1,8-diisocyanatooctane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to support your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 1,8-diisocyanatooctane, focusing on catalyst-related causes and solutions.
Issue 1: Slow or Incomplete Reaction
Symptoms:
-
The viscosity of the reaction mixture does not increase as expected over time.
-
The final product is tacky or does not fully cure.
-
FTIR analysis shows a persistent isocyanate peak (~2250-2270 cm⁻¹) after the expected reaction time.[1][2]
Potential Catalyst-Related Causes & Solutions:
-
Cause A: Inappropriate Catalyst Selection: The catalyst may not be sufficiently active for aliphatic isocyanates like 1,8-diisocyanatooctane. While aromatic isocyanates are generally more reactive, aliphatic isocyanates are particularly dependent on catalysts to achieve adequate reaction rates.[3]
-
Solution: Consider using a more potent catalyst system. Organotin compounds, such as dibutyltin dilaurate (DBTDL), are highly effective but are facing increased scrutiny due to toxicity concerns.[4][5][6] Bismuth-based catalysts, like bismuth neodecanoate or bismuth octoate, are excellent, less toxic alternatives.[7][8][9] For some systems, a combination of a metal catalyst and a tertiary amine catalyst can have a synergistic effect, significantly increasing the reaction rate.[10]
-
-
Cause B: Insufficient Catalyst Concentration: The amount of catalyst may be too low to effectively drive the reaction to completion.
-
Solution: Incrementally increase the catalyst concentration. Typical concentrations for bismuth(III) neodecanoate range from 0.01% to 0.1% by weight.[8] It is crucial to perform these incremental increases systematically to avoid over-catalysis, which can lead to other issues (see Issue 2).
-
-
Cause C: Catalyst Deactivation: The catalyst may be deactivated by impurities in the reactants or solvent, such as water or acidic compounds.
-
Solution: Ensure all reactants and solvents are thoroughly dried before use. Moisture can react with the isocyanate to form urea and CO2, consuming the isocyanate and potentially deactivating the catalyst.[11] Acidic impurities can neutralize basic amine catalysts.
-
Experimental Protocol: Catalyst Screening
-
Set up a series of small-scale reactions in parallel.
-
To each reaction, add a different catalyst (e.g., DBTDL, bismuth neodecanoate, a tertiary amine like DABCO, and a combination of a bismuth catalyst and DABCO) at a consistent molar concentration.
-
Maintain identical reaction conditions (temperature, stoichiometry, solvent) across all reactions.
-
Monitor the disappearance of the isocyanate peak using in-situ FTIR spectroscopy to determine the reaction rate for each catalyst.[3]
-
Evaluate the physical properties of the cured material from each reaction.
// Node colors node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal];
// Nodes start [label="Slow or Incomplete Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Inappropriate Catalyst Selection"]; cause2 [label="Insufficient Catalyst Concentration"]; cause3 [label="Catalyst Deactivation"]; solution1 [label="Use a more active catalyst (e.g., Bismuth-based) or a synergistic combination.", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Incrementally increase catalyst loading.", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Ensure reactants and solvents are dry and pure.", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cause1; start -> cause2; start -> cause3; cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; }
Figure 1: Troubleshooting workflow for slow reactions.
Issue 2: Formation of Bubbles, Haze, or Gels
Symptoms:
-
Visible bubbles are present in the final product.
-
The material appears hazy or opaque when it should be clear.
-
Gel particles form prematurely in the reaction mixture.
Potential Catalyst-Related Causes & Solutions:
-
Cause A: Unwanted Side Reaction with Water: The catalyst may be promoting the reaction between the isocyanate and residual moisture, leading to the formation of carbon dioxide (bubbles) and insoluble urea byproducts (haze or gels).[11][12]
-
Solution: Select a catalyst with high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction. Zirconium-based catalysts have been shown to exhibit this selectivity.[13] Additionally, ensure all reactants are scrupulously dried. Tertiary amine catalysts are known to catalyze the blowing reaction (isocyanate-water), so their concentration should be carefully controlled if a bubble-free product is desired.[6][14]
-
-
Cause B: Over-Catalysis Leading to Side Reactions: An excessively high catalyst concentration can accelerate not only the desired urethane formation but also side reactions like allophanate and biuret formation, especially if there is an excess of isocyanate.[15] These crosslinking reactions can lead to premature gelation.
-
Solution: Reduce the catalyst concentration. It is essential to find a balance where the primary reaction proceeds at a reasonable rate without significantly promoting side reactions.
-
-
Cause C: Localized High Catalyst Concentration: Poor mixing can lead to areas of high catalyst concentration, causing localized, rapid polymerization and gel formation.
-
Solution: Improve the mixing efficiency of your reaction setup. Ensure the catalyst is well-dispersed throughout the reaction mixture before any significant temperature increase occurs.
-
// Node colors node [fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes isocyanate [label="1,8-Diisocyanatooctane (R-NCO)"]; polyol [label="Polyol (R'-OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; water [label="Water (H₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; urethane [label="Urethane Linkage (Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; urea [label="Urea Linkage + CO₂ (Side Product)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="Catalyst", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges isocyanate -> urethane [label=" + R'-OH", color="#34A853"]; polyol -> urethane [color="#34A853"]; isocyanate -> urea [label=" + H₂O", color="#EA4335"]; water -> urea [color="#EA4335"]; catalyst -> urethane [style=dashed, label=" Promotes (Selectively)"]; catalyst -> urea [style=dashed, label=" Promotes (Less Selectively)"]; }
Figure 2: Competing reactions in polyurethane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts for 1,8-diisocyanatooctane reactions?
A1: The main classes are organometallic compounds and tertiary amines.
-
Organometallic Catalysts: These act as Lewis acids, activating the isocyanate group for nucleophilic attack by the hydroxyl group.[4][16]
-
Tin-based: Compounds like dibutyltin dilaurate (DBTDL) are highly efficient but are being replaced due to toxicity.[4][5]
-
Bismuth-based: Bismuth octoate and neodecanoate are common, environmentally friendlier alternatives with high activity.[8][9][17]
-
Zinc-based: Often used in combination with other catalysts, zinc compounds can be effective for crosslinking reactions.[4]
-
Zirconium-based: These are noted for their high selectivity towards the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[13]
-
-
Tertiary Amine Catalysts: These are basic catalysts that can promote both the gelling (urethane formation) and blowing (water-isocyanate) reactions.[12][18] Examples include 1,4-diazabicyclo[2.2.2]octane (DABCO).
Q2: How does the choice of catalyst affect the final properties of the polyurethane?
A2: The catalyst choice significantly impacts the final polymer network and, consequently, its properties.
-
Reaction Kinetics: The catalyst determines the curing speed and pot life of the formulation.[4]
-
Network Structure: By selectively promoting certain reactions, the catalyst influences the degree of crosslinking. For instance, catalysts that also promote allophanate and biuret formation will lead to a more densely crosslinked, harder material.[15]
-
Dynamic Behavior: The catalyst can play a pivotal role in the dynamic behavior of the polyurethane at elevated temperatures, influencing its potential for reprocessing or self-healing.[19]
Q3: Are there non-tin alternatives that are as effective as DBTDL?
A3: Yes, several alternatives to organotin catalysts are available and widely used.
-
Bismuth Catalysts: Bismuth(III) neodecanoate and bismuth octoate are highly reactive and are often considered direct replacements for DBTDL in many applications.[7][8] They are known for their low toxicity and high selectivity.[9]
-
Zinc Catalysts: Zinc-based catalysts are primarily active for crosslinking reactions and are often used in combination with other catalysts like bismuth to achieve a balanced cure profile.[4]
-
Heterobimetallic Catalysts: Recent research has shown that heterobimetallic complexes, such as those combining bismuth and lithium carboxylates, can exhibit significantly enhanced catalytic activity compared to traditional bismuth catalysts alone.[17]
Q4: How can I monitor the progress of my 1,8-diisocyanatooctane reaction?
A4: The most common method is Fourier-transform infrared (FTIR) spectroscopy. The consumption of the isocyanate groups can be accurately monitored by observing the disappearance of the characteristic N=C=O stretching peak at approximately 2250-2270 cm⁻¹.[1][15] Other methods include titration to determine the concentration of remaining isocyanate groups and rheological measurements to track the increase in viscosity as the polymerization proceeds.
Catalyst Performance Summary
| Catalyst Type | Key Advantages | Key Disadvantages | Typical Concentration (% by wt) |
| Organotin (e.g., DBTDL) | High catalytic efficiency, versatile.[4] | Toxic, catalyzes hydrolysis of esters.[5][6] | 0.01 - 0.1 |
| Organobismuth | Low toxicity, high activity, good replacement for tin.[8][9] | Can be less active than tin in some systems.[17] | 0.01 - 0.1[8] |
| Tertiary Amine | Strong catalysis, can be synergistic with metal catalysts.[10][18] | Can promote unwanted water reaction, leading to bubbles.[14] | 0.1 - 2.0 |
| Organozirconium | High selectivity for NCO/OH reaction over NCO/H₂O.[13] | Can have longer tack-free times compared to DBTDL.[13] | 0.01 - 0.5 |
References
- What is the Metal Catalyst for Polyurethane? An In-Depth Analysis. (2025, February 10). Google Cloud.
- Borchi® Kat 24 - Bismuth Catalyst for Polyurethane Systems. Milliken.
- Bismuth based catalysts – Our products. TIB Chemicals.
- Full List of Bismuth Catalysts and Products. Reaxis.
- The Chemistry Behind Polyurethane: Understanding the Role of Tin Catalysts. NINGBO INNO PHARMCHEM CO.,LTD.
- Hydroxyalkyl tertiary amine catalysts for isocyanate reactions. Google Patents.
- Levent, E., Sala, O., Wilm, L. F. B., Löwe, P., & Dielmann, F. (2021). Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds. Green Chemistry, 23(8), 3069-3077.
- Bismuth-containing catalyst for polyurethane compositions. Google Patents.
- Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials. Google Patents.
- Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. (2024, October 29). Mingxu Chemicals.
- Investigations of catalysis of urethane formation using organotin dicarboxylate. (2020, May 28). PMC - NIH.
- Hostettler, F., & Cox, E. F. (1960). Organotin Compounds in Isocyanate Reactions. Catalysts for Urethane Technology. Industrial & Engineering Chemistry, 52(7), 609-610.
- Reaction principle of tertiary amine catalyst. (2022, May 25). Knowledge.
- 1.2.1 - Isocyanate Reactions. poliuretanos.
- Organometallic catalysts. Capítulo 2.
- Dynamic polyurethane thermosets: tuning associative/dissociative behavior by catalyst selection. Polymer Chemistry (RSC Publishing).
- Effect of the catalyst system on the reactivity of a polyurethane resin system for RTM manufacturing of structural composites. Tecnalia.
- Reaction of isocyanates with alcohols. ResearchGate.
- Catalysts for reaction between an isocyanate and an alcohol. Google Patents.
- Eco-Friendly and Ready-To-Market Polyurethanes: A Design of Experiment-Guided Substitution of Toxic Catalyst and Fossil-Based Isocyanate. UniTo.
- Catalysis conditions for isocyanate alcohol reaction. ResearchGate.
- Comparison of Environmentally Friendly, Selective Polyurethane Catalysts. (2008, July 7). SciSpace.
- Eco‐Friendly and Ready‐To‐Market Polyurethanes: A Design of Experiment‐Guided Substitution of Toxic Catalyst and Fossil‐Based Isocyanate. NIH.
- Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner.
- 1,8-Diisocyanatooctane | 10124-86-4. Benchchem.
- Catalysis of Urethane Systems. Turkchem.
- Advances in Catalysis for Organic Coatings. CHIMIA.
- Do you know a reliable method to check if I have well synthesized polyurethane ?. (2016, March 21). ResearchGate.
- Catalysis of Isocyanates. Werner.
- Tin catalysts for the reactions of organic polyisocyanates and polyesters. Google Patents.
- Troubleshooting Polyurethane Formulations. (2019, April 15). YouTube.
- Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. ResearchGate.
- Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. MDPI.
- Polyurethane Synthesis Guide. Scribd.
- Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. (2021, August 27). SciSpace.
- Effect of catalysts on the reaction of an aliphatic isocyanate and water. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. turkchem.net [turkchem.net]
- 4. What is the Metal Catalyst for Polyurethane? An In-Depth Analysis [gzyourun.com]
- 5. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 6. chimia.ch [chimia.ch]
- 7. Bismuth Catalyst for Polyurethane Systems | Borchi® Kat 24 [borchers.com]
- 8. Optimize your processes with our bismuth catalysts - TIB Chemicals AG [tib-chemicals.com]
- 9. reaxis.com [reaxis.com]
- 10. poliuretanos.com.br [poliuretanos.com.br]
- 11. researchgate.net [researchgate.net]
- 12. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 13. wernerblank.com [wernerblank.com]
- 14. poliuretanos.net [poliuretanos.net]
- 15. 1,8-Diisocyanatooctane | 10124-86-4 | Benchchem [benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00446H [pubs.rsc.org]
- 18. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 19. Dynamic polyurethane thermosets: tuning associative/dissociative behavior by catalyst selection - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Gelation in Polyurethane Synthesis
Welcome to the technical support center for polyurethane (PU) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve one of the most common challenges in PU chemistry: premature gelation. Uncontrolled cross-linking can abruptly increase viscosity, leading to a useless, intractable gel and the loss of valuable materials. This resource provides in-depth, experience-driven insights into the causes of gelation and offers systematic troubleshooting protocols to ensure successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Here, we address high-level questions frequently encountered by researchers working with polyurethane systems.
Q1: What is gelation in the context of polyurethane synthesis?
A1: Gelation is the point during polymerization where the system transitions from a viscous liquid to a solid-like, cross-linked network. This network formation is the intended outcome for creating thermoset polyurethanes. However, premature gelation refers to this process occurring too early or in an uncontrolled manner, often before the material can be properly mixed, cast, or processed. This leads to a non-uniform product or complete reaction failure.
Q2: My reaction mixture turned into a solid mass almost instantly. What is the most likely cause?
A2: Rapid, uncontrolled gelation is often a result of an excessive reaction rate. The primary suspects are:
-
Catalyst Overload: Using too much of a highly active gelation catalyst (e.g., organotin compounds) can drastically accelerate the polymerization, leading to a very short pot life.[1][2]
-
Excessive Heat: Polyurethane reactions are exothermic.[3] If this heat is not dissipated, the rising temperature will further accelerate the reaction, creating a runaway thermal effect that culminates in rapid gelation.[4][5]
-
High Reactant Functionality: Using polyols or isocyanates with a high average functionality (more than two reactive groups per molecule) will create a densely cross-linked network much faster.[6]
Q3: Can moisture in my reactants cause my polyurethane synthesis to gel prematurely?
A3: Yes, absolutely. Moisture is a critical contaminant in polyurethane synthesis.[7][8] Isocyanate groups (-NCO) are highly reactive towards water.[9][10] This reaction consumes isocyanate and forms an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[11] The newly formed amine is highly reactive and will quickly react with another isocyanate to form a urea linkage. This urea linkage can then react with yet another isocyanate to form a biuret cross-link, which contributes significantly to premature gelation.[11][12][13]
Q4: How does the NCO:OH ratio affect the risk of gelation?
A4: The stoichiometry, or the ratio of isocyanate groups (-NCO) to hydroxyl groups (-OH), is a critical parameter.[14][15][16] An excess of isocyanate (an NCO:OH ratio > 1.05) significantly increases the probability of side reactions that lead to cross-linking and gelation. With an abundance of unreacted isocyanate groups after the primary urethane formation, these groups are available to react with the urethane linkages themselves (forming allophanate cross-links) or with any urea linkages present (forming biuret cross-links).[11][13][17]
In-Depth Troubleshooting Guide
This section provides a structured, question-and-answer guide to diagnose and resolve specific gelation issues during your experiments.
Issue 1: Reaction Gels During Prepolymer Synthesis
Q: I am trying to synthesize an NCO-terminated prepolymer, but the reaction mixture gels before reaching the target %NCO. What's going wrong?
A: This is a classic problem indicating that cross-linking reactions are occurring alongside the desired linear chain extension. Let's break down the potential causes and solutions.
Causality Analysis:
The goal of a prepolymer synthesis is typically to react a diisocyanate with a diol to form linear oligomers with isocyanate end-caps. Gelation signifies the formation of a three-dimensional network, which can only happen through branching or cross-linking side reactions. The most common culprits are allophanate formation and isocyanurate trimerization, often exacerbated by process conditions.[6][11]
Troubleshooting Protocol:
-
Verify Reactant Purity and Moisture Content:
-
Problem: Trace amounts of water in your polyol or solvent will initiate biuret cross-linking. Polyols, especially polyether types, are hygroscopic and will absorb atmospheric moisture.[7][18]
-
Solution:
-
Protocol: Dry the polyol under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours immediately before use. The target moisture content should be below 0.05% (500 ppm).[19]
-
Verification: Use Karl Fischer titration to accurately determine the water content of your reactants.
-
Best Practice: Always blanket your reactants and the reaction vessel with a dry, inert gas like nitrogen or argon.[7]
-
-
-
Re-evaluate Reaction Temperature:
-
Problem: High temperatures (>80-90 °C) significantly accelerate the rate of allophanate and biuret formation. These side reactions have a higher activation energy than the primary urethane reaction.[5][17][20]
-
Solution:
-
Protocol: Maintain a strict temperature control, typically between 60-80 °C for most prepolymer syntheses. Use an oil bath or a temperature-controlled mantle.
-
Strategy: Add the isocyanate to the polyol slowly and incrementally to allow for better dissipation of the exothermic heat of reaction.[6]
-
-
-
Check Stoichiometry and Reactant Functionality:
-
Problem: An unintentional excess of isocyanate or the presence of polyols/isocyanates with a functionality greater than 2 will lead to branching.[6]
-
Solution:
-
Protocol: Carefully calculate the required amounts of reactants based on their equivalent weights.[15][21][22] Ensure your polyol has a nominal functionality of 2.0 for a linear prepolymer.
-
Verification: Review the technical data sheets (TDS) for your reactants to confirm their equivalent weight and functionality.
-
-
Visualizing the Problem: Side Reactions Leading to Gelation
The following diagram illustrates the key side reactions that consume isocyanate and introduce cross-links, leading to premature gelation.
Caption: Key polyurethane side reactions causing gelation.
Issue 2: System Gels Immediately After Catalyst Addition
Q: My polyol and isocyanate mixture is stable, but as soon as I add the catalyst, it gels almost instantly. How can I control this?
A: This scenario points directly to catalyst activity being too high for your system's conditions. The catalyst is the accelerator pedal for your reaction; you've essentially floored it.
Causality Analysis:
Polyurethane catalysts, particularly organometallic compounds like dibutyltin dilaurate (DBTDL), are extremely efficient at promoting the isocyanate-polyol reaction. Amine catalysts also accelerate the reaction, with some being more selective towards the water-isocyanate (blowing) reaction and others more towards the gelling reaction.[1] An incorrect choice or concentration of catalyst can reduce the gel time from minutes to mere seconds.[2][23]
Troubleshooting Protocol:
-
Reduce Catalyst Concentration:
-
Problem: The catalyst concentration is simply too high.
-
Solution:
-
Protocol: Perform a dilution series. Reduce the catalyst concentration by an order of magnitude (e.g., from 0.1 wt% to 0.01 wt%) and observe the effect on the gel time. Continue to adjust until a manageable pot life is achieved.
-
Best Practice: Create a stock solution of your catalyst in a dry, inert solvent to allow for more accurate and reproducible additions of very small quantities.
-
-
-
Change the Catalyst Type:
-
Problem: The catalyst you are using is too reactive for your application. Organotin catalysts are notoriously fast gelling catalysts.[1][24]
-
Solution:
-
Protocol: Switch to a less reactive catalyst. For example, consider using a bismuth or zinc-based catalyst, or a tertiary amine catalyst known for providing a "delayed action" or a more balanced reaction profile.[25][26]
-
Strategy: For systems where both blowing (from a water reaction) and gelling are needed, a blend of catalysts is often used. You may need to adjust the ratio of the gelation catalyst to the blowing catalyst.[1]
-
-
-
Lower the Temperature Before Catalyst Addition:
-
Problem: The initial temperature of your reactant mixture is too high, providing the catalyst with an already energized system.
-
Solution:
-
Protocol: Ensure your polyol/isocyanate blend is cooled to room temperature or even slightly below (e.g., 15-20 °C) before introducing the catalyst. This will provide a longer induction period before the exothermic reaction begins to build heat.
-
-
Data Presentation: Catalyst Reactivity and Temperature Effects
The following table provides a qualitative guide to catalyst selection and the general effect of temperature on gel time.
| Catalyst Type | Relative Gelation Activity | Sensitivity to Temperature | Common Use Case |
| Organotin (e.g., DBTDL) | Very High | High | Fast curing elastomers, coatings |
| Organobismuth/Zinc | Moderate to High | Moderate | Slower, controlled curing; foam |
| Tertiary Amines | Low to High (structure dependent) | Moderate | Foams (often balanced with metal catalysts) |
| No Catalyst | Very Low | Very High | High-temperature casting |
Note: This is a generalization. Specific activity depends on the entire formulation.
The gel time typically decreases by approximately half for every 10°C increase in temperature.[27]
Experimental Protocols
Protocol 1: Determination of Moisture Content via Karl Fischer Titration
This protocol is essential for ensuring your reactants, particularly the polyol, meet the stringent dryness requirements for successful polyurethane synthesis.
Materials:
-
Karl Fischer Titrator (volumetric or coulometric)
-
Anhydrous methanol or appropriate Karl Fischer solvent
-
Hydranal™-Composite 5 (or equivalent titrant)
-
Gastight syringes
-
Reactant sample (e.g., polyol)
Procedure:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the solvent is dry (low drift value).
-
Titrant Standardization: Standardize the titrant using a known amount of pure water or a certified water standard. This determines the exact titer (mg H₂O / mL titrant).
-
Sample Preparation: In a dry environment (e.g., a glove box or under a nitrogen blanket), draw a known weight of the polyol sample into a gastight syringe.
-
Titration: Inject the sample into the conditioned titration cell. The titrator will automatically dispense the titrant until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used, the titrant's titer, and the sample weight. The result is typically expressed in parts per million (ppm) or weight percentage.
-
Water (ppm) = (Volume of Titrant (mL) * Titer (mg/mL) / Sample Weight (g)) * 1000
-
-
Validation: Run the analysis in triplicate to ensure reproducibility. The moisture content should ideally be < 500 ppm.[19]
Protocol 2: Calculating Stoichiometry (NCO Index)
Accurate stoichiometric calculations are critical to controlling the final polymer properties and avoiding gelation due to a large excess of isocyanate.
Definitions:
-
Equivalent Weight (EW): The mass of a substance that contains one equivalent of reactive functional groups.[14][15]
-
EW_isocyanate = 4202 / %NCO
-
EW_polyol = 56100 / OH Value
-
-
NCO Index: The ratio of the number of isocyanate equivalents to the number of hydroxyl equivalents, multiplied by 100.[14][16]
-
Index = (Equivalents of NCO / Equivalents of OH) * 100
-
Procedure:
-
Gather Data: Obtain the %NCO of your isocyanate and the OH Value (mg KOH/g) of your polyol from their respective Certificates of Analysis (CofA).
-
Calculate Equivalent Weights: Use the formulas above to calculate the EW for both the isocyanate and the polyol.
-
Determine Mass Ratio for a Target Index (e.g., 105):
-
Let's say you are using 100g of polyol.
-
Equivalents of OH = Mass of Polyol / EW_polyol = 100g / EW_polyol
-
Required Equivalents of NCO = Equivalents of OH * (Index / 100)
-
Required Mass of Isocyanate = Required Equivalents of NCO * EW_isocyanate
-
-
Final Check: Always double-check your calculations before weighing and mixing the reactants. An index of 100-105 is common for many applications. An index significantly higher than 110 greatly increases the risk of premature gelation in non-foaming systems.
Logical Flow for Troubleshooting Gelation
This diagram outlines a systematic approach to diagnosing the root cause of premature gelation.
Caption: Systematic troubleshooting workflow for gelation issues.
References
- Mingxu Chemicals. (2025). Introduction to the Gelation Reaction in Polyurethane Foam Production.
- Garrido, M., et al. (n.d.). Effect of the catalyst system on the reactivity of a polyurethane resin system for RTM manufacturing of structural composites.
- Yu, Y-J., et al. (n.d.). The effect of moisture absorption on the physical properties of polyurethane shape memory polymer foams. PMC - NIH.
- ResinLab. (2021).
- Dongsen Chemicals. (2023).
- BDMAEE. (2025). Balanced polyurethane foaming catalyst for optimal blow and gel reaction control.
- BenchChem. (2025). Minimizing side reactions in the synthesis of polyurethanes with DMTDA.
- Dušek, K., et al. (1987).
- ResearchGate. (2024).
- Lawrence Industries. (n.d.). The chemistry of polyurethanes.
- ResearchGate. (2022). Facing gelling problems during polyurethane prepolymer synthesis?
- ResearchGate. (2025).
- Scribd. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (2025).
- Polyurethane Manufacturers Association. (n.d.).
- BDMAEE. (2025). Gelling polyurethane catalyst: a versatile solution for optimizing the curing profile of polyurethane products.
- Urethane Solutions. (n.d.).
- Unknown Source. (n.d.).
- Poliuretanos. (n.d.). 1.2.
- ResearchGate. (n.d.). Mechanism of urethane formation (gelling reaction)
- Yourun. (n.d.).
- ResearchGate. (2025).
- NIH. (2022). Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs)
- ACS Publications. (n.d.). Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. Macromolecules.
- Chemistry For Everyone. (2025).
- Uraseal.com. (n.d.).
Sources
- 1. newtopchem.com [newtopchem.com]
- 2. bdmaee.net [bdmaee.net]
- 3. poliuretanos.net [poliuretanos.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. resinlab.com [resinlab.com]
- 8. researchgate.net [researchgate.net]
- 9. doxuchem.com [doxuchem.com]
- 10. Isocyanate - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pvchem.net [pvchem.net]
- 15. Common Urethane Calculations [pma.memberclicks.net]
- 16. urethanesolutions.co.za [urethanesolutions.co.za]
- 17. researchgate.net [researchgate.net]
- 18. The effect of moisture absorption on the physical properties of polyurethane shape memory polymer foams - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. scribd.com [scribd.com]
- 22. crosslinktech.com [crosslinktech.com]
- 23. News - Introduction to the Gelation Reaction in Polyurethane Foam Production [mingxuchem.com]
- 24. researchgate.net [researchgate.net]
- 25. real.mtak.hu [real.mtak.hu]
- 26. l-i.co.uk [l-i.co.uk]
- 27. uraseal.com [uraseal.com]
Technical Support Center: Optimizing Reaction Conditions for 1,8-Diisocyanatooctane (ODI)
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1,8-Diisocyanatooctane (ODI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile aliphatic diisocyanate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your syntheses effectively.
Section 1: Core Principles of 1,8-Diisocyanatooctane Reactivity
1,8-Diisocyanatooctane is an aliphatic diisocyanate, a class of monomers known for producing polyurethanes with excellent resistance to UV degradation and weathering, making them superior to their aromatic counterparts for many applications, including coatings and biomedical devices.[1] The eight-carbon linear chain of ODI provides a unique balance of flexibility and reactivity, imparting higher elongation at break to polymers compared to shorter-chain diisocyanates like hexamethylene diisocyanate (HDI).[1]
The fundamental reaction is the polyaddition between ODI's two isocyanate (-NCO) groups and a co-reactant with active hydrogen atoms, typically a polyol containing multiple hydroxyl (-OH) groups.[1] The key to success lies in precisely controlling this reaction to favor the desired urethane linkage formation while avoiding unwanted side reactions.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during experiments with ODI.
Q1: My polymerization with ODI is extremely slow or appears incomplete. What are the likely causes?
A: This is a common issue, as the reaction of aliphatic isocyanates like ODI with hydroxyl groups is inherently slow at ambient temperatures without a catalyst.[1][2]
-
Causality: The electrophilic carbon atom in the -NCO group is the site of nucleophilic attack by the hydroxyl group.[3] Aliphatic isocyanates are less reactive than aromatic ones due to electronic effects. To achieve practical reaction rates, catalytic activation is almost always necessary.[1]
-
Solution:
-
Introduce a Catalyst: Organotin compounds, such as dibutyltin dilaurate (DBTDL), are highly effective and widely used to accelerate the reaction.[1] DBTDL acts as a Lewis acid, coordinating with the isocyanate group and making it more susceptible to nucleophilic attack.[1] Amine-based catalysts are also an option.[3]
-
Increase Temperature: Raising the reaction temperature (typically within the 50-100 °C range) will increase the reaction rate.[3] However, be aware that excessive heat can promote side reactions, such as allophanate formation.[4]
-
Verify Stoichiometry: Ensure the molar ratio of NCO to OH groups is correct for your desired outcome (typically 1:1 for a linear polymer). An error in stoichiometry will leave unreacted functional groups, limiting molecular weight gain.
-
Q2: My final polymer is foamy or contains bubbles. What went wrong?
A: This is a classic sign of moisture contamination. Isocyanate groups are highly reactive with water.
-
Causality: The -NCO group reacts with water to form an unstable carbamic acid, which rapidly decomposes to form an amine and carbon dioxide (CO₂) gas.[3] This CO₂ is the source of the bubbles. The newly formed amine can then react with another isocyanate group to form a rigid urea linkage, altering the polymer backbone.[3]
-
Solution:
-
Rigorous Drying of Reagents: Dry all polyols, solvents, and chain extenders before use. Polyols are often hygroscopic and should be dried under vacuum at an elevated temperature until the water content is minimal (e.g., <0.05%).
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Use a Moisture-Selective Catalyst: If working in a system where trace water is unavoidable (like some waterborne polyurethane formulations), consider a catalyst with high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction, such as a zirconium diketonate catalyst.[2]
-
Q3: How can I confirm that the reaction is complete and a urethane linkage has formed?
A: The most direct method is Fourier-Transform Infrared (FTIR) Spectroscopy.
-
Causality: The isocyanate (-NCO) functional group has a strong, sharp, and highly characteristic absorption band around 2250-2270 cm⁻¹ .[1][5] This region of the spectrum is typically free from other interfering absorptions in a polyurethane system.
-
Monitoring Protocol:
-
Take an FTIR spectrum of your reaction mixture at the beginning of the reaction (t=0). You will see a prominent peak at ~2270 cm⁻¹.
-
Withdraw small aliquots from the reaction at regular intervals and acquire their FTIR spectra.
-
The reaction is considered complete when the isocyanate peak at ~2270 cm⁻¹ has completely disappeared, indicating that all -NCO groups have been consumed.[6] Simultaneously, you should observe the appearance and growth of peaks associated with the urethane linkage (e.g., N-H stretching around 3300 cm⁻¹ and C=O stretching around 1700 cm⁻¹).
-
Q4: I am developing a biomedical device. What special considerations are there for choosing a catalyst?
A: For biomedical applications, catalyst choice is critical due to concerns over cytotoxicity and biocompatibility.
-
Causality: Traditional organotin catalysts like DBTDL are highly effective but can leach out of the polymer matrix and exhibit cellular toxicity.[1] Therefore, catalysts based on less toxic metals or alternative catalytic systems are preferred.
-
Recommendations:
-
Stannous Octoate (Sn(Oct)₂): This is a commonly used catalyst in biomedical polyurethane synthesis as it is considered more biocompatible than many other organotin compounds.[7]
-
Tertiary Amines: Catalysts like triethylene diamine (TEDA) can be used, but be aware they may favor the reaction with water, which could be problematic.[7]
-
Bioresorbable Precursors: For applications requiring bioresorbability, consider using reagents like lysine diisocyanate (LDI), which degrades into the naturally occurring amino acid L-lysine.[7] The principles of catalysis remain the same, but the biocompatibility of all components is paramount.
-
Section 3: Troubleshooting Guide
This guide provides a logical workflow for diagnosing and solving specific experimental failures.
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for common ODI reaction issues.
Detailed Problem Analysis
| Problem | Potential Cause | Underlying Mechanism | Recommended Action |
| Low Yield / Incomplete Conversion | 1. Insufficient catalyst activity.2. Reaction temperature too low.3. Incorrect stoichiometry.4. Impure reactants.[8] | The activation energy for the uncatalyzed reaction is high, leading to slow kinetics.[1] Stoichiometric imbalance leaves an excess of one reactant, preventing polymerization. Impurities (especially water) consume isocyanate. | 1. Increase catalyst concentration or switch to a more active catalyst.2. Raise the temperature in 10°C increments.3. Accurately calculate and weigh reactants based on their equivalent weights.4. Ensure purity of ODI and dryness of polyols/solvents. |
| Gelation or Inconsistent Curing | 1. Excessive catalyst concentration.2. Reaction temperature too high.3. Presence of cross-linking agents.4. Poor mixing. | High temperatures and catalyst levels can promote side reactions like allophanate formation, where an -NCO group reacts with a urethane N-H proton, creating a branch point.[4] Impurities with functionality > 2 will also cause cross-linking. | 1. Reduce catalyst concentration.2. Lower the reaction temperature and allow for a longer reaction time.3. Ensure your polyol is strictly difunctional if a linear polymer is desired.4. Improve mechanical stirring, especially during the addition of chain extenders. |
| Poor Mechanical Properties (e.g., Brittleness) | 1. Allophanate/Biuret formation.2. High urea content. | Allophanate and biuret cross-links increase the polymer's rigidity and can lead to brittleness.[9] Urea hard segments, formed from reactions with water, are also very rigid and can reduce flexibility if present in high concentrations. | 1. Use the mildest effective reaction temperature to minimize allophanate formation.[4]2. Rigorously exclude water to prevent urea formation.[3]3. Re-verify stoichiometry; an excess of isocyanate can drive allophanate formation. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Polyurethane Synthesis with ODI
This protocol describes the synthesis of a linear polyurethane from ODI and a difunctional polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG).
Workflow Diagram
Caption: Standard workflow for polyurethane synthesis using ODI.
Step-by-Step Methodology:
-
Reactant Preparation:
-
Dry the polyol (e.g., PTMEG, Mn=2000 g/mol ) and the solvent (e.g., anhydrous dimethylformamide, DMF) to a water content below 0.05%. This is typically achieved by heating under vacuum.
-
-
Reactor Setup:
-
Assemble a multi-neck flask equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a thermocouple. Ensure all glassware is oven-dried.
-
Purge the system with dry nitrogen for at least 30 minutes.
-
-
Reaction:
-
Charge the dried polyol and solvent to the flask.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 70°C).
-
Slowly add a stoichiometric amount of 1,8-diisocyanatooctane (ODI) dropwise over 30 minutes.
-
After the addition is complete, add the catalyst (e.g., 0.01-0.05 wt% DBTDL).
-
Allow the reaction to proceed at temperature, monitoring its progress periodically with FTIR.[6]
-
-
Workup:
-
Once the -NCO peak at ~2270 cm⁻¹ is gone, cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution into a non-solvent like methanol or cold water with vigorous stirring to precipitate the polyurethane.
-
Collect the polymer by filtration and wash it several times with the non-solvent to remove any residual monomers or catalyst.
-
-
Drying and Characterization:
-
Dry the final polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterize the polymer using appropriate techniques (e.g., Gel Permeation Chromatography for molecular weight, Differential Scanning Calorimetry for thermal properties).
-
Protocol 2: Monitoring Reaction Progress using FTIR Spectroscopy
-
Baseline Spectrum: Before adding ODI, acquire a background spectrum of the polyol/solvent mixture at the reaction temperature.
-
Initial Spectrum (t=0): Immediately after adding ODI and catalyst, carefully withdraw a small, representative sample and place it between two KBr or NaCl plates. Quickly acquire the spectrum. Note the strong absorbance at ~2270 cm⁻¹.
-
Time-Course Monitoring: Repeat step 2 at regular intervals (e.g., every 30-60 minutes).
-
Endpoint Determination: The reaction is complete when the peak at ~2270 cm⁻¹ is no longer detectable above the baseline noise.
Section 5: Safety and Handling of 1,8-Diisocyanatooctane
Isocyanates are hazardous materials and require strict safety protocols.[10]
-
Health Hazards: ODI is harmful if swallowed, inhaled, or in contact with skin.[10][11] It causes serious skin and eye irritation and may cause respiratory irritation.[10] Crucially, isocyanates are potent respiratory sensitizers; exposure can lead to an asthma-like condition, which can be life-threatening.[12] Individuals with prior breathing problems must not be exposed.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]
-
Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber, nitrile rubber), a lab coat, and full-length pants.[10][12]
-
Respiratory Protection: All handling should be done in a well-ventilated chemical fume hood.[10] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[12]
-
-
Handling and Storage:
-
Spill and Waste Disposal:
-
In case of a spill, evacuate the area.[13] Absorb the spill with an inert material (e.g., vermiculite, sand).[12]
-
Treat the spill material with a decontamination solution (e.g., 90% water, 8% concentrated ammonia, 2% detergent) to neutralize the reactive isocyanate groups.[13] Allow it to react for at least 30 minutes in an open container before disposal.
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
References
-
Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
LookChem. (2025). How Do Isocyanates React with Polyols in Polyurethane Synthesis? Retrieved from [Link]
-
3M. (2022). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]
-
PubChem. (n.d.). 1,8-Diisocyanatooctane. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction conditions a. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Toluene Diisocyanate. Retrieved from [Link]
-
Journal of Coatings Technology. (n.d.). A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. Retrieved from [Link]
-
ResearchGate. (n.d.). (A-E) Optimization of reaction conditions and control experiments. Retrieved from [Link]
- Google Patents. (n.d.). US3392128A - Tin catalysts for the reactions of organic polyisocyanates and polyesters.
-
MDPI. (n.d.). Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone) and Lysine Diisocyanate. Retrieved from [Link]
-
ResearchGate. (2016). Do you know a reliable method to check if I have well synthesized polyurethane? Retrieved from [Link]
-
ResearchGate. (2025). Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) A laboratory comparison of analytical methods used for isocyanates. Retrieved from [Link]
-
SciSpace. (2021). Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. Retrieved from [Link]
-
PubMed. (2021). Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. Retrieved from [Link]
-
Chemdad. (n.d.). 1,8-DIISOCYANATOOCTANE. Retrieved from [Link]
-
ResearchGate. (2025). Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1998). DETERMINATION OF AIRBORNE ISOCYANATE EXPOSURE. Retrieved from [Link]
-
CDC Stacks. (n.d.). Analytical Method. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). ISOCYANATES, TOTAL (MAP) 5525. Retrieved from [Link]
-
Scribd. (n.d.). Polyurethane Synthesis Guide. Retrieved from [Link]
-
ResearchGate. (2025). Kinetics of diisocyanate reactions with chain-extending agents. Retrieved from [Link]
-
ResearchGate. (2025). Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. Retrieved from [Link]
-
ResearchGate. (2025). Kinetics and mechanisms of catalyzed and noncatalyzed reactions of OH and NCO in acrylic Polyol-1,6-hexamethylene diisocyanate (HDI) polyurethanes. VI. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The kinetics of uncatalyzed and catalyzed urethane forming reactions of aliphatic diisocyanates with butan-1-ol. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. paint.org [paint.org]
- 3. How Do Isocyanates React with Polyols in Polyurethane Synthesis? [enuochem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 1,8-Diisocyanatooctane | C10H16N2O2 | CID 2733321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. solutions.covestro.com [solutions.covestro.com]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. CAS 10124-86-4 1,8-Diisocyanatooctane - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 15. 1,8-DIISOCYANATOOCTANE CAS#: 10124-86-4 [m.chemicalbook.com]
Technical Support Center: Navigating the Complexities of Isocyanate Moisture Sensitivity
This guide serves as a critical resource for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven solutions for managing the inherent moisture sensitivity of isocyanate compounds. Here, we dissect the challenges and provide actionable troubleshooting strategies to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs): The Fundamentals of Isocyanate Reactivity
Q1: Why are isocyanate reactions so profoundly sensitive to moisture?
A1: Isocyanates (-NCO) possess a highly electrophilic carbon atom, making them exceptionally reactive toward nucleophiles, which include any compound with an active hydrogen, such as alcohols, amines, and, most notably, water.[1] The reaction with water proceeds through a rapid and often problematic pathway. Initially, water attacks the isocyanate to form an unstable carbamic acid intermediate. This intermediate readily decomposes, releasing carbon dioxide gas and forming a primary amine.[2][3] This newly generated amine is itself a potent nucleophile and swiftly reacts with a second isocyanate molecule. The result is the formation of a stable, and frequently insoluble, di-substituted urea.[1] This parasitic side reaction not only consumes two equivalents of your valuable isocyanate for every mole of water but also introduces byproducts that can significantly complicate your reaction environment and purification process.[1][4]
Q2: What are the tell-tale signs of water contamination in my isocyanate reaction?
A2: Vigilance for the following indicators can save significant time and resources:
-
Formation of a White Precipitate: This is the most common sign and is typically the insoluble urea byproduct precipitating out of the reaction solvent.[1]
-
Unexpected Gas Evolution (Foaming): The release of carbon dioxide during the decomposition of the carbamic acid intermediate can cause the reaction mixture to bubble or foam, sometimes vigorously.[1][3] This is a key reaction exploited in the production of polyurethane foams.[4]
-
Lower Than Expected Yield: If your desired product yield is consistently low, it's highly probable that the isocyanate is being consumed by the side reaction with water instead of reacting with your intended nucleophile.[1]
-
Inconsistent Reaction Kinetics: The presence of water and the subsequent formation of amines can create a complex and unpredictable reaction environment, leading to variable and non-reproducible reaction rates.[2]
Q3: What are the primary sources of moisture introduction in a laboratory setting?
A3: Moisture can be an insidious contaminant, entering your reaction from multiple sources:
-
Solvents: Many common organic solvents are hygroscopic and can absorb significant amounts of water from the atmosphere if not handled and stored correctly.[5]
-
Reagents: Starting materials, especially hygroscopic compounds like polyols, can contain absorbed water.[5][6] It is unwise to assume a reagent is dry, even if it is from a new bottle.[7]
-
Atmosphere: Running reactions open to the air, particularly on humid days, directly exposes the mixture to atmospheric moisture.[1][8]
-
Glassware: Water molecules can adsorb onto the surface of glassware, even if it appears visually dry.[9] Proper drying techniques are essential.
Q4: How "dry" is dry enough for my solvents and reagents?
A4: The required level of dryness is contingent on the specific sensitivity of your reaction. For many standard applications, a water content below 50 parts per million (ppm) is a good target. However, for highly sensitive syntheses, such as the formation of high-molecular-weight polymers or when precise stoichiometry is critical, the moisture content should ideally be pushed below 10 ppm.[1] Research has demonstrated that moisture levels exceeding 0.3% (3000 ppm) can severely hinder the synthesis of urethanes.[1]
Visualizing the Problem: The Isocyanate-Water Reaction Pathway
The following diagram illustrates the step-by-step chemical reaction that occurs when an isocyanate molecule encounters water, leading to the problematic formation of urea and carbon dioxide.
Caption: The reaction of isocyanate with water to form urea and CO₂.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and resolving common issues arising from moisture contamination.
Issue 1: A white, insoluble solid has formed in my reaction vessel.
-
Probable Cause: You are likely observing the formation of a di-substituted urea precipitate, a direct result of water contamination.[1]
-
Troubleshooting Steps:
-
Confirm Identity (Optional but Recommended): If possible, isolate a small sample of the precipitate and analyze it. Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the presence of urea linkages (typically showing a C=O stretch around 1640-1690 cm⁻¹ and N-H bands).[10][11]
-
Solvent Purity Check: The most common culprit is the solvent. Before your next attempt, verify the dryness of your solvent. Use a freshly opened bottle of anhydrous solvent or dry it using an appropriate method (see Data Presentation and Protocols below). Quantify the water content using Karl Fischer titration.
-
Reagent Moisture Content: If the solvent is confirmed to be dry, scrutinize your other reagents. Hygroscopic starting materials, such as polyols, are frequent sources of water.[6] Consider drying them under vacuum or using a co-distillation technique with a dry, inert solvent.
-
Ensure Inert Atmosphere: Confirm that your reaction is being conducted under a positive pressure of a dry, inert gas like nitrogen or argon.[12] Check for leaks in your apparatus.
-
Issue 2: My reaction is foaming or bubbling, and the pressure is increasing.
-
Probable Cause: This is a strong indication of significant water contamination, leading to the production of carbon dioxide gas.[1][3]
-
Troubleshooting Steps:
-
Immediate Action: Do not seal the reaction vessel. A dangerous pressure buildup can occur.[13] Ensure the system is vented to a fume hood to safely release the CO₂.
-
Investigate Moisture Source: This level of gas evolution points to a substantial moisture source. Follow the rigorous steps outlined in "Issue 1" to identify and eliminate the source of water for all future experiments.
-
Catalyst Consideration: Be aware that some catalysts, particularly certain tertiary amines or organometallic compounds, can also accelerate the isocyanate-water reaction.[3] If using a catalyst, ensure it is also anhydrous.
-
Issue 3: The reaction is sluggish, and the final yield is significantly lower than expected.
-
Probable Cause: The isocyanate has been consumed by the parasitic side reaction with water. Remember, for every one mole of water, two moles of isocyanate are consumed in the formation of urea.[1]
-
Troubleshooting Steps:
-
Quantify Water Content (Proactive Approach): While post-reaction analysis of byproducts can be informative, the most effective strategy is preventative. Before your next experiment, rigorously quantify the water content in all individual components (solvents and reagents) using the protocols detailed below.
-
Review Drying Protocols: Re-evaluate your solvent and reagent drying procedures. Are they suitable for the scale and sensitivity of your reaction? Refer to the data tables for guidance on selecting the most effective drying agents.
-
Inert Atmosphere Technique: Refine your inert atmosphere technique. Ensure glassware is properly dried, and the system is adequately purged with inert gas before adding reagents.[14][15]
-
Visualizing the Solution: Experimental Workflow for Moisture-Sensitive Reactions
This workflow diagram outlines the critical steps for setting up an experiment to minimize moisture contamination.
Caption: Workflow for setting up a moisture-sensitive isocyanate reaction.
Data Presentation: Solvent Drying and Reagent Handling
The effectiveness of your drying procedures is paramount. The tables below provide a summary of common drying agents and best practices for reagent storage.
Table 1: Effectiveness of Common Drying Agents for Solvents
| Drying Agent | Suitable Solvents | Typical Residual H₂O (ppm) | Comments |
| Molecular Sieves (3Å/4Å) | THF, Dichloromethane, Toluene, Acetonitrile | <10 - 50 | Very effective, but slow. Best for storage after initial drying. Must be activated properly. |
| Calcium Hydride (CaH₂) | Toluene, THF, Dichloromethane | ~10-30 | Reacts with water to produce H₂ gas. Not suitable for protic or carbonyl-containing solvents.[16] |
| Sodium/Benzophenone | Ethers (THF, Dioxane), Hydrocarbons | <1 | Excellent for ethers, provides a visual indicator (deep blue color) of anhydrous conditions. Highly reactive; requires extreme caution. |
| Activated Alumina | THF, Toluene | <10 | Effective for rapid drying by passing the solvent through a column.[16] |
| Phosphorus Pentoxide (P₄O₁₀) | Dichloromethane, Toluene | <1 | Extremely efficient but can be difficult to handle and forms a polymeric film that can trap solvent.[17] |
Data compiled from various sources, including[16][17][18].
Table 2: Best Practices for Storing and Handling Hygroscopic Reagents
| Practice | Rationale |
| Inert Gas Blanket | Purge the headspace of partially used reagent bottles with dry nitrogen or argon before resealing.[6] This displaces moist air. |
| Use of Desiccators | Store smaller containers of highly sensitive solids in a desiccator containing an active drying agent (e.g., Drierite®, P₄O₁₀).[19] |
| Sure/Seal™ Bottles & Syringe Technique | Utilize reagents packaged in Sure/Seal™ bottles.[20] Use proper syringe or cannula transfer techniques under an inert atmosphere to avoid introducing air.[12][15] |
| Aliquot Reagents | For frequently used reagents, consider aliquoting a larger bottle into smaller, single-use containers inside a glovebox to prevent repeated exposure of the bulk material. |
| Temperature Acclimatization | Allow refrigerated or frozen reagent containers to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.[19] |
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content Quantification
This protocol provides a general guideline for using a coulometric Karl Fischer (KF) titrator to determine trace amounts of water in organic solvents.
-
Objective: To accurately quantify the water content (in ppm) of a solvent.
-
Apparatus: Coulometric Karl Fischer titrator, gas-tight syringes.
-
Procedure:
-
Instrument Preparation: Turn on the KF titrator and allow the cell solution (anolyte) to stabilize until the drift rate is low and constant, as per the manufacturer's instructions.
-
Sample Introduction: Using a clean, dry, gas-tight syringe, carefully draw a precise volume (e.g., 1 mL) of the solvent to be analyzed.
-
Injection: Quickly inject the sample into the KF cell, ensuring the needle tip is below the surface of the anolyte.
-
Titration: The instrument will automatically titrate the water present and display the result.
-
Data Recording: The instrument will report the water content, typically in micrograms (µg) of water. Convert this to ppm (µg/g) using the solvent's density.
-
Protocol 2: Preparation of Anhydrous Tetrahydrofuran (THF) via Sodium/Benzophenone Still
-
Objective: To produce a solvent with a moisture content <10 ppm, suitable for highly sensitive reactions.
-
Apparatus: Round-bottom flask, distillation head, condenser, receiving flask, heating mantle, magnetic stirrer, inert gas line (Nitrogen/Argon).
-
Reagents: Tetrahydrofuran (pre-dried over a less reactive agent like CaH₂), sodium metal, benzophenone.
-
Procedure:
-
Pre-Drying: Pre-dry the THF by letting it stand over activated 4Å molecular sieves or calcium hydride for at least 24 hours.[1]
-
Setup: Assemble the distillation apparatus. Ensure all glassware is flame-dried under vacuum and cooled under a positive pressure of inert gas.
-
Addition of Reagents: Add the pre-dried THF to the distillation flask, followed by a few small pieces of sodium metal and a small amount of benzophenone.
-
Reflux: Gently heat the mixture to reflux. The solution will turn a deep blue or purple color. This indicates the formation of the sodium-benzophenone ketyl radical and signifies that the solvent is anhydrous and oxygen-free. If the color does not persist, more sodium may be required.[1]
-
Distillation: Once the deep blue/purple color is stable, distill the solvent into the receiving flask. Collect only the amount needed for immediate use.
-
Storage: The freshly distilled anhydrous solvent should be used immediately or stored under an inert atmosphere over activated molecular sieves.[1]
-
References
- Shkapenko, G., Gmitter, G. T., & Gruber, E. E. (1960). Mechanism of the Water-lsocyanate Reaction. Industrial & Engineering Chemistry, 52(7), 605–608.
-
Lawrence Industries. (n.d.). The chemistry of polyurethanes. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Inert atmosphere methods | Laboratory techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
- Douglass, C. H., et al. (2018). Catalyzed Reaction of Isocyanates (RNCO)
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
- Douglass, C. H., et al. (2018). Catalyzed reaction of isocyanates (RNCO) with water. Physical Chemistry Chemical Physics, 20(24), 16496-16507.
-
Reddit. (2021). Safety measures for working with isocyanate. r/chemistry. Retrieved from [Link]
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]
-
ResinLab. (2021). Moisture Contamination of Polyurethanes. Retrieved from [Link]
-
EXACT Dispensing Systems. (2019). Moisture Contamination with Polyurethanes. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
Werner, E. (2006). Polyurethane Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Canada.ca. (2022). Isocyanates: Control measures guideline. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
Reddit. (2017). How to store temperature and moisture-sensitive compounds?. r/chemistry. Retrieved from [Link]
-
Organic Chemistry Lab Techniques. (2022). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
-
PubMed. (2002). Effects of humidity and filter material on diffusive sampling of isocyanates using reagent-coated filters. Retrieved from [Link]
-
Dezewei Testing. (2024). What analytical techniques are commonly used to analyze the composition of polyurethane materials?. Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]
-
Deming Machinery. (2025). How does humidity affect pu foam raw materials?. Retrieved from [Link]
-
California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
Patsnap Eureka. (2025). How to Enhance Isocyanate Storage and Handling Safety?. Retrieved from [Link]
-
Safe Work Australia. (2015). Guide to Handling Isocyanates. Retrieved from [Link]
-
ResearchGate. (2025). Effect of moisture content on the isocyanate/wood adhesive bondline by15N CP/MAS NMR. Retrieved from [Link]
-
Thomson Process. (2025). How Isocyanate-Handling Pumps Prevent Chemical System Failures?. Retrieved from [Link]
-
ResearchGate. (2025). Identification and Quantitation of Urea Precipitates in Flexible Polyurethane Foam Formulations by X-ray Spectromicroscopy. Retrieved from [Link]
- Journal of Organic Chemistry. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
-
Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]
- Merck Millipore. (n.d.). Drying agents.
- Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
-
ResearchGate. (2019). How to confirm the presence of urea linkage in polyurethane gel?. Retrieved from [Link]
-
ResearchGate. (2025). Quantitative IR characterization of urea groups in waterborne polyurethanes. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
-
Safe Work Australia. (n.d.). guide-to-handling-isocyanates.docx. Retrieved from [Link]
-
Safework Health. (2023). Isocyanates Hazards and Safety Measures – Guide for Employers. Retrieved from [Link]
-
IRSST. (n.d.). Guide for safe use of isocyanates: An industrial hygiene approach. Retrieved from [Link]
- Analytical Chemistry. (1953).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. l-i.co.uk [l-i.co.uk]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 6. resinlab.com [resinlab.com]
- 7. How To [chem.rochester.edu]
- 8. demingmachine.com [demingmachine.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 18. Drying solvents and Drying agents [delloyd.50megs.com]
- 19. reddit.com [reddit.com]
- 20. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
Technical Support Center: 1,8-Diisocyanatooctane
Welcome to the technical support guide for 1,8-Diisocyanatooctane (CAS 10124-86-4), also known as Octamethylene Diisocyanate (ODI). This document is intended for researchers, scientists, and professionals in drug development who utilize this versatile aliphatic diisocyanate in their work. As a linear eight-carbon aliphatic diisocyanate, ODI offers a unique balance of flexibility and reactivity, making it a valuable monomer in the synthesis of polyurethanes and other polymers for advanced applications, including biomedical devices and drug delivery systems.[1][2][]
The high reactivity of the isocyanate groups (-NCO) necessitates a thorough understanding of its storage, handling, and stability to ensure experimental success and safety. This guide provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions.
Troubleshooting Guide
This section addresses specific problems that may arise during the storage and use of 1,8-Diisocyanatooctane, providing a systematic approach to identify causes and implement effective solutions.
Issue 1: Decreased Reactivity or Incomplete Reaction
Question: My reaction with 1,8-Diisocyanatooctane is sluggish or fails to go to completion, even with appropriate catalysts. What could be the cause?
Answer:
This issue commonly points to the degradation of the isocyanate groups, primarily through unintended reactions with atmospheric moisture.
Causality: The isocyanate functional group is highly susceptible to reaction with nucleophiles, including water.[1][4][5] When exposed to moisture, 1,8-Diisocyanatooctane will react to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[5] The newly formed amine can then react with another isocyanate molecule to form a urea linkage, effectively consuming the reactive groups and potentially leading to the formation of insoluble polyurea precipitates.
Workflow for Diagnosing and Resolving Decreased Reactivity
Caption: A workflow for troubleshooting decreased reactivity of 1,8-Diisocyanatooctane.
Step-by-Step Troubleshooting Protocol:
-
Visual Inspection: Carefully inspect your stock of 1,8-Diisocyanatooctane. The presence of white solid precipitates or a hazy appearance in the normally colorless liquid is a strong indicator of moisture contamination and subsequent polyurea formation.
-
Verify Storage Conditions: Confirm that the reagent has been stored according to recommendations. The ideal storage is at 2-8°C under an inert, dry atmosphere.[][6][7]
-
Implement Rigorous Anhydrous Techniques:
-
Always handle the reagent under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Use oven-dried glassware and dry solvents.
-
When dispensing the liquid, use a syringe technique through a septum to minimize exposure to air.
-
-
Purity Confirmation (Advanced): If problems persist, the purity of the diisocyanate can be quantitatively assessed.
-
FT-IR Spectroscopy: Check for the characteristic strong N=C=O stretching peak around 2250-2280 cm⁻¹. A diminished peak intensity or the appearance of urea carbonyl peaks (~1640 cm⁻¹) suggests degradation.
-
NCO Titration: A standard titration method, such as ASTM D2572, can determine the weight percent of reactive isocyanate groups. This provides a definitive measure of the reagent's viability.
-
Issue 2: Pressure Buildup in Storage Container
Question: The cap on my bottle of 1,8-Diisocyanatooctane appears to be bulging, or there was a release of gas upon opening. Why is this happening and is it dangerous?
Answer:
This is a critical safety observation and is a direct consequence of moisture contamination.
Causality: As previously mentioned, the reaction of isocyanates with water produces carbon dioxide (CO₂) gas.[4][5] In a tightly sealed container, the accumulation of this gas can lead to a significant and dangerous pressure increase.[4][8]
Diagram of Moisture-Induced Degradation and Pressurization
Caption: Reaction pathway of 1,8-Diisocyanatooctane with water, leading to CO₂ generation.
Safe Handling Protocol for Pressurized Containers:
-
Do Not Open Immediately: If you observe a bulging container, do not attempt to open it directly.[8]
-
Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a face shield, and appropriate chemical-resistant gloves.[9][10]
-
Work in a Ventilated Area: Move the container to a well-ventilated fume hood.
-
Careful Venting: Cool the container (e.g., in an ice bath) to reduce the internal pressure. Very carefully and slowly unscrew the cap to allow for a gradual release of the built-up pressure. Point the container away from yourself and others during this process.
-
Assess and Discard: Once safely opened, assess the quality of the reagent. If significant solids are present, it is best to dispose of the material according to your institution's hazardous waste guidelines.
-
Prevention: To prevent recurrence, after each use, flush the headspace of the container with a dry inert gas like nitrogen or argon before resealing tightly.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1,8-Diisocyanatooctane?
A1: To ensure long-term stability, 1,8-Diisocyanatooctane should be stored in a tightly sealed container at refrigerated temperatures, typically between 2-8°C.[][6][7] It is crucial to protect it from moisture.[11] Storing under an inert atmosphere (nitrogen or argon) is highly recommended to prevent degradation from atmospheric humidity.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C[][6][7] | Slows down potential side reactions and dimerization. |
| Atmosphere | Dry Inert Gas (Nitrogen/Argon)[11] | Prevents reaction with atmospheric moisture and oxygen. |
| Container | Tightly Sealed, Opaque | Prevents moisture ingress and potential light-induced reactions. |
| Incompatibilities | Water, Alcohols, Amines, Strong Acids, Strong Bases[4][12] | These substances react readily with isocyanate groups. |
Q2: What solvents are compatible with 1,8-Diisocyanatooctane for reactions?
A2: The choice of solvent is critical and must be strictly anhydrous. Suitable solvents are typically polar aprotic solvents that do not contain reactive hydrogen atoms. Common choices include:
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (ACN)
Always use solvents with very low water content (<50 ppm) to avoid compromising the reaction. Solvents like alcohols or those containing amine impurities must be avoided as they will react with the diisocyanate.
Q3: What are the primary safety precautions I should take when handling this compound?
A3: 1,8-Diisocyanatooctane is classified as harmful and an irritant.[9][13] Inhalation of vapors or direct contact with skin and eyes must be avoided.[9]
-
Ventilation: Always handle in a well-ventilated chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[9][10]
-
Respiratory Protection: If there is a risk of generating aerosols or working outside of a fume hood, an approved respirator with an organic vapor cartridge is necessary.[4][10]
-
Sensitization: Repeated exposure can lead to respiratory and skin sensitization, causing asthma-like symptoms upon subsequent exposure, even at very low concentrations.[12][14][15] Individuals with pre-existing respiratory conditions should not work with isocyanates.[14]
Q4: How can I safely quench a reaction containing unreacted 1,8-Diisocyanatooctane?
A4: To safely neutralize residual isocyanate groups at the end of an experiment, you can add a primary or secondary amine, or an alcohol. A common and effective method is the slow addition of a solution of dibutylamine in toluene. Alternatively, a polyol like polyethylene glycol can be used. The reaction should be allowed to stir for a sufficient period to ensure complete quenching before workup. Be aware that these reactions are exothermic.
Q5: How does the eight-carbon chain of ODI affect the properties of resulting polymers compared to shorter-chain diisocyanates like HDI?
A5: The linear eight-carbon backbone of 1,8-Diisocyanatooctane imparts greater flexibility and a lower glass transition temperature to the resulting polyurethane compared to polymers made with shorter-chain aliphatic diisocyanates like hexamethylene diisocyanate (HDI).[2] This increased chain mobility leads to softer, more elastomeric materials with higher elongation at break, which can be advantageous for applications requiring flexibility and durability.[1][2]
References
-
Safety Data Sheet. (n.d.). Retrieved January 10, 2026, from [Link]
-
SAFETY DATA SHEET - Covestro Solution Center. (n.d.). Retrieved January 10, 2026, from [Link]
-
Material Safety Data Sheet I - Regulations.gov. (n.d.). Retrieved January 10, 2026, from [Link]
-
1,8-Diisocyanatooctane | C10H16N2O2 | CID 2733321 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]
-
SAFETY DATA SHEET - Covestro Solution Center. (n.d.). Retrieved January 10, 2026, from [Link]
-
Safety data sheet - E-COLL. (2022, February 18). Retrieved January 10, 2026, from [Link]
-
A laboratory comparison of analytical methods used for isocyanates - ResearchGate. (2025, August 6). Retrieved January 10, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,8-DIISOCYANATOOCTANE CAS#: 10124-86-4 [m.chemicalbook.com]
- 7. CAS 10124-86-4 1,8-Diisocyanatooctane - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. 1,8-DIISOCYANATOOCTANE - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. 1,8-Diisocyanatooctane | C10H16N2O2 | CID 2733321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. solutions.covestro.com [solutions.covestro.com]
- 15. americanchemistry.com [americanchemistry.com]
Technical Support Center: Scaling Up 1,8-Diisocyanatooctane Reactions
An in-depth guide to successfully transitioning your 1,8-diisocyanatooctane reactions from the bench to a pilot-scale environment.
As a Senior Application Scientist, I've seen firsthand the challenges researchers face when a promising lab-scale reaction doesn't behave as expected at the pilot scale. The transition is rarely linear, and for reactive monomers like 1,8-diisocyanatooctane, these challenges are magnified.[1] This guide is structured to anticipate your questions, providing not just solutions but the underlying principles to empower your scale-up decisions. We will move from foundational challenges to specific troubleshooting scenarios, ensuring a robust and safe process transfer.
Part 1: Fundamental Scale-Up Challenges
This section addresses the core reasons why scaling a chemical process is more complex than simply using a larger flask.
Q1: I successfully ran my reaction with 1,8-diisocyanatooctane in a 1L flask. Why can't I just multiply all my reagents by 100 for a 100L pilot reactor?
This is a common and critical question. The answer lies in the non-linear scaling of physical properties. As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically.
-
Causality: In your 1L flask, the large surface area relative to the volume allows for efficient heat dissipation to the environment. In a 100L reactor, the volume increases by a factor of 100, but the surface area for heat exchange (the reactor jacket) increases by a much smaller factor. Since the reaction between an isocyanate and a polyol is exothermic, this reduced heat transfer capability can lead to a dangerous, uncontrolled temperature increase, known as a runaway reaction.[2][3]
-
Expert Insight: Successful scale-up requires a shift in thinking from "what works" to "why it works." You must understand the thermodynamics and kinetics of your specific reaction to anticipate and control these physical changes.[1][4]
Part 2: Reaction Control & 1,8-Diisocyanatooctane Specifics
1,8-Diisocyanatooctane is an aliphatic diisocyanate, which offers advantages like UV stability in the final polymer but presents unique handling challenges due to the high reactivity of its -NCO groups.[5]
Q2: My pilot-scale reaction is showing an uncontrollable temperature spike (exotherm), even with the jacket cooling at maximum. What is happening and how can I fix it?
An aggressive exotherm is a classic sign that the rate of heat generation is exceeding the rate of heat removal.
-
Causality: The urethane-forming reaction is highly exothermic. Adding the entire charge of 1,8-diisocyanatooctane at once to the reactor (as you might in the lab) generates heat too rapidly for the pilot reactor's cooling system to handle.[6]
-
Troubleshooting Steps:
-
Controlled Addition: The primary solution is to control the reaction rate by controlling the reagent concentration. Instead of batch addition, add the 1,8-diisocyanatooctane slowly over time using a metering pump. This allows you to match the rate of heat generation to the reactor's cooling capacity.
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) on the lab scale.[2] This provides critical data on the heat of reaction and the maximum temperature rise under adiabatic conditions, which is essential for safe pilot plant operation.[2]
-
Solvent Choice: Ensure your solvent has a sufficiently high boiling point to absorb some of the heat without creating a pressure hazard.
-
Q3: I'm observing a white, insoluble solid forming in my pilot reactor, which wasn't a problem in the lab. What is it and how do I prevent it?
You are almost certainly seeing the formation of polyurea.[7]
-
Causality: Isocyanate groups react vigorously with water. This reaction is often faster than the desired reaction with your alcohol (polyol). Two isocyanate groups react with one water molecule to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide (CO2). The newly formed amine immediately reacts with another isocyanate group to form a highly insoluble urea linkage.[7][8]
-
Expert Insight: The larger scale of a pilot plant introduces many more potential sources of moisture: larger reactor surfaces, longer transfer lines, and larger volumes of solvents and reagents that may not be perfectly anhydrous.
-
Prevention Protocol:
-
Rigorous Drying: All glassware and the reactor must be oven-dried or flame-dried under vacuum.[7]
-
Solvent Purity: Use anhydrous solvents. Verify the water content using Karl Fischer titration before use. For a robust process, consider passing solvents through a drying column (e.g., activated alumina).[7]
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of a dry, inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[7]
-
Q4: The viscosity of my reaction mixture is building much faster than in the lab, leading to poor mixing and product inconsistency. What can I do?
Viscosity increase is expected as polymer chains grow, but rapid, unmanageable increases at scale point to issues with mixing and temperature homogeneity.
-
Causality: Poor mixing can create localized "hot spots" where the reaction rate is much higher, leading to faster chain growth and branching in those areas.[9] It can also create areas of high monomer concentration. The type of impeller that works in a lab flask may be completely ineffective in a large, baffled reactor.
-
Troubleshooting Steps:
-
Agitator Design: Consult with a chemical engineer to ensure the pilot reactor is equipped with the correct agitator (e.g., anchor, turbine, pitched blade) for the expected viscosity range of your reaction.
-
Mixing Studies: The key is to maintain a constant Damköhler number (the ratio of reaction rate to mixing rate) during scale-up.[9] This may involve adjusting agitation speed, feed location (sub-surface addition near the impeller is often best), or even reactor geometry.
-
Solids Concentration: Re-evaluate the reaction concentration. While higher concentrations are often desired for throughput, a modest decrease can sometimes keep the viscosity within a manageable range for the available equipment.
-
Part 3: Pilot Plant Operations & Troubleshooting Guide
This section provides answers to common issues encountered during and after the reaction at pilot scale.
FAQs: Pilot-Scale Troubleshooting
| Issue | Probable Cause(s) | Troubleshooting Actions & Rationale |
| Low Product Yield | 1. Moisture Contamination: Consumes two equivalents of isocyanate per mole of water to form urea.[7] 2. Incorrect Stoichiometry: Inaccurate charging of reagents due to larger scales and different equipment. | 1. Implement Rigorous Anhydrous Protocols: See Q3. Quantify water content in all reagents via Karl Fischer titration. 2. Verify Reagent Addition: Use calibrated pumps and mass flow meters. Double-check calculations for the larger scale. |
| Product is an Oil / Fails to Crystallize | 1. Residual Impurities: Unreacted starting materials or side products can act as crystallization inhibitors. 2. Broad Molecular Weight Distribution: A wide range of polymer chain lengths can disrupt crystal lattice formation. | 1. Pre-purify Reagents: Ensure the purity of your polyol and other starting materials. 2. Improve Reaction Control: Better control over temperature and mixing (see Q2 & Q4) will lead to a more uniform product and narrower molecular weight distribution. |
| Foaming or Pressure Buildup | Significant Water Contamination: Reaction of isocyanate with water generates CO2 gas. | IMMEDIATE ACTION: Ensure the reactor is vented to a safe location (scrubber/fume hood). [7] This is a serious safety hazard. Identify and eliminate the moisture source before the next run. |
| Final Product has a Broad Molecular Weight Distribution | 1. Poor Mixing: Creates localized areas of non-stoichiometric reagent ratios. 2. Temperature Gradients: Inconsistent reaction rates throughout the vessel.[3] | 1. Optimize Agitation: Ensure the impeller design and speed are adequate for the vessel size and fluid viscosity.[9] 2. Improve Heat Transfer: Use controlled reagent addition to manage the exotherm and ensure the cooling jacket can maintain a consistent batch temperature. |
Part 4: Safety - The First Priority
Handling diisocyanates at any scale requires stringent safety protocols. At the pilot scale, the risks are significantly amplified.[2]
Q5: What are the absolute most critical safety precautions when handling kilograms of 1,8-diisocyanatooctane?
-
Causality: Diisocyanates are potent respiratory sensitizers, meaning repeated exposure can lead to occupational asthma.[10] They are also skin and eye irritants. The primary risks at scale are inhalation of vapors and accidental release.
-
Mandatory Safety Protocols:
-
Ventilation: All handling and transfers must be done in a well-ventilated area, preferably within a walk-in fume hood or using local exhaust ventilation (LEV) at the source of potential vapor release.
-
Personal Protective Equipment (PPE): This is non-negotiable. Required PPE includes: a full-face respirator with an appropriate organic vapor cartridge, chemical-resistant gloves (e.g., butyl rubber), a chemical-resistant apron or suit, and chemical splash goggles.[11]
-
Spill Management: Have a diisocyanate spill kit readily available. This should contain absorbent materials and a neutralizing solution (e.g., a mixture of water, surfactant, and sodium carbonate).
-
Emergency Plan: All personnel must be trained on the specific emergency procedures for a diisocyanate spill or exposure, including evacuation routes and the location of safety showers and eyewash stations.[11]
-
Part 5: Visualizations & Workflows
Visualizing the process helps in understanding the critical control points for a successful and safe scale-up.
Caption: Logical workflow for scaling up from laboratory to pilot plant.
Caption: Decision tree for troubleshooting common pilot-scale issues.
Part 6: Experimental Protocols
Protocol 1: Pilot Reactor Preparation for Anhydrous Reaction
-
Mechanical Cleaning: Ensure the reactor is thoroughly cleaned to remove residues from previous batches.
-
Solvent Rinse: Rinse the reactor with a volatile, water-miscible solvent like acetone, and drain completely.
-
Drying:
-
Method A (Steam Jacket): If the reactor has a high-temperature utility, heat the jacket to >120 °C while pulling a vacuum on the vessel for several hours.
-
Method B (Solvent Azeotrope): Charge the reactor with a solvent that forms an azeotrope with water (e.g., toluene). Heat to reflux, collecting the water/solvent azeotrope in a Dean-Stark trap until no more water is removed.
-
-
Inerting: Break the vacuum with dry nitrogen or argon. Maintain a positive pressure ("nitrogen blanket") throughout the setup and reaction.[7]
-
Solvent Transfer: Transfer anhydrous reaction solvent into the reactor via a pump through sealed lines. Confirm water content with Karl Fischer titration (<50 ppm is a good target).
Protocol 2: In-Process Reaction Monitoring via HPLC
-
Sample Preparation: Prepare a series of vials containing a quenching agent (e.g., a dilute solution of a primary amine like dibutylamine in the mobile phase).
-
Sampling: Using a sampling system designed for air-sensitive reactions, carefully withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture and immediately discharge it into a prepared quench vial. The quencher will rapidly react with any remaining 1,8-diisocyanatooctane, stopping the reaction.
-
Dilution: Dilute the quenched sample to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the sample by reverse-phase HPLC to quantify the disappearance of starting materials and the appearance of the product.[12] This allows for real-time tracking of reaction completion.
References
-
DiVA portal (2022). Influence of mixing and heat transfer in process scale-up. [Link]
-
ResearchGate (2025). A Scaling-up Synthesis from Laboratory Scale to Pilot Scale and to near Commercial Scale for Paste-Glue Production. [Link]
- Google Patents (1968).
-
Adesis, Inc. (2024). Guide of Pilot Plant Scale-Up Techniques. [Link]
-
YouTube (2021). Scaling up. [Link]
-
Jinzong Machinery (2024). Polymerization Reactor Problems and Solutions. [Link]
-
MDPI (2020). The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. [Link]
-
ISOPA (2024). Safe Use and Handling of Diisocyanates. [Link]
-
American Chemistry Council (2020). SAFE HANDLING OF TOLUENE DIISOCYANATE. [Link]
-
CHIMIA (2002). Advances in Catalysis for Organic Coatings. [Link]
-
EPA (2009). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
-
AIChE (2018). Oxidation Reactor Scale-up: Translating Pilot Plant to Commercial Scale through Modeling. [Link]
-
Jinzong Machinery (2024). Reactor Troubleshooting and Solutions. [Link]
-
ResearchGate (2018). Catalysis of cure reaction of ɛ-caprolactam-blocked polyisocyanate with diol using non-tin catalysts. [Link]
-
AIChE (2017). Evaluating Mixing Techniques for Scale-up Processes. [Link]
-
MDPI (2023). Optimization of Isocyanate Content in PF/pMDI Adhesive for the Production of High-Performing Particleboards. [Link]
-
Poliuretanos. 1.2.1 - Isocyanate Reactions. [Link]
Sources
- 1. Influence of mixing and heat transfer in process scale-up [diva-portal.org]
- 2. youtube.com [youtube.com]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. iscre28.org [iscre28.org]
- 5. benchchem.com [benchchem.com]
- 6. jinzongmachinery.com [jinzongmachinery.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. poliuretanos.net [poliuretanos.net]
- 9. Evaluating Mixing Techniques for Scale-up Processes | AIChE [aiche.org]
- 10. isopa.org [isopa.org]
- 11. americanchemistry.com [americanchemistry.com]
- 12. epa.gov [epa.gov]
Validation & Comparative
A Comparative Guide to 1,8-Diisocyanatooctane and Hexamethylene Diisocyanate (HDI) for Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polyurethane chemistry, the selection of the diisocyanate monomer is a critical determinant of the final polymer's properties and performance. Among the aliphatic diisocyanates, which are favored for their excellent UV stability, 1,8-diisocyanatooctane and hexamethylene diisocyanate (HDI) are two prominent options. This guide provides an in-depth, objective comparison of these two monomers, supported by experimental data, to assist researchers in making informed decisions for their specific applications.
At a Glance: Chemical Structure and Physical Properties
The fundamental difference between 1,8-diisocyanatooctane and HDI lies in the length of their aliphatic chains. 1,8-Diisocyanatooctane possesses an eight-carbon backbone, while HDI has a six-carbon chain. This seemingly small variation in structure has a significant impact on the resulting polymer's characteristics.
| Property | 1,8-Diisocyanatooctane | Hexamethylene Diisocyanate (HDI) |
| Chemical Formula | C₁₀H₁₆N₂O₂ | C₈H₁₂N₂O₂ |
| Molecular Weight | 196.25 g/mol | 168.19 g/mol |
| CAS Number | 10124-86-4 | 822-06-0 |
| Appearance | Colorless, clear liquid | Colorless to slightly yellow liquid with a pungent odor |
| Boiling Point | 156 °C at 20 hPa | ~213 °C at atmospheric pressure |
| Density | ~1.007 g/cm³ at 25 °C | ~1.047 g/cm³ at 25 °C |
Performance in Polyurethane Systems: A Head-to-Head Comparison
The choice between 1,8-diisocyanatooctane and HDI will largely depend on the desired balance of flexibility, mechanical strength, and thermal stability in the final polyurethane product.
Mechanical Properties: Flexibility vs. Stiffness
The longer aliphatic chain of 1,8-diisocyanatooctane imparts greater flexibility and chain mobility to the polymer network. This typically translates to polyurethanes with a higher elongation at break compared to those derived from HDI.[1] Conversely, the shorter and more compact structure of HDI contributes to a stiffer polymer backbone, resulting in polyurethanes with higher tensile strength and hardness.[1]
While direct comparative studies with identical formulations are limited, a general trend observed in aliphatic diisocyanates indicates that as the carbon chain length increases, tensile strength tends to decrease, while elongation at break increases. For instance, thermoplastic polyurethanes (TPUs) formulated with shorter carbon-chained diisocyanates generally display higher tensile strength.
Table 1: General Mechanical Property Trends of Polyurethanes
| Mechanical Property | Polyurethane from 1,8-Diisocyanatooctane | Polyurethane from HDI | Causality |
| Tensile Strength | Generally Lower | Generally Higher | The shorter chain of HDI allows for more efficient packing of hard segments, leading to stronger intermolecular forces and higher tensile strength.[1] |
| Elongation at Break | Generally Higher | Generally Lower | The longer, more flexible eight-carbon backbone of 1,8-diisocyanatooctane provides greater chain mobility, resulting in higher elongation.[1] |
| Hardness | Generally Lower | Generally Higher | The increased rigidity of the HDI-based hard segments contributes to a harder material. |
Thermal Stability
Reactivity
The reactivity of the isocyanate group (-NCO) is a crucial factor in polyurethane synthesis, influencing curing times and processing conditions. For aliphatic diisocyanates, reactivity is influenced by steric hindrance around the NCO group. Generally, as the length of the linear aliphatic chain increases, the reactivity of the isocyanate groups tends to decrease. Therefore, HDI is expected to be more reactive than 1,8-diisocyanatooctane. This difference in reactivity can be a key consideration in formulating polyurethane systems, with HDI being suitable for applications requiring faster cure times.[4]
Experimental Protocols
To facilitate a direct and objective comparison in a laboratory setting, the following experimental workflows are provided.
Synthesis of Polyurethane Elastomers
This protocol outlines a typical one-shot polymerization method for synthesizing polyurethane elastomers for comparative analysis.
Caption: Workflow for one-shot polyurethane synthesis.
Step-by-Step Methodology:
-
Preparation of Reactants:
-
Dry the polyol (e.g., polytetramethylene glycol, PTMG) and chain extender (e.g., 1,4-butanediol) under vacuum at 80°C for at least 4 hours to remove moisture.
-
Ensure all reactants are at room temperature before mixing.
-
-
Mixing:
-
In a reaction vessel, combine the pre-weighed amounts of the dried polyol and chain extender.
-
Add the catalyst, such as dibutyltin dilaurate (DBTDL), typically at a concentration of 0.01-0.05% of the total weight of the reactants.
-
Mix thoroughly with a mechanical stirrer until a homogeneous mixture is obtained.
-
-
Polymerization:
-
While stirring vigorously, add the stoichiometric amount of either 1,8-diisocyanatooctane or HDI to the mixture. The NCO:OH ratio is a critical parameter and should be kept consistent for a valid comparison (e.g., 1.05:1).
-
Continue stirring for 1-2 minutes until the mixture becomes viscous.
-
-
Casting and Curing:
-
Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold (e.g., a flat sheet mold for mechanical testing specimens).
-
Cure the cast polyurethane in an oven at a specified temperature (e.g., 80-100°C) for a set duration (e.g., 12-24 hours).
-
-
Post-Curing:
-
After demolding, post-cure the samples at room temperature for at least 7 days to ensure complete reaction and stabilization of properties before testing.
-
Characterization of Polyurethane Elastomers
The mechanical properties of the synthesized polyurethane elastomers should be evaluated according to standardized test methods to ensure data accuracy and comparability.
Sources
A Tale of Two Chains: Unpacking the Mechanical Properties of Polyurethanes from 1,8-Diisocyanatooctane (ODI) vs. Hexamethylene Diisocyanate (HDI)
A Technical Guide for Researchers and Drug Development Professionals
In the vast landscape of polyurethane chemistry, the choice of diisocyanate is a critical determinant of the final polymer's performance characteristics. Among the aliphatic diisocyanates, which are prized for their UV stability and biocompatibility, the length of the hydrocarbon chain separating the reactive isocyanate groups plays a pivotal role in dictating the mechanical properties of the resulting material. This guide provides an in-depth comparison of polyurethanes synthesized from two linear aliphatic diisocyanates: 1,8-diisocyanatooctane (ODI) with its eight-carbon backbone, and the widely used 1,6-hexamethylene diisocyanate (HDI) with its six-carbon chain. Understanding the subtle yet significant differences imparted by these two additional methylene groups is crucial for tailoring polyurethane properties for specific applications, from medical devices to advanced drug delivery systems.
The Decisive Role of Diisocyanate Chain Length: A Structural Perspective
The mechanical behavior of segmented polyurethanes is governed by the interplay between the soft and hard segments of the polymer chains. The hard segments, formed by the reaction of the diisocyanate and a chain extender, tend to self-associate through hydrogen bonding to form rigid, crystalline, or paracrystalline domains. These hard domains act as physical crosslinks, reinforcing the amorphous soft segment matrix and imparting strength and elasticity to the material.[1][2]
The structure of the diisocyanate is a key factor influencing the efficiency of hard segment packing and the resulting morphology. Both HDI and ODI are linear and symmetrical, which generally promotes ordered arrangement and crystallinity.[3] However, the two-carbon difference in their chain lengths leads to distinct differences in the hard segment's flexibility and the density of urethane linkages, which are the sites of hydrogen bonding.
Comparative Analysis of Mechanical Properties
Experimental evidence consistently demonstrates a clear trend: polyurethanes formulated with shorter carbon-chained diisocyanates exhibit higher tensile strength compared to those made with longer chains.[4] This principle directly applies to the comparison of HDI and ODI. The shorter C6 chain of HDI leads to a higher concentration of urethane groups within the hard segments. This, in turn, results in a greater density of hydrogen bonds, leading to more organized and stronger hard domains. Consequently, HDI-based polyurethanes typically exhibit higher tensile strength and Young's modulus.
Conversely, the longer, more flexible C8 chain of ODI creates greater spacing between the urethane linkages. This reduces the efficiency of hard segment packing and the overall hydrogen bond density, leading to softer, more flexible materials with higher elongation at break but lower tensile strength.
| Mechanical Property | Polyurethane from HDI (C6) | Polyurethane from ODI (C8) | Rationale |
| Tensile Strength | Higher | Lower | Shorter chain in HDI leads to higher urethane group concentration and stronger hydrogen bonding in the hard segments.[4] |
| Young's Modulus | Higher | Lower | The more rigid and well-ordered hard domains in HDI-based polyurethanes result in a stiffer material. |
| Elongation at Break | Lower | Higher | The longer, more flexible C8 chain in ODI imparts greater elasticity to the polymer network. |
| Hardness | Higher | Lower | Directly correlated with the modulus and the rigidity of the hard segment domains. |
Note: The values in this table represent a general trend. The absolute values will depend on the specific polyol, chain extender, and synthesis conditions used.
Experimental Protocol: Tensile Testing of Polyurethane Films
To empirically validate the mechanical properties of polyurethanes derived from HDI and ODI, a standardized tensile test is employed. The following protocol outlines the key steps for this characterization.
Objective: To determine and compare the tensile strength, Young's modulus, and elongation at break of polyurethane films synthesized with HDI and ODI.
Materials and Equipment:
-
Polyurethane films (synthesized with HDI and ODI, respectively, with all other components being identical)
-
Universal Testing Machine (UTM) with a suitable load cell
-
Extensometer
-
Calipers or micrometer for thickness measurement
-
Dumbbell-shaped die for sample cutting (ASTM D638 Type V is suitable for thin films)
-
Conditioning chamber (23 ± 2 °C and 50 ± 5% relative humidity)
Procedure:
-
Conditioning: Condition the polyurethane films at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing, in accordance with ASTM D638.
-
Sample Preparation:
-
Use the dumbbell-shaped die to cut at least five specimens from each polyurethane film.
-
Using calipers or a micrometer, measure the width and thickness of the narrow section of each specimen at three different points and calculate the average cross-sectional area.
-
-
Test Setup:
-
Set up the Universal Testing Machine with an appropriate load cell and grips.
-
Set the crosshead speed. A common speed for testing elastomers is 500 mm/min.
-
-
Testing:
-
Mount a specimen securely in the grips of the UTM, ensuring it is aligned vertically.
-
Attach the extensometer to the gauge length of the specimen.
-
Start the test, and the UTM will apply a tensile load until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis:
-
From the resulting stress-strain curve, determine the following:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
-
-
Reporting: Calculate the average and standard deviation for each mechanical property for both the HDI- and ODI-based polyurethane samples.
Conclusion
The choice between 1,8-diisocyanatooctane and hexamethylene diisocyanate as the hard segment precursor in polyurethane synthesis offers a valuable tool for tuning the mechanical properties of the final material. HDI, with its shorter C6 alkyl chain, generally yields polyurethanes with higher tensile strength, modulus, and hardness due to more efficient hard segment packing and a higher density of hydrogen bonds. In contrast, the longer and more flexible C8 chain of ODI results in polyurethanes with greater elongation and flexibility, albeit with a trade-off in tensile strength. For researchers and drug development professionals, this understanding is crucial for the rational design of polyurethane-based materials with tailored mechanical performance for demanding applications.
References
- Saralegi, A., et al. (2013). The role of diisocyanate structure to modify properties of segmented polyurethanes. Polymer, 54(15), 3875-3885.
- Zhang, Y., et al. (2022). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Polymers, 14(21), 4728.
- Gopalakrishnan, S., & Fernando, T. L. (2010). Effect of aliphatic diisocyanates on the properties of Cardanol-based polyurethanes. Archives of Applied Science Research, 2(6), 151-160.
- A Comparative Analysis of 1,8-Octanediol and 1,6-Hexanediol in Polyurethane Properties. (n.d.). BenchChem.
- Yilgor, I., & Yilgor, E. (2007). Structure-property relations in polyurethane elastomers. Polymer Reviews, 47(4), 487-510.
- Sonnenschein, M. F., et al. (2019). Variation of Aliphatic Diisocyanates in Biobased TPUs. ACS Sustainable Chemistry & Engineering, 7(19), 16365-16373.
-
ASTM D638 - 14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014, .
Sources
A Comparative Guide to 1,8-Diisocyanatooctane and Other Aliphatic Diisocyanates in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-performance polymers, the selection of the diisocyanate monomer is a critical determinant of the final material's properties. Among the class of aliphatic diisocyanates, prized for their exceptional UV stability and weather resistance, 1,8-diisocyanatooctane (ODI) offers a unique combination of flexibility and hydrophobicity. This guide provides a comprehensive comparison of ODI with other commonly used aliphatic diisocyanates—hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI), and 4,4'-dicyclohexylmethane diisocyanate (H12MDI)—supported by scientific principles and experimental considerations.
Introduction to Aliphatic Diisocyanates
Aliphatic diisocyanates are essential building blocks for polyurethane (PU) products where color stability and outdoor durability are paramount.[1][2] Unlike their aromatic counterparts, which can yellow and degrade upon sun exposure, aliphatic diisocyanates lack the light-absorbing aromatic rings, making them ideal for coatings, adhesives, sealants, and elastomers (CASE) used in demanding environments.[2][3][4] The fundamental reaction in polyurethane synthesis is the addition of a polyol (a molecule with multiple hydroxyl groups) to the isocyanate groups (-NCO) of the diisocyanate, forming urethane linkages.[5][6] The structure of the diisocyanate significantly influences the resulting polymer's mechanical and thermal properties.
In Focus: 1,8-Diisocyanatooctane (ODI)
1,8-Diisocyanatooctane, with the chemical structure OCN-(CH₂)₈-NCO, is a linear aliphatic diisocyanate characterized by its long, eight-carbon chain.[5] This extended and flexible backbone imparts distinct properties to the resulting polyurethanes.
Key Attributes of ODI-based Polyurethanes:
-
Enhanced Flexibility: The long C8 alkyl chain provides greater rotational freedom within the polymer backbone, leading to materials with superior flexibility and performance at low temperatures.[7]
-
Increased Hydrophobicity: The substantial hydrocarbon nature of ODI contributes to a more water-repellent polymer, which is advantageous for applications requiring moisture resistance.[5]
-
Potentially Ordered Structures: The symmetrical and linear nature of ODI can facilitate the formation of well-organized, crystalline hard segments in the polyurethane, which can enhance mechanical properties like tensile and tear strength.
A Comparative Look at Other Aliphatic Diisocyanates
Hexamethylene Diisocyanate (HDI)
HDI, or OCN-(CH₂)₆-NCO, is one of the most widely utilized aliphatic diisocyanates.[2][3] Its six-carbon linear chain provides a good balance of properties.
-
Advantages: HDI is known for its excellent weather resistance and is often used in the production of durable industrial coatings.[2] It offers a good compromise between hardness and flexibility.
-
Comparison to ODI: Polymers derived from HDI are generally stiffer than those made from ODI due to the shorter carbon chain.[7]
Isophorone Diisocyanate (IPDI)
IPDI is a cycloaliphatic diisocyanate with an asymmetric structure, which leads to differential reactivity between its primary and secondary isocyanate groups.
-
Advantages: The bulky, cyclic structure of IPDI results in rigid and tough polyurethanes with excellent chemical and abrasion resistance. This makes it suitable for high-performance coatings for various demanding applications.[2]
-
Comparison to ODI: The rigidity of the isophorone ring generally leads to harder and less flexible polymers compared to the linear and more flexible ODI.
4,4'-Dicyclohexylmethane Diisocyanate (H12MDI)
Also known as hydrogenated MDI, H12MDI is another cycloaliphatic diisocyanate.
-
Advantages: H12MDI is used to produce polyurethanes with exceptional toughness, hydrolytic stability, and optical clarity.[2][8]
-
Comparison to ODI: The bulky and rigid structure of H12MDI typically results in harder and less flexible materials than those produced with ODI.
Quantitative Comparison of Diisocyanates and Resulting Polymer Properties
| Property | 1,8-Diisocyanatooctane (ODI) | Hexamethylene Diisocyanate (HDI) | Isophorone Diisocyanate (IPDI) | 4,4'-Dicyclohexylmethane Diisocyanate (H12MDI) |
| Molecular Weight ( g/mol ) | 196.25[9] | 168.2[10] | 222.3 | 262.35 |
| Structure | Linear, Symmetrical | Linear, Symmetrical | Cycloaliphatic, Asymmetrical | Cycloaliphatic |
| Reactivity | Generally less reactive than aromatic diisocyanates[11] | Reactivity order: HDI > IPDI > H12MDI[12][13] | Reactivity order: HDI > IPDI > H12MDI[12][13] | Reactivity order: HDI > IPDI > H12MDI[12][13] |
| Resulting Polymer Flexibility | High[7] | Moderate to High[8] | Lower[14] | Lower[14] |
| Typical Polymer Hardness | Softer | Moderate | Harder | Harder |
| UV & Weather Resistance | Excellent[7] | Excellent[1][15] | Excellent[1][15] | Excellent[15] |
Experimental Design for Comparative Polymer Synthesis
To achieve a scientifically rigorous comparison, a standardized experimental protocol is crucial. The following outlines a typical two-step polyurethane synthesis.
Materials and Methods
-
Polyol: A polyester or polyether polyol (e.g., polytetramethylene ether glycol, PTMG)
-
Diisocyanates: ODI, HDI, IPDI, H12MDI
-
Chain Extender: A short-chain diol such as 1,4-butanediol (BDO)
-
Catalyst: A tin-based catalyst like dibutyltin dilaurate (DBTDL) is commonly used to control the reaction rate.[16]
Synthesis Workflow
Caption: A generalized two-step synthesis workflow for polyurethanes.
Step-by-Step Protocol
-
Prepolymer Synthesis: The polyol and an excess of the selected diisocyanate are reacted at an elevated temperature (e.g., 70-80 °C) under an inert atmosphere to form an isocyanate-terminated prepolymer.
-
Chain Extension: The prepolymer is then reacted with a chain extender, typically a short-chain diol like 1,4-butanediol, to build up the molecular weight and form the final segmented polyurethane.
-
Curing: The resulting polymer is cast and cured, often at an elevated temperature, to ensure the reaction goes to completion and the material's properties stabilize.
-
Characterization: The mechanical properties (tensile strength, elongation), thermal properties (glass transition temperature), and chemical resistance of the resulting polyurethanes should be evaluated using standard analytical techniques.
Selecting the Right Diisocyanate for Your Application
The choice of diisocyanate should be guided by the desired end-use properties of the polyurethane.
Caption: A decision-making guide for selecting an aliphatic diisocyanate.
Conclusion
1,8-Diisocyanatooctane is a valuable monomer for creating highly flexible and hydrophobic polyurethanes. Its performance characteristics make it a compelling choice for specialized applications where these properties are of utmost importance. While HDI, IPDI, and H12MDI each offer their own unique advantages in terms of balanced properties, hardness, and toughness, ODI expands the formulation possibilities for researchers and scientists developing advanced polymer materials. A thorough understanding of the structure-property relationships of these aliphatic diisocyanates is key to successful polymer design and innovation.
References
-
Pflaumer Brothers. (2024, July 23). Understanding the Difference Between Aromatic and Aliphatic Isocyanates and Their Importance in Coatings. Retrieved from [Link]
-
Dongsen Chemicals. (2023, November 6). Aromatic vs Aliphatic Diisocyanates: The Ultimate Comparison. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). The kinetics of uncatalyzed and catalyzed urethane forming reactions of aliphatic diisocyanates with butan-1-ol. Retrieved from [Link]
-
MDPI. (n.d.). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Retrieved from [Link]
-
RSC Publishing. (2023, August 1). The kinetics of uncatalyzed and catalyzed urethane forming reactions of aliphatic diisocyanates with butan-1-ol. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Fast Facts and Frequently Asked Questions. Retrieved from [Link]
-
PCI Magazine. (2008, November 1). Highly Weather-Resistant Radiation-Curable Monomers and Oligomers for Exterior Applications. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Aliphatic Diisocyanates (ADI). Retrieved from [Link]
-
MDPI. (n.d.). Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Variation of Aliphatic Diisocyanates in Biobased TPUs. Retrieved from [Link]
-
PMC - NIH. (2020, May 28). Investigations of catalysis of urethane formation using organotin dicarboxylate. Retrieved from [Link]
-
NIH. (n.d.). The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanical properties of polyurethanes. Retrieved from [Link]
-
YouTube. (2021, April 2). Polyurethane:Synthesis and Uses. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthetic procedure for polyurethanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 23 Polyurethane synthesis via isocyanate-and phosgene-free.... Retrieved from [Link]
-
PubChem. (n.d.). 1,8-Diisocyanatooctane | C10H16N2O2 | CID 2733321. Retrieved from [Link]
-
RWTH Publications. (n.d.). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. Retrieved from [Link]
-
reposiTUm. (2018, September 9). A structural reconsideration: Linear aliphatic or alicyclic hard segments for biodegradable thermoplastic polyurethanes?. Retrieved from [Link]
-
ScienceDirect. (2025, August 6). Polyurethane Elastomers Based on 1,3 and 1,4-Bis(Isocyanatomethyl)cyclohexane. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis, mechanical, thermal and chemical properties of polyurethanes based on cardanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Isophorone diisocyanate. Retrieved from [Link]
Sources
- 1. pflaumer.com [pflaumer.com]
- 2. doxuchem.com [doxuchem.com]
- 3. Fast Facts and Frequently Asked Questions - American Chemistry Council [americanchemistry.com]
- 4. Aliphatic Diisocyanates (ADI) - American Chemistry Council [americanchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 1,8-Diisocyanatooctane | C10H16N2O2 | CID 2733321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hexamethylene diisocyanate - Wikipedia [en.wikipedia.org]
- 11. osti.gov [osti.gov]
- 12. The kinetics of uncatalyzed and catalyzed urethane forming reactions of aliphatic diisocyanates with butan-1-ol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. The kinetics of uncatalyzed and catalyzed urethane forming reactions of aliphatic diisocyanates with butan-1-ol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. repositum.tuwien.at [repositum.tuwien.at]
- 15. pcimag.com [pcimag.com]
- 16. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Aromatic vs. Aliphatic Diisocyanates for UV Resistance
A Senior Application Scientist's Guide to Material Selection and Performance Testing
In the development of high-performance polyurethane (PU) materials, the choice between aromatic and aliphatic diisocyanates is a critical decision that profoundly impacts the final product's longevity and aesthetic stability, particularly when exposed to ultraviolet (UV) radiation. This guide provides a detailed comparison of these two classes of isocyanates, delving into the chemical mechanisms behind their differing UV resistance and outlining the experimental protocols required for their rigorous evaluation.
The Chemical Divide: Structural Determinants of UV Stability
The fundamental difference between aromatic and aliphatic diisocyanates lies in their molecular structure. Aromatic diisocyanates, such as Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), feature isocyanate (-NCO) groups attached to a benzene ring.[1][2][3] This aromaticity is the primary reason for their susceptibility to UV degradation.[1][4] In contrast, aliphatic diisocyanates, including Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI), have -NCO groups bonded to a linear or cyclic, non-aromatic carbon chain.[2][3] This absence of the benzene ring structure imparts excellent UV stability.[3][5]
Mechanisms of UV Degradation: A Tale of Two Chemistries
The divergent paths of aromatic and aliphatic polyurethanes under UV exposure are dictated by their inherent chemical structures.
Aromatic Diisocyanates: The Pathway to Yellowing
Polyurethanes derived from aromatic isocyanates are notorious for their tendency to yellow and degrade upon exposure to sunlight.[4][6][7] This process is a multi-step photo-oxidative degradation:
-
Photo-excitation: The aromatic rings in the polymer backbone absorb UV radiation, leading to the formation of excited electronic states.
-
Oxidation & Rearrangement: This energy initiates a series of reactions, including photo-oxidation and Photo-Fries rearrangements.[6] These reactions lead to the formation of chromophores, which are chemical groups that absorb visible light.
-
Quinone-Imide Formation: A key step in the yellowing process is the oxidation of the methylene bridge in MDI-based polyurethanes, which ultimately forms highly colored quinone-imide structures.[6] These structures are potent chromophores that impart a distinct yellow or brownish hue to the material.[6][8]
The degradation is not merely aesthetic; it signifies a breakdown of the polymer's structural integrity, which can lead to a loss of mechanical properties over time.[6]
Diagram: UV Degradation Pathway of Aromatic Diisocyanates
Caption: Photo-oxidative degradation pathway in aromatic polyurethanes.
Aliphatic Diisocyanates: Inherent Photostability
Aliphatic diisocyanates lack the UV-absorbing aromatic rings that initiate the degradation cascade seen in their aromatic counterparts.[1][5] Consequently, polyurethanes formulated with aliphatic diisocyanates exhibit superior resistance to UV radiation.[5][9] They do not undergo the same photo-oxidative reactions and thus maintain their original color, gloss, and mechanical properties for extended periods, even in harsh outdoor conditions.[5][9] This makes them the material of choice for applications where color stability and weatherability are paramount, such as automotive topcoats, aerospace coatings, and durable outdoor finishes.[4][5][9]
Experimental Evaluation of UV Resistance
To quantitatively compare the performance of these two types of diisocyanates, a standardized accelerated weathering test is essential. This process simulates the damaging effects of long-term outdoor exposure in a controlled laboratory setting.[10][11]
Principle of Accelerated Weathering
Accelerated weathering exposes material samples to intense UV radiation, elevated temperatures, and moisture under a specified, repeating cycle.[11] This allows for the rapid assessment of material properties like color stability and gloss retention.[10] While there is no direct correlation between hours in an accelerated tester and years of real-world exposure, it provides an excellent comparative tool for material selection.[11]
Standardized Test Methodology: ASTM G154
A widely accepted standard for this purpose is ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials."[12][13][14] This method uses fluorescent lamps to simulate the UV portion of the solar spectrum.[11][15]
Experimental Protocol: A Step-by-Step Guide
-
Sample Preparation:
-
Synthesize two polyurethane formulations. Both should use the same polyol, catalyst, and additives.
-
Formulation A: Use an aromatic diisocyanate (e.g., MDI).
-
Formulation B: Use an aliphatic diisocyanate (e.g., HDI).
-
Cast thin films of each formulation onto standardized test panels (e.g., 75 x 150 mm aluminum Q-panels).
-
Ensure complete curing according to the manufacturer's specifications.
-
Prepare at least three replicate panels for each formulation, plus control panels that will not be exposed to UV.
-
-
Initial Property Measurement (0 Hours):
-
Accelerated Weathering Exposure:
-
Place the test panels (excluding controls) into an ASTM G154-compliant fluorescent UV accelerated weathering chamber (e.g., a Q-Lab QUV tester).[11][12]
-
Set the exposure cycle. A common cycle for coatings is 8 hours of UVA-340 lamp exposure at 60°C, followed by 4 hours of condensation at 50°C.
-
Run the exposure for a predetermined duration, typically in intervals such as 250, 500, 1000, and 2000 hours.[11]
-
-
Interim and Final Measurements:
Diagram: Experimental Workflow for UV Resistance Testing
Caption: Workflow for comparative UV resistance testing via ASTM G154.
Comparative Performance Data
The results from this experimental protocol will starkly illustrate the performance differences.
| Performance Metric | Diisocyanate Type | 0 Hours | 500 Hours | 1000 Hours | 2000 Hours |
| Yellowness Index (YI) | Aromatic (MDI) | 1.5 | 25.8 | 45.2 | 68.9 |
| Aliphatic (HDI) | 1.2 | 1.4 | 1.5 | 1.8 | |
| Color Change (ΔE*) | Aromatic (MDI) | 0 | 22.1 | 40.5 | 62.3 |
| Aliphatic (HDI) | 0 | 0.3 | 0.5 | 0.9 | |
| 60° Gloss Retention (%) | Aromatic (MDI) | 100% | 85% | 62% | 35% |
| Aliphatic (HDI) | 100% | 98% | 96% | 94% |
Note: Data are representative of typical results and may vary based on the specific formulation.
As the data clearly indicates, the aromatic diisocyanate-based polyurethane exhibits a dramatic increase in yellowness and a significant loss of gloss. In contrast, the aliphatic system remains virtually unchanged, demonstrating its superior UV stability.
Practical Implications and Application-Specific Choices
The choice between aromatic and aliphatic diisocyanates is ultimately driven by the application's performance requirements and cost constraints.
-
Aromatic Diisocyanates are highly effective and more cost-efficient, making them ideal for applications where UV exposure is not a concern.[5][20] This includes interior applications such as furniture foam, insulation, elastomers, and primers or basecoats that will be protected by a UV-stable topcoat.[1]
-
Aliphatic Diisocyanates are the premium choice for any application requiring long-term color and gloss retention under sunlight.[5][9] Their use is justified in high-value, exterior applications like automotive clear coats, industrial maintenance coatings, aerospace finishes, and protective coatings for infrastructure.[1][9]
Conclusion
The chemical structure of a diisocyanate is the single most important factor determining the UV resistance of the resulting polyurethane. Aromatic diisocyanates, while cost-effective and mechanically robust, contain benzene rings that readily absorb UV radiation, initiating a photo-oxidative degradation process that leads to severe yellowing and property loss.[1][6] Aliphatic diisocyanates, lacking these chromophores, provide exceptional photostability, making them essential for durable, weather-resistant coatings and materials.[5][9] Rigorous, standardized testing, such as that outlined in ASTM G154, is crucial for validating material performance and ensuring the selection of the appropriate diisocyanate for the intended application.
References
-
Partners in Chemicals. (2022, April 12). How to alleviate polyurethane yellowing? Retrieved from [Link]
-
Q-Lab. (n.d.). ASTM G154. Retrieved from [Link]
-
Quora. (2019, January 17). What causes polyurethane to amber or yellow so heavily? Retrieved from [Link]
-
Applied Technical Services. (n.d.). Color Gloss Testing. Retrieved from [Link]
-
Great Lakes Gages. (n.d.). UV Resistance Testing for Coatings. Retrieved from [Link]
-
Adhesive and Sealant Science. (n.d.). Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. Retrieved from [Link]
-
VTEC Laboratories. (n.d.). ASTM G154 Testing Lab. Retrieved from [Link]
-
Forgeway Ltd. (n.d.). ASTM G154: What is it, and when should you use it? Retrieved from [Link]
-
Micom Laboratories. (n.d.). ASTM G154 Testing - Material Exposure to Fluorescent UV Lamp. Retrieved from [Link]
-
ResearchGate. (1998). Mechanism of photodegradation of polyurethanes (Ando et al., 1998). Retrieved from [Link]
-
Pure. (2015, November 19). Photodegradation of polyester-urethane coatings. Retrieved from [Link]
-
TCA Lab / Alfa Chemistry. (n.d.). Color/Gloss Measurement. Retrieved from [Link]
-
ResearchGate. (2023, October 4). Photodegradation behavior and blocking strategy of waterborne polyurethane under UV and Xenon irradiation. Retrieved from [Link]
-
Micom Laboratories. (n.d.). ASTM D523 Gloss Testing – Specular Gloss Measurement. Retrieved from [Link]
-
Datacolor. (n.d.). Gloss and Color Measurement: What You Need to Know. Retrieved from [Link]
-
Tianjin Ruifeng. (2023, December 12). DDI vs HDI: Which Performs Better for Non-Yellowing Applications? Retrieved from [Link]
-
Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]
-
ACS Publications. (n.d.). Photodegradation and photostabilization of urethane crosslinked coatings. Retrieved from [Link]
-
Wikipedia. (n.d.). Biodegradable polymer. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Aliphatic Diisocyanates. Retrieved from [Link]
-
UMI Coatings. (2023, April 30). Understanding Aliphatic vs. Aromatic Coatings: What's the Difference and Which Should You Choose? Retrieved from [Link]
-
Pflaumer Brothers. (2024, July 23). Understanding the Difference Between Aromatic and Aliphatic Isocyanates and Their Importance in Coatings. Retrieved from [Link]
-
IMC. (2023, September 10). Aliphatic vs. Aromatic Spray Systems. Retrieved from [Link]
-
ResearchGate. (2023, August 5). About the end life of novel aliphatic and aliphatic-aromatic (co)polyesters after UV-weathering: Structure/degradability relationships. Retrieved from [Link]
-
PSI Urethanes. (2023, March 3). TDI vs MDI in Polyurethane | Key Differences Revealed. Retrieved from [Link]
-
Covestro Solution Center. (n.d.). Aliphatic Diisocyanate Monomers. Retrieved from [Link]
-
NIH. (n.d.). PREVENTION OF POLYURETHANE OXIDATIVE DEGRADATION WITH PHENOLIC-ANTIOXIDANTS COVALENTLY ATTACHED TO THE HARD SEGMENTS: STRUCTURE FUNCTION RELATIONSHIPS. Retrieved from [Link]
-
ResearchGate. (2020, May 29). How to eliminate the yellow color of aromatic polyurethanes? Retrieved from [Link]
-
Rimtec. (n.d.). MDI vs TDI: Which Isocyanate is Best for Your Thermoset Polyurethane Needs? Retrieved from [Link]
-
Dongsen Chemicals. (2023, November 6). Aromatic vs Aliphatic Diisocyanates: The Ultimate Comparison. Retrieved from [Link] senchem.com/aromatic-vs-aliphatic-diisocyanates-the-ultimate-comparison/
-
DSpace@MIT. (2023, March 9). Photochemical weathering of polyurethane microplastics produced complex and dynamic mixtures of dissolved organic chemicals. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Working with Aliphatic Diisocyanates. Retrieved from [Link]
-
MDPI. (2024, May 16). Biodegradation of Polyurethane by Fungi Isolated from Industrial Wastewater—A Sustainable Approach to Plastic Waste Management. Retrieved from [Link]
-
YouTube. (2023, May 19). How Does Polyurethane Degrade? Retrieved from [Link]
-
Covestro Solution Center. (n.d.). Aliphatic Isocyanate Monomers - Health and Safety Information. Retrieved from [Link]
-
Pakistan Journal of Medical Sciences. (2009). Risk assessment of hexamethylen diisocyanate and Hexamethylene diamine in the Polyurethane factories. Retrieved from [Link]
-
Northwest Graphic Supply. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. umicoatings.com [umicoatings.com]
- 2. hansonco.net [hansonco.net]
- 3. Aromatic vs Aliphatic Diisocyanates: The Ultimate Comparison - Dongsen Chemicals [dongsenchem.com]
- 4. quora.com [quora.com]
- 5. pflaumer.com [pflaumer.com]
- 6. partinchem.com [partinchem.com]
- 7. Polyurethane - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Overview - American Chemistry Council [americanchemistry.com]
- 10. greatlakesgages.com [greatlakesgages.com]
- 11. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 12. ASTM G154 | Q-Lab [q-lab.com]
- 13. forgeway.com [forgeway.com]
- 14. micomlab.com [micomlab.com]
- 15. ASTM G154 Testing Lab - VTEC Laboratories [vteclabs.com]
- 16. atslab.com [atslab.com]
- 17. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 18. micomlab.com [micomlab.com]
- 19. Gloss and Color Measurement: What You Need to Know | Datacolor [datacolor.com]
- 20. psiurethanes.com [psiurethanes.com]
A Comparative Guide to the Biocompatibility of 1,8-Diisocyanatooctane-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
The pursuit of biocompatible materials is a cornerstone of modern biomedical innovation. Polyurethanes (PUs), with their exceptional versatility and tunable mechanical properties, have been extensively utilized in medical devices, from catheters and coatings to tissue engineering scaffolds.[1][2][3] However, the choice of diisocyanate, a core building block of PUs, is a critical determinant of a device's ultimate biocompatibility. This guide provides an in-depth assessment of polyurethanes synthesized from 1,8-diisocyanatooctane (ODI), a promising aliphatic diisocyanate, comparing its performance with established alternatives and detailing the rigorous experimental methodologies required for its validation.
Historically, aromatic diisocyanates like toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) have been widely used.[1][4] While they impart excellent mechanical strength, a significant drawback is their potential to degrade into toxic or carcinogenic aromatic diamines, raising long-term safety concerns for implantable devices.[5][6] This has driven a shift towards aliphatic diisocyanates such as hexamethylene diisocyanate (HDI) and, more recently, ODI.[1][5][6] Aliphatic PUs are recognized for their superior stability and for producing less toxic degradation byproducts, making them prime candidates for biomedical applications where safety is paramount.[5][6]
This guide will navigate the essential biocompatibility assessments, grounded in international standards, to provide a clear framework for evaluating ODI-based polymers.
Foundational Biocompatibility Assessment: A Multi-Tiered Approach
Evaluating the biocompatibility of a novel polymer is not a single experiment but a logical progression of tests designed to probe its interaction with biological systems at multiple levels. The International Organization for Standardization (ISO) 10993 series provides a comprehensive framework for this evaluation.[7] The assessment logically begins with in vitro tests to screen for toxicity at the cellular level, proceeds to hemocompatibility for blood-contacting applications, and culminates in in vivo studies to observe the material's behavior within a complex biological environment.
Caption: Workflow for assessing the biocompatibility of ODI-based polymers.
In Vitro Cytotoxicity: The First Line of Defense (ISO 10993-5)
The initial and most fundamental step is to determine if the material or its leachable components are toxic to cells.[8] The ISO 10993-5 standard outlines several methods, with the extract test being particularly relevant for polymers.[8][9][10]
Causality Behind the Method: The extract test is chosen because it simulates the potential for leachable substances from the polymer to diffuse into the surrounding biological fluid and interact with distant cells, which is a realistic scenario for many medical devices. Using extracts prepared under standardized conditions (as per ISO 10993-12) ensures reproducibility and allows for a dose-response evaluation.[8]
Experimental Protocol: MTT Assay via Extract Method
This quantitative method measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]
-
Extract Preparation:
-
Sterilize the ODI-based polymer sample according to its intended final use (e.g., ethylene oxide, gamma irradiation).
-
Incubate the polymer in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at a ratio of 0.2 g/mL for 24 hours at 37°C. This creates the 100% extract.
-
Prepare serial dilutions of the extract (e.g., 50%, 25%, 12.5%).
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate at a density of 2x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
-
Exposure:
-
Remove the old medium and replace it with the prepared extracts (100%, 50%, 25%, etc.).
-
Include a negative control (fresh medium) and a positive control (medium with a known cytotoxic agent like 0.1% sodium dodecyl sulfate). Use a minimum of three replicates for each sample.[9]
-
Incubate for 24 hours at 37°C.[11]
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Interpretation:
Comparative Data: Cytotoxicity Profile
| Diisocyanate Type | Polymer Abbreviation | Cell Viability (100% Extract) | Cytotoxicity Rating (ISO 10993-5) |
| 1,8-Diisocyanatooctane | ODI-PU | > 95% | Non-cytotoxic |
| Hexamethylene Diisocyanate | HDI-PU | > 90% | Non-cytotoxic |
| Methylene Diphenyl Diisocyanate | MDI-PU | ~ 60-75% | Mildly to Moderately Cytotoxic |
Note: Data are representative values synthesized from typical literature findings. Actual results may vary based on specific polymer formulation and synthesis.
Hemocompatibility: Assessing the Blood Interface (ISO 10993-4)
For any device that will contact blood, even indirectly, assessing hemocompatibility is mandatory.[12][13] ISO 10993-4 provides a framework for evaluating interactions with blood, covering key endpoints like thrombosis (clotting), coagulation, platelets, hematology (damage to red blood cells), and complement activation (an immune response).[13][14]
Causality Behind the Method: The hemolysis test is a critical starting point. It directly measures the material's potential to damage red blood cells (erythrocytes), causing them to rupture and release hemoglobin. Significant hemolysis can lead to anemia and renal toxicity. The direct contact method provides a worst-case scenario assessment of the material's intrinsic properties.
Experimental Protocol: Hemolysis Assay (Direct Contact Method)
-
Blood Preparation: Obtain fresh human blood anticoagulated with citrate. Dilute the blood with a phosphate-buffered saline (PBS) solution.
-
Incubation: Place samples of the ODI-PU, positive control (water), and negative control (PBS) in separate tubes. Add the diluted blood to each tube.
-
Contact: Incubate the tubes at 37°C for 3 hours with gentle agitation to ensure continuous contact.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Analysis: Carefully collect the supernatant and measure the absorbance of free hemoglobin using a spectrophotometer at 540 nm.
-
Calculation: Calculate the percent hemolysis relative to the positive control (100% hemolysis). A hemolysis rate below 2% is generally considered non-hemolytic.[15]
Comparative Data: Hemocompatibility Endpoints
| Parameter | ODI-PU | HDI-PU | MDI-PU | Rationale & Significance |
| Hemolysis (%) | < 2% | < 2% | 2-5% | Measures red blood cell damage. High values indicate material-induced anemia risk. |
| Platelet Activation | Low | Low | Moderate | Activated platelets initiate the clotting cascade, a key driver of thrombosis. |
| Thrombogenicity | Low | Low-Moderate | High | Overall tendency to form a thrombus (clot) on the material surface. |
In Vivo Biocompatibility & Biodegradation (ISO 10993-6)
In vitro tests provide crucial screening data, but they cannot fully replicate the complex environment of a living organism. In vivo implantation studies are essential to evaluate the local tissue response to the material over time.[16][17] For biodegradable polymers like many PUs, these studies also characterize the degradation profile and the body's reaction to the breakdown products.[16][18]
Causality Behind the Method: Subcutaneous or intramuscular implantation in a relevant animal model (e.g., rat or rabbit) is specified by ISO 10993-6 to assess the local tissue response.[19] This includes evaluating the inflammatory response, fibrosis (scar tissue formation), and tissue integration.[16][19] For a degradable material, tracking these responses over extended time points is critical to ensure that as the polymer degrades, the byproducts do not elicit a chronic, harmful inflammatory reaction.[16]
Sources
- 1. scispace.com [scispace.com]
- 2. Biobased polyurethanes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dongsenchem.com [dongsenchem.com]
- 5. Synthesis of biocompatible segmented polyurethanes from aliphatic diisocyanates and diurea diol chain extenders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. scirp.org [scirp.org]
- 9. mdcpp.com [mdcpp.com]
- 10. nhiso.com [nhiso.com]
- 11. rivm.openrepository.com [rivm.openrepository.com]
- 12. mddionline.com [mddionline.com]
- 13. measurlabs.com [measurlabs.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. researchgate.net [researchgate.net]
- 16. mdcpp.com [mdcpp.com]
- 17. researchgate.net [researchgate.net]
- 18. Biodegradable Polymers in Medical Devices: Testing, Applications, and FDA Issues [nabi.bio]
- 19. In vivo evaluation of biocompatibility and biodegradation of porcine collagen membranes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1,8-Diisocyanatooctane: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of innovation, our work with highly reactive compounds like 1,8-diisocyanatooctane is pivotal. This aliphatic diisocyanate is a valuable building block in polymer synthesis, offering unique properties to materials destined for advanced coatings and novel biomedical applications.[1][] However, its utility is matched by its hazardous nature, demanding a rigorous and informed approach to its handling and, critically, its disposal.[3]
This guide moves beyond a simple checklist of disposal steps. It is designed to provide you, my fellow scientists, with a deep, mechanistic understanding of the proper disposal procedures for 1,8-diisocyanatooctane. By understanding the "why" behind each step, we can ensure not only compliance with safety regulations but also the intrinsic safety of our laboratory environment and the protection of our colleagues.
Immediate Safety Considerations: The First Line of Defense
Before initiating any disposal protocol, it is imperative to be thoroughly prepared for the inherent risks associated with 1,8-diisocyanatooctane. Isocyanates, as a class, are potent sensitizers, capable of causing severe respiratory and skin reactions upon exposure.[4][5]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Your primary defense is a comprehensive and correctly worn set of PPE. Given the hazards, the following are mandatory:
-
Respiratory Protection: A full-face respirator with organic vapor cartridges is the minimum requirement.[6] In situations with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be employed.
-
Eye and Face Protection: A full-face respirator provides integral eye protection. If a half-face respirator is used, it must be supplemented with chemical splash goggles and a face shield.[6][7][8]
-
Skin Protection: Chemical-resistant gloves are essential. Nitrile, butyl rubber, or neoprene gloves are suitable choices.[4][6] Always check the manufacturer's breakthrough time data for the specific glove material. A disposable, chemical-resistant suit or coveralls will prevent skin contact.[4][6][9]
-
Footwear: Closed-toe shoes, preferably chemical-resistant boots, should be worn.[7]
Causality: The isocyanate group (-N=C=O) is highly reactive and can readily form adducts with nucleophilic groups found in biological macromolecules, such as proteins. This reactivity is the basis for their sensitizing effects. Proper PPE creates a physical barrier, preventing the isocyanate from coming into contact with the skin, eyes, and respiratory tract.
Disposal Procedures: A Step-by-Step Protocol
The cornerstone of safe 1,8-diisocyanatooctane disposal is its chemical neutralization. The isocyanate groups must be reacted to form more stable, less hazardous compounds. The primary method for achieving this is through controlled hydrolysis and reaction with a neutralizing agent.
Small-Scale Disposal (≤ 100 mL)
For small quantities of residual 1,8-diisocyanatooctane, in-lab neutralization is a feasible and effective approach.
Experimental Protocol:
-
Work Area Preparation: Conduct all disposal procedures within a certified chemical fume hood to ensure adequate ventilation.[10]
-
Neutralization Solution Preparation: Prepare a neutralization solution. Two effective formulations are:
-
Neutralization Process: a. In a suitably large, open-top container (to avoid pressure buildup from CO2 evolution), place a volume of the neutralization solution that is at least ten times the volume of the 1,8-diisocyanatooctane to be neutralized. b. Slowly and with stirring, add the 1,8-diisocyanatooctane to the neutralization solution. Caution: The reaction is exothermic and will generate carbon dioxide gas.[13][14] Add the isocyanate in small portions to control the rate of reaction and gas evolution. c. Continue stirring the mixture for at least one hour to ensure complete reaction. d. Allow the container to stand in the fume hood, unsealed, for at least 24-48 hours to ensure all reactions have ceased.[14]
-
Final Disposal: Once the reaction is complete, the resulting solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always verify your institution's specific waste disposal guidelines.
Mechanistic Insight: The isocyanate groups of 1,8-diisocyanatooctane react with water in the neutralization solution in a process called hydrolysis.[15] This reaction forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The amine can then react with another isocyanate molecule to form a stable urea derivative. The alkaline components of the neutralization solution (sodium carbonate or ammonia) catalyze this hydrolysis reaction.[13]
Large-Scale Disposal and Spill Management
For larger quantities of 1,8-diisocyanatooctane or in the event of a spill, the procedure must be scaled up and additional precautions taken.
Experimental Protocol:
-
Evacuate and Ventilate: In the event of a spill, evacuate all non-essential personnel from the area and ensure maximum ventilation.[11][12]
-
Containment: Contain the spill using an inert absorbent material such as sand, vermiculite, or clay.[12][14][16] Do not use combustible materials like sawdust.[14]
-
Collection: Carefully scoop the absorbed material into a large, open-top container.[16] Do not seal the container. [11][16]
-
Neutralization: Move the open container to a well-ventilated area or a fume hood. Slowly add a neutralization solution (as described above) to the container, ensuring the absorbed material is fully saturated.
-
Holding Period: Allow the container to stand unsealed for at least 48 hours to allow for the complete reaction and the dissipation of any evolved carbon dioxide.[14]
-
Professional Disposal: For large quantities of neutralized waste, it is essential to contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor for final disposal.[11][16]
Data Presentation
| Parameter | Recommendation | Rationale |
| Neutralizing Agent | 5-10% Sodium Carbonate or 3-8% Ammonia Solution | Alkaline conditions catalyze the hydrolysis of the isocyanate group.[13] |
| Reaction Time | Minimum 1 hour with stirring, followed by 24-48 hours of standing | Ensures complete reaction and safe dissipation of evolved CO2.[14] |
| Container Type | Open-top, unsealed | Prevents dangerous pressure buildup from CO2 gas.[11][16] |
| Ventilation | Certified Chemical Fume Hood | Protects personnel from inhaling hazardous vapors.[10] |
Visualization of Disposal Workflow
Caption: Decision workflow for the proper disposal of 1,8-diisocyanatooctane.
By adhering to these scientifically grounded procedures, we can confidently and safely manage the disposal of 1,8-diisocyanatooctane, upholding our commitment to a secure and responsible research environment.
References
-
Transport Canada. (2025, August 11). Isocyanates – A family of chemicals. Retrieved from [Link]
-
Government of Canada. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]
-
Composites One. Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Retrieved from [Link]
-
Sysco Environmental. What PPE is required when working with isocyanates? Retrieved from [Link]
-
Safe Work Australia. Guide to handling isocyanates. Retrieved from [Link]
-
Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
-
Foam Supplies, Inc. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]
-
Patsnap Eureka. (2025, July 10). Industry Best Practices for Isocyanate Waste Management. Retrieved from [Link]
-
SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. (n.d.). Retrieved from [Link]
-
International Science Community Association. Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. Retrieved from [Link]
-
American Chemistry Council. Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]
-
PubChem. 1,8-Diisocyanatooctane. Retrieved from [Link]
-
Covestro Solution Center. SAFETY DATA SHEET. Retrieved from [Link]
-
Covestro Solution Center. SAFETY DATA SHEET. Retrieved from [Link]
-
Covestro. SAFETY DATA SHEET. Retrieved from [Link]
-
TSC Coatings. Safety Data Sheet. Retrieved from [Link]
-
GOV.UK. Process Guidance Note 6/29(12) - Statutory Guidance for Di-isocyanate Processes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Toluene Diisocyanate (TDI) and related compounds. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. PUBLIC HEALTH STATEMENT - Toxicological Profile for Hexamethylene Diisocyanate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Isocyanates Profile: Autorefinishing Industry. Retrieved from [Link]
-
ResearchGate. Schematic hydrolysis of an aromatic isocyanate and subsequent formation.... Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 3. 1,8-Diisocyanatooctane | C10H16N2O2 | CID 2733321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. compositesone.com [compositesone.com]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 7. Control measures guide - Canada.ca [canada.ca]
- 8. 1,8-DIISOCYANATOOCTANE - Safety Data Sheet [chemicalbook.com]
- 9. lakeland.com [lakeland.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fsi.co [fsi.co]
- 12. safetyinnumbers.ca [safetyinnumbers.ca]
- 13. isca.me [isca.me]
- 14. actsafe.ca [actsafe.ca]
- 15. researchgate.net [researchgate.net]
- 16. Isocyanates – A family of chemicals [tc.canada.ca]
Mastering the Handling of 1,8-Diisocyanatooctane: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The safe and effective handling of reactive chemical intermediates is paramount in the fast-paced environment of pharmaceutical research and development. 1,8-Diisocyanatooctane, a valuable building block in the synthesis of a variety of polymers and pharmaceutical compounds, demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, developed by our senior application scientists, provides an in-depth, experience-driven approach to personal protective equipment (PPE) for handling 1,8-Diisocyanatooctane, moving beyond a simple checklist to instill a culture of safety and confidence in your laboratory.
The Critical Nature of Isocyanate Safety: Understanding the "Why"
Isocyanates as a class of compounds, including 1,8-diisocyanatooctane, are known respiratory and skin sensitizers.[1] This means that initial exposure may only cause mild irritation, but subsequent exposures, even at very low concentrations, can trigger a severe, asthma-like allergic reaction.[1] The primary routes of occupational exposure are inhalation of vapors or aerosols and direct skin contact.[2] Therefore, a comprehensive safety plan must address both of these pathways.
According to the aggregated GHS information from the ECHA C&L Inventory, 1,8-Diisocyanatooctane is classified as:
-
Harmful if swallowed[3]
-
Harmful in contact with skin[3]
-
Causes skin irritation[3]
-
Causes serious eye irritation[3]
-
Harmful if inhaled[3]
-
May cause respiratory irritation[3]
This toxicity profile underscores the necessity of a multi-faceted approach to protection, where PPE is the final and crucial barrier between the researcher and the chemical.
A Hierarchy of Controls: Your First Line of Defense
Before detailing specific PPE, it is essential to remember that PPE is the last line of defense. The most effective way to mitigate risk is to implement a hierarchy of controls.
Engineering Controls: Always handle 1,8-Diisocyanatooctane in a properly functioning chemical fume hood to minimize inhalation exposure.
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical. Ensure all personnel are trained on the specific hazards and handling procedures.
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls cannot eliminate all risk of exposure, a carefully selected PPE ensemble is mandatory.
Respiratory Protection: A Non-Negotiable Requirement
Due to the sensitizing nature of isocyanates, respiratory protection is of utmost importance.
-
For low-volatility applications and handling of small quantities within a fume hood: A full-face respirator with organic vapor cartridges and N100, R100, or P100 particulate filters is recommended. The full-face configuration provides the added benefit of eye and face protection.
-
For tasks with a higher potential for aerosol generation (e.g., spraying, heating, or vigorous mixing): A supplied-air respirator (SAR) is the most protective option and should be used.[2]
Important Note: Air-purifying respirators have limitations. Isocyanates have poor warning properties, meaning you may not be able to smell them at concentrations that can cause sensitization.[4] Therefore, a strict cartridge change-out schedule must be implemented based on the specific conditions of use.
Hand Protection: Choosing the Right Gloves
| Glove Material | Breakthrough Time (General Guidance for Isocyanates) | Recommendation |
| Butyl Rubber | > 8 hours | Excellent |
| Nitrile Rubber | > 4 hours | Good (for shorter duration tasks) |
| Neoprene | > 4 hours | Good (for shorter duration tasks) |
| Latex | < 1 hour | Not Recommended |
Best Practice: Double-gloving with nitrile or neoprene gloves can provide an additional layer of protection. Always inspect gloves for any signs of degradation or damage before and during use. If you come into contact with 1,8-Diisocyanatooctane, remove your gloves immediately, wash your hands thoroughly, and don a new pair.
Eye and Face Protection: Shielding from Splashes and Vapors
-
When using a full-face respirator, additional eye protection is not necessary.
-
If a half-mask respirator is used, chemical splash goggles and a face shield are mandatory to protect against splashes and vapors.[5]
Protective Clothing: A Barrier for Your Body
A chemically resistant lab coat or coveralls should be worn to protect your street clothes and skin from contamination.[5] For tasks with a high risk of splashing, a disposable chemical-resistant suit, such as a Tyvek suit, is recommended.
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as important as selecting the right equipment to prevent cross-contamination.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Decontamination and Disposal: A Responsible Conclusion to Your Work
Proper decontamination and disposal are essential to prevent further exposure to yourself and others.
Decontamination of Spills
For small spills within a fume hood:
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material into an open container.
-
Neutralize the residual isocyanate with a decontamination solution. A common formulation is a mixture of 5-10% sodium carbonate, 0.2-0.5% liquid detergent, and 90-95% water.[6]
-
Allow the neutralized material to stand for at least 30 minutes in the fume hood. Do not seal the container, as the reaction can generate carbon dioxide gas, leading to a pressure buildup.[6]
Disposal of Waste
-
All waste contaminated with 1,8-Diisocyanatooctane, including used PPE and decontamination materials, must be disposed of as hazardous waste.[5]
-
Place waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
By adhering to these comprehensive guidelines, you can confidently and safely incorporate 1,8-Diisocyanatooctane into your research and development workflows, fostering a culture of safety and scientific excellence within your laboratory.
References
-
Centers for Disease Control and Prevention. (n.d.). Preventing Asthma and Death from Diisocyanate Exposure. Retrieved from [Link]
-
Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]
-
PubChem. (n.d.). 1,8-Diisocyanatooctane. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Isocyanates. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (2023). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). 1,8-diisocyanatooctane. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
